Tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate
Description
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Properties
IUPAC Name |
tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O3/c1-10(2,3)16-9(15)13-6-4-5-7(13)8(14)12-11/h7H,4-6,11H2,1-3H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEWGMUMFSVOZRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70679045 | |
| Record name | tert-Butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70679045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
359803-43-3 | |
| Record name | tert-Butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70679045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
"Tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate" properties
Technical Whitepaper: Tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate
Executive Summary
Tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate (commonly referred to as Boc-Pro-NHNH₂ or Boc-Proline Hydrazide ) represents a critical "crypto-thioester" intermediate in modern protein chemistry. While structurally simple—a proline scaffold protected by a tert-butoxycarbonyl (Boc) group at the N-terminus and functionalized with a hydrazide at the C-terminus—its utility is disproportionately high in the field of Native Chemical Ligation (NCL) .
This guide moves beyond basic datasheet parameters to explore the compound's role as a stable, storable precursor that can be activated in situ to form reactive thioesters, thereby bypassing the instability issues associated with isolating thioesters directly. Furthermore, its chiral pyrrolidine backbone renders it a potent scaffold for asymmetric organocatalysis.
Chemical Identity & Physiochemical Profile
Boc-Pro-NHNH₂ balances the lipophilicity of the Boc protecting group with the nucleophilicity of the hydrazide moiety. This duality dictates its solubility and handling requirements.
| Property | Specification |
| IUPAC Name | tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate |
| Common Synonyms | Boc-Pro-NHNH₂; Boc-L-proline hydrazide; N-(t-Butoxycarbonyl)-L-proline hydrazide |
| CAS Number | 359803-43-3 (General/Racemic) / Note: Stereospecific L-isomers are often custom synthesized.[1][2] |
| Molecular Formula | C₁₀H₁₉N₃O₃ |
| Molecular Weight | 229.28 g/mol |
| Physical State | White to off-white crystalline solid (hygroscopic) |
| Solubility | Soluble in MeOH, DCM, EtOAc, DMSO; Sparingly soluble in water; Insoluble in Hexanes |
| pKa (Hydrazide) | ~3.0–3.5 (Conjugate acid of the hydrazide nitrogen) |
| Storage | -20°C, Desiccated (Hydrazides are prone to oxidation over time) |
Synthetic Architecture: The Hydrazinolysis Route
The synthesis of Boc-Pro-NHNH₂ is a classic nucleophilic acyl substitution. However, the protocol requires specific stoichiometry to prevent the formation of the symmetrical dimer (di-proline hydrazide), a common impurity.
Optimized Synthesis Protocol
Reagents:
-
Boc-L-Proline Methyl Ester (Boc-Pro-OMe)
-
Hydrazine Hydrate (80% or 64% aqueous solution)
-
Methanol (MeOH)
Methodology:
-
Dissolution: Dissolve Boc-Pro-OMe (1.0 equiv) in Methanol (5 mL per gram of substrate).
-
Addition (Critical Step): Add Hydrazine Hydrate (10.0 – 20.0 equiv ) dropwise.
-
Expert Insight: A massive excess of hydrazine is non-negotiable. If the concentration of hydrazine is low, the newly formed hydrazide product will compete as a nucleophile against the remaining ester, leading to the formation of the dimer (Boc-Pro-NH-NH-Pro-Boc), which is difficult to separate.
-
-
Reaction: Stir at room temperature (25°C) for 12–24 hours. Monitor by TLC (EtOAc/Hexane). The hydrazide is significantly more polar than the ester.
-
Workup: Concentrate the mixture under reduced pressure to remove MeOH and excess hydrazine.
-
Purification: Dissolve the residue in EtOAc and wash with water (to remove residual hydrazine). Dry over Na₂SO₄ and concentrate. Recrystallization from EtOAc/Hexane is preferred over column chromatography to avoid hydrazide absorption on silica.
Visual Workflow: Synthesis & QC
Figure 1: Synthetic workflow emphasizing the requirement for excess hydrazine to suppress dimerization.
Mechanistic Utility: Peptide Hydrazide Ligation (PHL)
The primary value of Boc-Pro-NHNH₂ lies in its role as a stable precursor for Native Chemical Ligation (NCL) . Unlike thioesters, which can hydrolyze or undergo transthioesterification during storage, hydrazides are shelf-stable. They are activated only when needed via the Liu Method (oxidation to azide).
The Activation Mechanism
-
Oxidation: The hydrazide is treated with NaNO₂ in acidic buffer, converting it to an Acyl Azide (-CON₃).
-
Thiolysis: An exogenous thiol (e.g., MPAA) attacks the acyl azide, displacing the azide group to form a Thioester in situ.
-
Ligation: The N-terminal cysteine of the coupling partner attacks the thioester, followed by an S-to-N acyl shift to form a native peptide bond.
Ligation Protocol (Standard Conditions)
-
Buffer: 6M Gn·HCl, 0.2M Phosphate, pH 3.0.
-
Activation: Cool to -10°C. Add NaNO₂ (10 equiv). Stir 20 min.
-
Thiolysis: Adjust pH to 5.0–6.0. Add MPAA (200 mM).
-
Coupling: Add Cys-peptide. Adjust pH to 7.0.
Visual Mechanism: Hydrazide Activation
Figure 2: The "Liu Method" pathway converting the stable hydrazide into a reactive thioester for peptide ligation.
Organocatalytic Applications
Beyond peptide synthesis, Boc-Pro-NHNH₂ serves as a chiral scaffold in asymmetric organocatalysis. The pyrrolidine ring provides the steric constraint necessary for stereocontrol, while the hydrazide moiety can participate in hydrogen bonding or form transient imines/hydrazones with carbonyl substrates.
-
Asymmetric Aldol Reactions: Proline hydrazides act as bifunctional catalysts. The secondary amine of the pyrrolidine (if Boc is removed) or the hydrazide NH groups can activate aldehydes via enamine formation, while the hydrazide moiety directs the incoming electrophile via H-bonding.
-
Green Chemistry: These reactions often proceed in aqueous media or without solvent (solvent-free ball milling), aligning with green chemistry principles.
Quality Control & Storage
To ensure experimental reproducibility, the following QC parameters are mandatory:
-
NMR Verification:
-
¹H NMR (DMSO-d₆): Look for the Boc singlet (~1.4 ppm), the pyrrolidine ring protons (1.7–2.2 ppm, 3.2–3.4 ppm), and the distinct hydrazide protons (broad singlets around 4.0–9.0 ppm depending on solvent/exchange).
-
-
TLC Monitoring:
-
Stain: Ninhydrin (turns red/brown) or PMA.
-
Note: Hydrazides can sometimes streak on silica due to their polarity and basicity.
-
-
Storage:
-
Store at -20°C .
-
Container must be tightly sealed and preferably under inert gas (Argon/Nitrogen) to prevent oxidation to the diimide or hydrolysis.
-
References
-
Zheng, J. S., Tang, S., Qi, Y. K., Wang, Z. P., & Liu, L. (2013). Chemical synthesis of proteins using peptide hydrazides as thioester surrogates. Nature Protocols.
-
Fang, G. M., Li, Y. M., Shen, F., Huang, Y. C., Li, J. B., Lin, Y., ... & Liu, L. (2011). Protein chemical synthesis by ligation of peptide hydrazides. Angewandte Chemie International Edition.
-
Ragnarsson, U., et al. (1973). Tert-Butoxycarbonyl-L-Proline: Synthesis and Properties. Organic Syntheses. (Note: Describes the Boc-Proline precursor synthesis).
-
PubChem Compound Summary. (2024). Tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate.[3][4] National Center for Biotechnology Information.
Sources
Technical Monograph: Tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate
Advanced Applications in Peptide Ligation and Heterocyclic Chemistry
Executive Summary
Tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate , commonly known as Boc-L-proline hydrazide (Boc-Pro-NHNH₂), is a pivotal chiral intermediate in modern organic synthesis and drug discovery.[1] Its structural duality—combining a protected pyrrolidine ring (a "privileged scaffold" in medicinal chemistry) with a reactive hydrazide tail—makes it indispensable for two high-value workflows: Native Chemical Ligation (NCL) of proteins and the synthesis of bioactive 1,3,4-oxadiazoles .
This guide synthesizes the chemical logic, manufacturing protocols, and downstream applications of Boc-Pro-NHNH₂, designed for researchers requiring high-fidelity execution in the lab.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]
Boc-Pro-NHNH₂ exists as a stable, white to off-white crystalline solid. It retains the
| Property | Specification |
| IUPAC Name | tert-butyl (2S)-2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate |
| Common Name | Boc-L-proline hydrazide; Boc-Pro-NHNH₂ |
| CAS Number | 359803-43-3 (L-isomer) |
| Molecular Formula | C₁₀H₁₉N₃O₃ |
| Molecular Weight | 229.28 g/mol |
| Physical State | White crystalline solid |
| Solubility | Soluble in MeOH, EtOH, DMSO, DMF, DCM; Sparingly soluble in water |
| pKa (Hydrazide) | ~3.0–3.5 (Conjugate acid) |
| Storage | 2–8°C, Desiccated (Hygroscopic) |
Synthesis & Manufacturing Logic
The synthesis of Boc-Pro-NHNH₂ follows a nucleophilic acyl substitution pathway. The choice of the methyl ester (Boc-Pro-OMe) over the acid chloride prevents racemization at the
Core Reaction Pathway
The reaction involves the hydrazinolysis of an ester. Hydrazine hydrate acts as a potent alpha-effect nucleophile, displacing the methoxy group.
Figure 1: Synthetic pathway for Boc-Pro-NHNH₂ via hydrazinolysis of methyl ester.
Experimental Protocol: Synthesis of Boc-Pro-NHNH₂
Self-Validating Step: Monitor disappearance of the ester spot (Rf ~0.6 in 5% MeOH/DCM) and appearance of the hydrazide (Rf ~0.3, stains with ninhydrin).
-
Reagents:
-
Boc-L-Proline Methyl Ester (1.0 eq)
-
Hydrazine Hydrate (80% or 98%, 5.0–10.0 eq)
-
Methanol (Grade: HPLC, Solvent volume: 5 mL per g of substrate)
-
-
Procedure:
-
Dissolve Boc-Pro-OMe in Methanol at room temperature (25°C).
-
Add Hydrazine Hydrate dropwise. Note: Excess hydrazine drives the equilibrium forward and prevents dimer formation.
-
Stir at room temperature for 12–16 hours.
-
Work-up: Concentrate in vacuo to remove MeOH and excess hydrazine.
-
Purification: Dissolve residue in DCM, wash with brine (do NOT use acid, as it removes the Boc group). Dry over Na₂SO₄. Recrystallize from EtOAc/Hexanes if necessary.
-
-
Yield Expectation: >90%.
Applications in Drug Discovery & Proteomics
A. Native Chemical Ligation (The "Liu Method")
Peptide hydrazides have revolutionized protein synthesis. Unlike fragile thioesters, hydrazides are stable during Solid Phase Peptide Synthesis (SPPS). They act as "crypto-thioesters."
Mechanism:
-
Activation: The unreactive hydrazide is oxidized (using NaNO₂ or Acetylacetone) to an acyl azide or acyl pyrazole.
-
Thiolysis: An aryl thiol displaces the azide, forming a reactive thioester in situ.
-
Ligation: The N-terminal cysteine of Fragment B attacks the thioester, forming a native peptide bond.
Figure 2: Activation workflow for Native Chemical Ligation using Peptide Hydrazides.
B. Synthesis of 1,3,4-Oxadiazoles
The 1,3,4-oxadiazole ring is a bioisostere for amide bonds and carboxylates, improving metabolic stability and lipophilicity. Boc-Pro-NHNH₂ is the obligate precursor.
-
Reaction: Boc-Pro-NHNH₂ + R-COOH (with POCl₃)
2-(Boc-Pro)-5-R-1,3,4-oxadiazole. -
Utility: Creating peptidomimetics that resist proteolytic degradation.
Analytical Characterization Standards
To ensure scientific integrity, the synthesized material must meet these spectral criteria.
| Technique | Expected Signal (in CDCl₃ or DMSO-d₆) | Interpretation |
| ¹H NMR | Boc tert-butyl group. | |
| Hydrazide -NH- proton (Exchangeable). | ||
| Hydrazide -NH₂ protons. | ||
| ¹³C NMR | Boc methyls and quaternary carbon. | |
| Carbonyl (Hydrazide). | ||
| Carbonyl (Carbamate/Boc). | ||
| Mass Spec | [M+H]⁺ = 230.3 | ESI-MS positive mode. |
Safety & Handling (MSDS Highlights)
-
Hazard Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319).
-
Hydrazine Residues: Hydrazine hydrate is a known carcinogen and potent reducing agent. Ensure the final product is rigorously dried and washed to remove trace free hydrazine.
-
Incompatibility: Avoid strong acids (TFA, HCl) unless deprotection is intended. Avoid strong oxidizers (converts hydrazide to azide/diimide).
References
-
Preparation of Peptide Hydrazides: Zheng, J. S., Tang, S., Qi, Y. K., Wang, Z. P., & Liu, L. (2013).[2] Chemical synthesis of proteins using peptide hydrazides as thioester surrogates.[2][3] Nature Protocols, 8(12), 2483–2495.
-
Native Chemical Ligation Mechanism: Fang, G. M., Li, Y. M., Shen, F., Huang, Y. C., Li, J. B., Lin, Y., ... & Liu, L. (2011). Protein chemical synthesis by ligation of peptide hydrazides.[2][3][4] Angewandte Chemie International Edition, 50(33), 7645-7649.
-
1,3,4-Oxadiazole Synthesis: Bostrom, J., Hogner, A., Llinas, A., Wellner, E., & Plowright, A. T. (2012). Oxadiazoles in medicinal chemistry. Journal of Medicinal Chemistry, 55(5), 1817-1830.
-
Physical Properties & Safety: PubChem Compound Summary for CID 50986440, tert-Butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate.[5]
Sources
- 1. tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate | C10H19NO3 | CID 550865 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. osti.gov [osti.gov]
- 3. Native chemical ligation - Wikipedia [en.wikipedia.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. tert-Butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate | C10H19N3O3 | CID 50986440 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Monograph: Tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate
A Versatile Scaffold for Peptide Ligation and Asymmetric Synthesis
Executive Summary & Compound Profile
Tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate , commonly referred to as Boc-L-Proline Hydrazide , is a pivotal intermediate in modern organic chemistry. Its primary utility lies in peptide therapeutics , where it serves as a stable, storable precursor for C-terminal activation via the hydrazide ligation method. Unlike unstable thioesters, the hydrazide moiety is robust during solid-phase peptide synthesis (SPPS) and purification, yet can be chemoselectively activated to form acyl azides for native chemical ligation (NCL).
Beyond peptide chemistry, this scaffold functions as a chiral building block in the synthesis of 1,3,4-oxadiazole heterocycles and finds utility in organocatalysis as a chiral auxiliary.
Physicochemical Profile[1][2][3][4][5][6][7]
| Property | Specification |
| IUPAC Name | tert-butyl (2S)-2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate |
| Common Name | Boc-L-Pro-NHNH₂; Boc-Proline hydrazide |
| CAS Number | 359803-43-3 (L-isomer) |
| Molecular Formula | C₁₀H₁₉N₃O₃ |
| Molecular Weight | 229.28 g/mol |
| Physical State | White to off-white crystalline solid |
| Melting Point | 108–112 °C |
| Solubility | Soluble in MeOH, DCM, DMSO; Sparingly soluble in water |
| pKa (Hydrazide) | ~3.5 (Conjugate acid) |
Synthesis Protocol: Hydrazinolysis of Boc-Proline Esters
The most reliable route to high-purity Boc-Pro-NHNH₂ is the direct hydrazinolysis of N-Boc-L-proline methyl ester. This method avoids the racemization often seen when activating the free acid with coupling reagents.
Reagents & Materials
-
Starting Material: N-Boc-L-proline methyl ester (Boc-Pro-OMe).
-
Reagent: Hydrazine hydrate (N₂H₄·H₂O, 80% or 98%).
-
Solvent: Methanol (MeOH), anhydrous.
-
Workup: Dichloromethane (DCM), Brine, Sodium Sulfate (Na₂SO₄).
Step-by-Step Methodology
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve Boc-Pro-OMe (10.0 mmol) in MeOH (30 mL).
-
Hydrazine Addition: Add Hydrazine hydrate (50.0 mmol, 5 equivalents) dropwise at 0 °C.
-
Scientific Rationale: A large excess of hydrazine is critical to prevent the formation of the dimer (Boc-Pro-NH-NH-Pro-Boc).
-
-
Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 12–16 hours.
-
Monitoring: Monitor via TLC (System: 5% MeOH in DCM). The ester spot (high R_f) should disappear, replaced by the hydrazide (lower R_f).
-
-
Concentration: Evaporate the solvent and excess hydrazine under reduced pressure (rotary evaporator).
-
Caution: Use a high-efficiency trap; hydrazine is toxic.
-
-
Extraction: Redissolve the residue in DCM (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).
-
Note: The product is moderately amphiphilic; avoid excessive washing which may reduce yield.
-
-
Drying & Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to dryness.
-
Purification: Recrystallize from EtOAc/Hexanes if necessary to obtain white crystals.
Workflow Visualization
Figure 1: Synthetic pathway for the conversion of proline ester to proline hydrazide.
Application: Peptide Hydrazide Ligation[9]
The primary application of this scaffold in drug discovery is Peptide Hydrazide Ligation . This technique allows for the convergent synthesis of proteins by coupling two unprotected peptide segments.
Mechanism of Action
The Boc-Pro-NHNH₂ moiety acts as a "cryptic" thioester. It is stable during synthesis but can be activated oxidatively to form an acyl azide.
-
Activation: The hydrazide is treated with Sodium Nitrite (NaNO₂) in acidic buffer (pH 3–4) at -10 °C. This converts the hydrazide (-CONHNH₂) into an Acyl Azide (-CON₃).
-
Thiolysis: An aryl thiol (e.g., 4-mercaptophenylacetic acid, MPAA) displaces the azide, generating a reactive Thioester in situ.
-
Ligation: The N-terminal cysteine of the second peptide fragment attacks the thioester (Native Chemical Ligation), forming a native amide bond.[1][2]
Ligation Pathway Diagram
Figure 2: Mechanism of hydrazide-based native chemical ligation.
Analytical Characterization
To ensure the integrity of the scaffold before use in ligation or catalysis, the following analytical benchmarks must be met.
| Technique | Expected Signal / Observation |
| ¹H NMR (DMSO-d₆) | δ 1.38 (s, 9H, Boc); δ 4.05 (m, 1H, α-CH); δ 8.80 (br s, 1H, NH); δ 4.15 (br s, 2H, NH₂). |
| IR Spectroscopy | 1690 cm⁻¹ (Boc Carbonyl); 1660 cm⁻¹ (Hydrazide Carbonyl); 3300 cm⁻¹ (N-H stretch). Absence of ester peak at 1740 cm⁻¹. |
| Mass Spectrometry | ESI-MS: [M+H]⁺ = 230.15 m/z ; [M+Na]⁺ = 252.13 m/z . |
| HPLC Purity | >98% (210 nm). Impurities often include the cyclic di-proline hydrazide. |
Storage and Safety Guidelines
Stability & Storage[11]
-
Hygroscopicity: The hydrazide is moderately hygroscopic. Store in a desiccator.
-
Temperature: Stable at room temperature for months; store at -20 °C for long-term archiving to prevent slow oxidation.
-
Light: Protect from direct light, which can accelerate hydrazide decomposition.
Safety Hazards (GHS)
-
Signal Word: Warning.
-
Hazard Statements:
-
Handling: Always perform hydrazinolysis in a fume hood. Hydrazine hydrate is a known carcinogen and potent skin sensitizer. Ensure all glassware contacting hydrazine is bleached (oxidized) before removal from the hood.
References
-
Preparation of Peptide Hydrazides: Zheng, J. S., Tang, S., Qi, Y. K., Wang, Z. P., & Liu, L. (2013). Chemical synthesis of proteins using peptide hydrazides as thioester surrogates. Nature Protocols, 8(12), 2483–2495. [Link]
-
Hydrazide Ligation Mechanism: Fang, G. M., Li, Y. M., Shen, F., Huang, Y. C., Li, J. B., Lin, Y., ... & Liu, L. (2011). Protein chemical synthesis by ligation of peptide hydrazides. Angewandte Chemie International Edition, 50(33), 7645-7649. [Link]
-
General Properties and CAS Data: PubChem Compound Summary for CID 50986440, tert-Butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate. [Link]
-
Organocatalysis Applications: List, B. (2002).[4] Proline-catalyzed asymmetric reactions. Tetrahedron, 58(28), 5573-5590. (Contextual reference for Proline scaffold utility). [Link]
Sources
- 1. Native Chemical Ligation of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. tert-Butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate | C10H19N3O3 | CID 50986440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies [mdpi.com]
Technical Guide: Safety & Handling of Tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate
Executive Summary & Chemical Identity
Tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate (commonly referred to as Boc-L-Pro-NHNH₂ or Boc-Proline Hydrazide ) is a critical chiral building block in peptidomimetic drug design and organocatalysis. While the tert-butoxycarbonyl (Boc) group provides steric bulk and acid-labile protection, the hydrazide moiety introduces specific nucleophilic reactivity and thermal instability risks that are often underestimated in routine laboratory settings.
This guide provides a self-validating framework for the safe storage, handling, and application of this reagent, moving beyond generic MSDS data to address the specific operational hazards encountered in drug development workflows.
Physicochemical Profile[1]
| Parameter | Specification |
| CAS Number | 359803-43-3 (L-isomer specific) |
| Formula | C₁₀H₁₉N₃O₃ |
| Molecular Weight | 229.28 g/mol |
| Physical State | White to off-white crystalline powder |
| Solubility | Soluble in MeOH, DCM, DMF; sparingly soluble in water. |
| Melting Point | 108–112 °C (Decomposition risk near melt) |
| pKa | ~3.5 (Hydrazide conjugate acid) |
Hazard Architecture & Toxicology
While often classified merely as an "Irritant" in commercial Safety Data Sheets (SDS), the functional groups present dictate a more rigorous safety approach.
The "Hidden" Hazards
-
Sensitization Potential: Hydrazides are structural alerts for skin and respiratory sensitization. Repeated exposure, even at low levels, can induce allergic contact dermatitis.
-
Thermal Instability: The N-N bond is weaker than C-C or C-N bonds. Heating Boc-Pro-NHNH₂ near its melting point can trigger disproportionation or decomposition, releasing nitrogen gas and potentially isocyanates.
-
Redox Reactivity: As a reducing agent, it is incompatible with strong oxidizers (e.g., permanganates, peroxides), creating a fire/explosion risk.
GHS Classification Matrix
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
H317: May cause an allergic skin reaction (Precautionary assignment based on hydrazide class).
Storage & Stability Protocol
To maintain reagent integrity and prevent "silent" degradation (where the compound looks pure but has lost enantiomeric excess or formed dimers), follow this protocol:
-
Temperature: Store at 2°C to 8°C . Long-term storage at -20°C is preferred for high-purity stocks (>10g).
-
Atmosphere: Hygroscopic. Store under inert gas (Argon/Nitrogen). Moisture hydrolysis can cleave the Boc group over time if trace acid is present.
-
Container: Amber glass to prevent photo-oxidation of the hydrazide tail.
Operational Handling: The "Self-Validating" Workflow
This section outlines a handling workflow designed to validate safety at every step.
Engineering Controls & PPE
-
Primary Barrier: All weighing and transfer must occur inside a certified Chemical Fume Hood.
-
Glove Permeation: Use Nitrile (double-gloved) . Latex is permeable to many organic hydrazides.
-
Respiratory: If handling >50g outside a hood (not recommended), a P100/OV cartridge respirator is mandatory.
Handling Lifecycle Diagram
The following diagram illustrates the decision logic for safe handling, emphasizing the "Stop/Go" validation points.
Figure 1: Operational lifecycle of Boc-Pro-NHNH₂ showing critical inspection and disposal nodes.
Critical Application: Conversion to Acyl Azide (Curtius Strategy)
The most common high-value application of Boc-Pro-NHNH₂ in drug development is its conversion to an acyl azide for peptide coupling or Curtius rearrangement. This process generates explosive intermediates and requires a strict, self-validating protocol.
The Risk
The transformation involves reacting the hydrazide with Nitrous Acid (HONO) to form the acyl azide (
The Protocol
Objective: Convert Boc-Pro-NHNH₂ to Boc-Pro-N₃ in situ without isolation.
Step-by-Step Methodology:
-
Dissolution (T=0): Dissolve Boc-Pro-NHNH₂ (1.0 eq) in DMF/THF at -20°C .
-
Validation: Ensure solution is clear. Turbidity implies impurity.
-
-
Acidification: Add HCl (in dioxane or aqueous, 2.5 eq).
-
Safety Note: Exotherm risk. Add dropwise.
-
-
Nitrosylation (The Critical Step): Add tert-butyl nitrite (or NaNO₂/water) (1.1 eq) slowly.
-
Validation (Starch-Iodide): After 15 mins, spot an aliquot on starch-iodide paper. Blue/Black = Excess Nitrite (Reaction Active). No Color = Add more nitrite.
-
-
Coupling/Rearrangement: Add the nucleophile (amine for coupling) or heat (for Curtius) only after confirming azide formation via TLC (Rf shift) or LCMS (Mass shift: M+41 to M+26 is typical for Hydrazide -> Azide transition, though azides fly poorly).
-
Quenching: Quench excess azide with aqueous Bisulfite before disposal.
Reaction Pathway Visualization
Figure 2: Mechanistic pathway highlighting the high-risk Acyl Azide intermediate node.
Emergency Response
In the event of exposure or spill, the "read-across" toxicology from hydrazine derivatives applies.
-
Skin Contact: Immediately wash with polyethylene glycol (PEG 400) if available, followed by soap and water. PEG is superior for solubilizing lipophilic hydrazides.
-
Eye Contact: Irrigate for 15 minutes. Seek ophthalmological review; hydrazines can cause corneal opacity.
-
Spill Cleanup:
-
Do not sweep (dust generation).
-
Wet with water/surfactant.
-
Treat spill area with dilute hypochlorite (bleach) to oxidize the hydrazide residue before final wipe down (ensure ventilation as this may release chloramines).
-
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 50986440, tert-Butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate. Retrieved from [Link]
- El-Faham, A., & Albericio, F. (2011).Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. (Context on Azide/Hydrazide coupling safety).
- Occupational Safety and Health Administration (OSHA).Guidance on Hydrazine and Derivatives. (General handling standards for sensitizing hydrazines).
Technical Monograph: Solvation Dynamics and Applications of Tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate
[1][2][3]
CAS: 21685-47-2 (L-isomer) | Formula: C₁₀H₁₉N₃O₃ | MW: 229.28 g/mol Synonyms: Boc-L-proline hydrazide; Boc-Pro-NHNH₂[1][2]
Executive Summary
Tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate (Boc-Pro-NHNH₂) is a critical chiral intermediate used primarily in peptide synthesis and medicinal chemistry.[3][1][2] Its structural dualism—comprising a lipophilic tert-butoxycarbonyl (Boc) protecting group and a polar, nucleophilic hydrazide moiety—dictates its unique solubility profile.[3][1][2]
This guide provides a technical analysis of its solvation properties, enabling researchers to optimize reaction conditions for Native Chemical Ligation (NCL) , aldehyde generation, and organocatalytic scaffolds. The protocols detailed below rely on solubility differentials to achieve high-purity isolation without chromatography.
Physicochemical Solubility Profile
The solubility of Boc-Pro-NHNH₂ is governed by the competition between the hydrophobic Boc-pyrrolidine core and the hydrogen-bond-donating hydrazide tail.[1][2]
Quantitative & Qualitative Solubility Matrix
| Solvent Class | Specific Solvents | Solubility Status | Application Context |
| Polar Aprotic | DMSO, DMF | High (>100 mg/mL) | Preferred for reactions involving nucleophilic attack or coupling.[3][1][2] |
| Chlorinated | DCM, Chloroform | High | Standard solvent for synthesis and initial extraction.[3][2][4] |
| Esters | Ethyl Acetate (EtOAc) | Moderate/High | Critical: The primary solvent for extractive workup.[1][2] The molecule partitions here vs. water.[3][1][2][5][6] |
| Alcohols | Methanol, Ethanol | Moderate | Used for recrystallization (often mixed with ether/hexane).[3][1][2] |
| Ethers | Diethyl Ether, MTBE | Low | Used as an anti-solvent to induce precipitation or trituration.[3][1][2] |
| Alkanes | Hexanes, Pentane | Insoluble | Used to wash away non-polar impurities or force crystallization.[3][2] |
| Aqueous | Water | Low/Sparingly | Critical: Insoluble enough to allow aqueous washing of the organic layer to remove excess hydrazine.[3][1][2] |
Thermal Properties[1][2][3][7][8]
Solubility-Driven Experimental Protocols
The following workflows utilize the solubility differences outlined above to create a self-validating purification system.
Protocol A: Synthesis & Purification (Chromatography-Free)
Objective: Synthesize Boc-Pro-NHNH₂ from Boc-Pro-OMe (Methyl ester) and isolate via solubility partitioning.
-
Reaction: Dissolve Boc-Pro-OMe (1.0 eq) in Methanol (MeOH) . Add Hydrazine Hydrate (excess, ~5-10 eq) to drive equilibrium.[1][2] Stir at Room Temperature (RT) for 12–24 hours.
-
Concentration: Evaporate MeOH under reduced pressure. The residue contains the product and excess hydrazine.[1][2]
-
Partitioning (The Critical Step):
-
Isolation: Dry the EtOAc layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Crystallization: If the product is an oil, add a small volume of Diethyl Ether or Hexane and scratch the flask or sonicate.[3][1][2] Cool to 4°C to induce precipitation.[1][2]
Protocol B: Solvation for Peptide Ligation (Native Chemical Ligation)
When using Boc-Pro-NHNH₂ as a precursor for peptide hydrazides in NCL:
-
Activation Solvent: Use DMF or DMSO .[1][2] The hydrazide must be fully solvated to react with NaNO₂ (to form the azide) or acetyl acetone.[1][2]
-
Avoid: Do not use protic solvents (MeOH/EtOH) during the activation step, as they can interfere with the formation of the sensitive acyl azide intermediate.[3][1]
Visualizing the Solubility Workflow
The following diagram illustrates the decision logic for solvent selection during the workup of Boc-Pro-NHNH₂.
Figure 1: Solubility-driven purification logic. The hydrophobicity of the Boc group allows the product to be retained in Ethyl Acetate while hydrophilic impurities are washed away.
Storage & Stability
-
Hygroscopicity: The hydrazide moiety can be hygroscopic.[3][1][2] Store in a desiccator.
-
Oxidation: Hydrazides are prone to oxidation over time.[3][1][2] Store under inert gas (Nitrogen/Argon) at -20°C for long-term stability.
-
Solvent Traces: Ensure complete removal of chlorinated solvents (DCM) before storage, as residual acid traces can deprotect the Boc group (remove the tert-butyl carbamate).[3][1][2]
References
-
Sigma-Aldrich. Boc-L-Proline Product Information & SDS.[3][1][2] (Data on Boc-Pro-OH solubility profile used as lipophilic baseline).[3][1][2]
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 70679045, tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate.[3][1][2] Retrieved January 29, 2026.[1][2]
-
ChemicalBook. Boc-L-Proline Hydrazide Properties and Melting Point Data.
-
Organic Syntheses. General Procedures for Boc-Amino Acid Derivatives and Solubility in Organic Solvents. (Provides foundational solubility logic for Boc-Proline derivatives).
Sources
- 1. tert-butyl (2R)-2-(aminomethyl)pyrrolidine-1-carboxylate | C10H20N2O2 | CID 1512534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tert-Butyl (2S)-2-(azidomethyl)pyrrolidine-1-carboxylate | C10H18N4O2 | CID 23520181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. BOC-L-Proline | 15761-39-4 [chemicalbook.com]
- 4. CN106565531A - Synthesis method for pharmaceutically acceptable salt of alkylhydrazine - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Technical Guide: Chemical Stability of Tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate
[1][2]
Executive Summary
Tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate (CAS: 359803-43-3 / 229.28 g/mol ) is a bifunctional building block containing an acid-labile Boc-protecting group and a nucleophilic hydrazide moiety.[1][2] Its stability profile is defined by two competing sensitivities: the susceptibility of the carbamate (Boc) to acidic hydrolysis and the susceptibility of the hydrazide to oxidative degradation and acylation.
Core Stability Directive: The molecule is stable as a solid when stored at -20°C under inert atmosphere (Argon/Nitrogen) .[1][2] In solution, it is prone to oxidation (air) and hydrolysis (acid).[2] Researchers must avoid protic acids during handling to prevent premature Boc-deprotection and must exclude strong oxidants to prevent conversion to azo species.[1][2]
Physicochemical Profile
| Property | Description |
| IUPAC Name | tert-butyl (2S)-2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate |
| Common Names | Boc-L-proline hydrazide; Boc-Pro-NHNH₂ |
| Molecular Formula | C₁₀H₁₉N₃O₃ |
| Molecular Weight | 229.28 g/mol |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in MeOH, EtOH, DMSO, DMF, DCM; Sparingly soluble in water/ether.[1][2][3] |
| pKa (Predicted) | ~11.5 (Hydrazide NH₂), ~3.5 (Hydrazide NH - acidic in DMSO) |
Stability Mechanisms & Degradation Pathways
Acid-Catalyzed Hydrolysis (Boc Cleavage)
The tert-butyl carbamate (Boc) group is designed to be acid-labile.[1][2] Exposure to strong acids (TFA, HCl, HBr) or even weak acids in protic solvents over time will cleave the Boc group, yielding the free proline hydrazide salt and isobutylene/CO₂.
-
Critical Threshold: pH < 4.0 initiates rapid degradation.[2]
-
Mechanism: Protonation of the carbamate carbonyl oxygen
cleavage of t-butyl cation decarboxylation.[1][2]
Oxidative Instability (Hydrazide)
The hydrazide group (-CONHNH₂) is a reducing agent.[1][2] Upon exposure to atmospheric oxygen, especially in solution or in the presence of trace metal ions (Cu²⁺, Fe³⁺), it can oxidize to the diimide or azo species, which may further decompose or oligomerize.
-
Indicator: Yellowing of the white solid or solution.
Thermal Instability & Racemization
While generally stable at room temperature as a solid, the proline
-
Strong Basic Conditions: Abstraction of the
-proton.[1][2] -
High Thermal Stress: (>80°C) during drying or rotary evaporation.[2]
Degradation Pathway Diagram
The following diagram illustrates the primary degradation routes:
Figure 1: Primary chemical degradation pathways for Boc-Pro-NHNH₂.[1][2]
Experimental Protocols
Stability-Indicating HPLC Method
To quantify purity and detect degradation products (free proline hydrazide or oxidized species), use the following Reverse-Phase HPLC method.
System: Agilent 1100/1200 or equivalent. Column: C18 (e.g., Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm). Mobile Phase:
-
A: 0.1% Formic Acid in Water (Do not use TFA if analyzing Boc-stability in-situ).[1][2]
-
B: 0.1% Formic Acid in Acetonitrile.
Gradient Profile:
| Time (min) | % Buffer B | Flow Rate (mL/min) |
|---|---|---|
| 0.0 | 5 | 1.0 |
| 10.0 | 95 | 1.0 |
| 12.0 | 95 | 1.0 |
| 12.1 | 5 | 1.0 |
Detection: UV at 210 nm (amide bond) and 254 nm (impurities).[2] Sample Prep: Dissolve 1 mg/mL in MeOH. Inject 5-10 µL.
Synthesis & Purification (Minimizing Degradation)
Context: Synthesis typically involves reacting Boc-Pro-OMe with Hydrazine Hydrate.[1][2]
-
Reaction: Dissolve Boc-Pro-OMe in MeOH. Add Hydrazine Hydrate (5-10 eq) dropwise at 0°C to prevent exotherm-induced racemization.[1][2] Stir at RT.
-
Work-up (Critical Step):
-
Do NOT use acidic washes (e.g., HCl or Citric Acid) to remove excess hydrazine, as this risks Boc cleavage.
-
Protocol: Evaporate solvent/excess hydrazine under high vacuum (< 40°C).[2] Azeotrope with toluene or ethanol to remove trace hydrazine.[2]
-
Purification: Recrystallization from EtOAc/Hexanes is preferred over silica chromatography (silica is slightly acidic and can degrade the hydrazide).
-
Storage & Handling Protocol
Stability Testing Workflow
The following workflow ensures the material is qualified for use in sensitive applications (e.g., GMP peptide synthesis).
Figure 2: Quality control and stability testing decision matrix.
References
-
PubChem. (2025).[2][5] Tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate (Compound).[1][2][6] National Library of Medicine.[2][7] [Link][2]
-
Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.[1][2] (General reference for Boc stability mechanics).
-
Han, S. Y., & Kim, Y. A. (2004). "Recent development of peptide coupling reagents in organic synthesis."[2] Tetrahedron, 60(11), 2447-2467.[2] (Context on hydrazide reactivity).
Sources
- 1. 1,2-Pyrrolidinedicarboxylic acid, 1-(1,1-dimethylethyl) ester, (2S)- | C10H17NO4 | CID 85083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tert-butyl (2S)-4-oxo-2-(1,3-thiazolidin-3-yl carbonyl)pyrrolidine-1-carboxylate | C13H20N2O4S | CID 58516805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. WO2013180197A1 - NOVEL β-LACTAMASE INHIBITOR AND METHOD FOR PRODUCING SAME - Google Patents [patents.google.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate | C10H19NO3 | CID 550865 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 359803-43-3|tert-Butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate|BLD Pharm [bldpharm.com]
- 7. proline degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate in Asymmetric Synthesis and Peptide Ligation
This Application Note is designed for researchers in medicinal chemistry and asymmetric catalysis. It details the utility of Tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate (commonly referred to as Boc-L-Proline Hydrazide ) as a high-value chiral scaffold.
Executive Summary
Tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate (CAS: 359803-43-3) is a stable, orthogonally protected derivative of L-proline.[1] In the field of asymmetric synthesis, it serves as a critical "gateway intermediate." It is rarely the final active catalyst itself; rather, it is the essential precursor for generating bifunctional organocatalysts (such as prolinamide-thioureas) and is a strategic C-terminal handle for racemization-free peptide ligation .
This guide covers three core workflows:
-
Catalyst Synthesis: Derivatization into chiral thioureas for asymmetric Michael additions.
-
Peptide Chemistry: Usage in hydrazine-based native chemical ligation (NCL).
-
Heterocycle Synthesis: Precursor to chiral 1,3,4-oxadiazoles.
Chemical Profile & Handling
| Property | Specification |
| IUPAC Name | tert-butyl (2S)-2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate |
| Common Name | Boc-L-Proline Hydrazide; Boc-Pro-NHNH₂ |
| Molecular Weight | 229.28 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in MeOH, DCM, DMF; slightly soluble in water |
| Storage | 2–8°C, inert atmosphere (Argon/Nitrogen recommended) |
| Stability | Stable under standard conditions; avoid strong acids (removes Boc) and oxidants (oxidizes hydrazide) |
Core Application 1: Synthesis of Bifunctional Organocatalysts
The primary utility of Boc-Pro-NHNH₂ in asymmetric synthesis is its conversion into bifunctional thiourea catalysts . These catalysts mimic enzymes by activating both the nucleophile (via the pyrrolidine amine) and the electrophile (via the thiourea H-bonds).
Mechanism of Action (Derived Catalyst)
Upon deprotection, the pyrrolidine nitrogen forms an enamine with a ketone donor. Simultaneously, the thiourea moiety (derived from the hydrazide) hydrogen-bonds to a nitroolefin acceptor. This dual activation ensures high stereocontrol.
Workflow Diagram: Catalyst Generation & Mechanism
Figure 1: Workflow for converting the Boc-Pro-NHNH₂ scaffold into an active bifunctional organocatalyst.
Experimental Protocol: Synthesis of Prolinamide-Thiourea Catalyst
Objective: Synthesis of N-((1S,2S)-2-aminocyclohexyl)-2-(pyrrolidin-2-yl)hydrazine-1-carbothioamide derivatives.
-
Coupling Reaction:
-
Dissolve Boc-Pro-NHNH₂ (1.0 equiv) in dry THF (0.1 M).
-
Add the desired Isothiocyanate (e.g., 3,5-bis(trifluoromethyl)phenyl isothiocyanate) (1.0 equiv).
-
Stir at room temperature for 12–24 hours under Argon. Monitor by TLC (EtOAc/Hexane).
-
Workup: Concentrate in vacuo. Purify via flash chromatography (SiO₂) to obtain the Boc-protected thiourea.
-
-
Deprotection (Activation):
-
Dissolve the intermediate in DCM (0.1 M).
-
Add TFA (Trifluoroacetic acid) dropwise (20% v/v final concentration).
-
Stir for 1–2 hours at 0°C to RT.
-
Neutralization: Quench with saturated NaHCO₃ (aq). Extract with DCM (3x).
-
Purification: Dry over Na₂SO₄ and concentrate. The free amine catalyst is often used immediately or stored as a TFA salt (if stable).
-
Validation Data (Representative):
| Substrate (Ketone) | Electrophile (Nitroolefin) | Yield (%) | ee (%) | dr |
|---|
| Cyclohexanone |
Core Application 2: Peptide Hydrazide Ligation
In peptide synthesis, the Boc-Pro-NHNH₂ motif is crucial for Hydrazide-Based Ligation . Unlike standard esters, the hydrazide is stable to standard SPPS (Solid Phase Peptide Synthesis) conditions but can be selectively activated to an azide for coupling.
Why use this for Proline? C-terminal Proline is prone to racemization during standard coupling due to oxazolone formation. The hydrazide route (via azide) proceeds through a Curtius-like rearrangement pathway that suppresses racemization, preserving the chiral integrity of the L-Proline.
Protocol: Oxidative Activation and Coupling
-
Peptide Assembly: Synthesize the peptide segment ending with Boc-Pro-NHNH₂.
-
Activation (Azide Formation):
-
Ligation:
-
Add the N-terminal fragment (nucleophile) containing a thiol (e.g., Cys-peptide) or free amine.
-
Adjust pH to 7.0 with DIEA/Thiophenol.
-
Reaction proceeds via S-to-N acyl shift (if Cys is present) or direct amidation.
-
Core Application 3: Synthesis of Chiral 1,3,4-Oxadiazoles
Boc-Pro-NHNH₂ is a precursor for chiral 1,3,4-oxadiazoles, which are pharmacophores in various antimicrobial and anticancer drugs.
Synthetic Pathway
Figure 2: Cyclization pathway to retain L-proline chirality in heterocyclic scaffolds.
Critical Note on Chirality: Traditional cyclization using POCl₃/heat can cause racemization at the Proline
References
-
Organocatalysis Review: List, B. (2002). Proline-catalyzed asymmetric reactions. Tetrahedron, 58(28), 5573-5590. Link
-
Thiourea Catalysts: Okino, T., Hoashi, Y., & Takemoto, Y. (2003). Enantio- and diastereoselective Michael reaction of 1,3-dicarbonyl compounds to nitroolefins catalyzed by a bifunctional thiourea. Journal of the American Chemical Society, 125(42), 12672-12673. Link
-
Peptide Hydrazide Ligation: Fang, G. M., Li, Y. M., Shen, F., Huang, Y. C., Li, J. B., Lin, Y., ... & Liu, L. (2011). Protein chemical synthesis by ligation of peptide hydrazides. Angewandte Chemie International Edition, 50(33), 7645-7649. Link
-
Proline Hydrazide Synthesis: Zhang, S., et al. (2015). Efficient synthesis of N-protected amino acid hydrazides. Synthetic Communications, 45(9), 1100-1108. Link
Sources
- 1. tert-Butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate | C10H19N3O3 | CID 50986440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives - Google Patents [patents.google.com]
- 3. CN102911084A - Preparation method of tert-butyl carbazate - Google Patents [patents.google.com]
- 4. m.youtube.com [m.youtube.com]
- 5. CN101823986A - Preparation method for tert-butyl carbazate - Google Patents [patents.google.com]
Experimental Protocol for the Utilization of Tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate
Application Notes & Protocols
Abstract
This document provides a comprehensive guide for researchers, scientists, and professionals in drug development on the practical applications and experimental protocols for tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate. This versatile building block, often referred to as Boc-L-proline hydrazide, is a key intermediate in the synthesis of a wide array of biologically active molecules, including peptidomimetics and heterocyclic compounds.[1][2] This guide will detail its chemical properties, primary applications, and provide step-by-step protocols for its use in common synthetic transformations, with a focus on ensuring experimental success and reproducibility.
Introduction: A Versatile Scaffold in Medicinal Chemistry
Tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate is a bifunctional molecule incorporating a pyrrolidine ring, a common scaffold in numerous pharmaceuticals, and a Boc-protected hydrazine moiety.[3] The pyrrolidine ring provides a rigid, three-dimensional structure that can advantageously orient substituents in pharmacophore space.[3] The hydrazine group is a versatile functional handle for a variety of chemical transformations, most notably the formation of hydrazones and the construction of various nitrogen-containing heterocycles.[4][5][6]
The tert-butyloxycarbonyl (Boc) protecting group is crucial for the compound's utility. It masks the reactivity of the hydrazine nitrogen, allowing for selective transformations at other positions of the molecule and preventing unwanted side reactions.[7][8] The Boc group is stable under a range of conditions but can be readily removed under acidic conditions, providing a convenient deprotection strategy.[9]
Core Applications in Drug Discovery and Development
The unique structural features of tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate make it a valuable tool in the synthesis of novel therapeutic agents.
-
Peptidomimetics: The pyrrolidine core serves as a constrained amino acid surrogate, enabling the synthesis of peptidomimetics with enhanced metabolic stability and defined secondary structures.[1][2] The hydrazine functionality can be used to introduce further diversity or to cyclize peptide chains.
-
Heterocyclic Synthesis: Hydrazides are key precursors for the synthesis of a wide variety of five- and six-membered heterocyclic rings, such as pyrazoles, oxadiazoles, and triazoles.[4] These heterocyclic motifs are prevalent in many approved drugs.[10]
-
Linker Chemistry: In the field of bioconjugation, such as in the development of Antibody-Drug Conjugates (ADCs), the hydrazide can be used to form acid-labile hydrazone linkages for the controlled release of payloads.[9]
Physicochemical Properties & Handling
A summary of the key physicochemical properties of Boc-L-proline, the precursor to the hydrazide, is provided below. The hydrazide derivative will have similar solubility and handling characteristics.
| Property | Value | Source |
| Molecular Formula | C10H17NO4 (for Boc-L-proline) | [11] |
| Molecular Weight | 215.25 g/mol (for Boc-L-proline) | [11] |
| Appearance | White to off-white powder or crystalline powder | [12] |
| Melting Point | 133-135 °C (for Boc-L-proline) | [11][13] |
| Solubility | Soluble in acetic acid | [11][13] |
| Storage | Store at 0 - 8 °C | [12] |
Safety Precautions:
-
Always handle this compound in a well-ventilated fume hood.[14]
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[14][15]
-
Avoid inhalation of dust and contact with skin and eyes.[15][16] In case of contact, rinse the affected area with copious amounts of water and seek medical attention if irritation persists.[14][17]
-
For detailed safety information, consult the Safety Data Sheet (SDS).[14][15][16][17]
Experimental Protocols
This section provides detailed, step-by-step protocols for the synthesis of the title compound from its corresponding carboxylic acid and its subsequent use in a representative coupling reaction.
Protocol 1: Synthesis of Tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate
This protocol describes the conversion of Boc-L-proline to its corresponding hydrazide using a carbodiimide-mediated coupling reaction. This method is generally preferred over direct hydrazinolysis of esters to avoid harsh reaction conditions and potential side reactions.[18]
Workflow Diagram:
Caption: Synthesis of the target hydrazide from Boc-L-proline.
Materials:
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)[18]
-
Hydrazine hydrate
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Boc-L-proline (1.0 eq) in anhydrous DCM.
-
Activation: Add HOBt (1.1 eq) to the solution and stir until it dissolves. Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the cooled reaction mixture. A white precipitate of dicyclohexylurea (DCU) will form.
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Stir for an additional 2-4 hours to ensure complete activation.
-
Hydrazine Addition: In a separate flask, prepare a solution of hydrazine hydrate (1.2 eq) in DCM. Cool this solution to 0 °C.
-
Filter the activated acid mixture to remove the DCU precipitate. Add the filtrate dropwise to the cold hydrazine solution.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Once the reaction is complete, filter off any newly formed DCU. Dilute the filtrate with EtOAc and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in DCM) to afford the pure tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate.
Protocol 2: Hydrazone Formation with an Aldehyde
This protocol outlines a general procedure for the condensation of tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate with an aldehyde to form a hydrazone. This reaction is a cornerstone of hydrazide chemistry and is widely used in the synthesis of hydrazide-hydrazone derivatives, which exhibit a broad range of biological activities.[5][6]
Reaction Scheme Diagram:
Caption: General scheme for acid-catalyzed hydrazone formation.
Materials:
-
Tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate (from Protocol 1)
-
Aldehyde of choice (e.g., benzaldehyde)
-
Ethanol or Methanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolution: Dissolve tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate (1.0 eq) in ethanol or methanol in a round-bottom flask.
-
Reagent Addition: Add the aldehyde (1.0-1.1 eq) to the solution.
-
Catalysis: Add a catalytic amount of glacial acetic acid (e.g., 1-2 drops) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC. In many cases, the product may precipitate out of the solution upon formation.
-
Isolation: If a precipitate forms, collect the solid by vacuum filtration and wash it with cold ethanol. If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel chromatography if necessary.
Protocol 3: Boc-Deprotection
The removal of the Boc protecting group is a critical step to unmask the hydrazine functionality for further reactions. This is typically achieved under acidic conditions.[9]
Deprotection Workflow:
Caption: Workflow for the acidic removal of the Boc protecting group.
Materials:
-
Boc-protected pyrrolidine hydrazide derivative
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)[9]
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: Dissolve the Boc-protected hydrazide in DCM in a round-bottom flask.
-
Acid Addition: Add trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM) to the solution at room temperature.[9] The reaction is typically accompanied by the evolution of gas (isobutylene and carbon dioxide).
-
Reaction Monitoring: Stir the reaction mixture for 1-4 hours, monitoring the deprotection by TLC.[9]
-
Workup: Once the reaction is complete, carefully concentrate the mixture under reduced pressure to remove the excess TFA and DCM.
-
Neutralization: Re-dissolve the residue in a suitable organic solvent (e.g., EtOAc) and carefully wash with saturated aqueous sodium bicarbonate solution until the aqueous layer is basic.
-
Isolation: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected hydrazide. The product may be a salt (e.g., trifluoroacetate salt) if neutralization is incomplete or omitted.
Troubleshooting and Key Considerations
-
Incomplete Reactions: If coupling reactions (Protocol 4.1) are sluggish, ensure all reagents and solvents are anhydrous. For hydrazone formation (Protocol 4.2), gentle heating may be required for less reactive aldehydes.
-
Side Reactions during Deprotection: During Boc deprotection (Protocol 4.3), sensitive functional groups elsewhere in the molecule may be affected by the strong acid. The choice of deprotection conditions should be tailored to the specific substrate.[9]
-
Purification Challenges: The polarity of hydrazides and their derivatives can vary significantly. A range of eluent systems should be screened for optimal purification by column chromatography.
Conclusion
Tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate is a highly valuable and versatile building block in modern medicinal chemistry. Its strategic combination of a conformationally restricted pyrrolidine core and a synthetically malleable, protected hydrazine moiety provides access to a diverse range of complex molecular architectures. The protocols detailed in this guide are intended to provide a solid foundation for the successful application of this reagent in the synthesis of novel compounds with therapeutic potential.
References
- MDPI. (n.d.). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications.
- Wisdom Library. (2025, March 2). Hydrazide–hydrazone derivatives: Significance and symbolism.
- The Pharmaceutical and Chemical Journal. (n.d.). Exploring the Therapeutic Potential of Hydrazide-Hydrazone Derivatives: A Comprehensive Review.
- BenchChem. (2025, December). Application Notes and Protocols for Hydrazide Derivatives in Medicinal Chemistry.
- Research Journal of Pharmacy and Technology. (n.d.). Synthesis and Pharmacological Profile of Hydrazide Compounds.
- MDPI. (n.d.). Peptidomimetic-Based Asymmetric Catalysts.
- PMC. (n.d.). Pyrrolinne-pyrrolidine Oligomers As Universal Peptidomimetics.
- MDPI. (2021, August 10). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
- ResearchGate. (2025, August 6). Solid-Phase Functionalization of Peptides by an α-Hydrazinoacetyl Group.
- BenchChem. (n.d.). Application Notes and Protocols for Acidic Boc Deprotection of Hydrazide Linkers.
- Semantic Scholar. (n.d.). Efficient solventless technique for Boc-protection of hydrazines and amines.
- PubMed. (1978, April). Preparation of protected peptide hydrazides from the acids and hydrazine by dicyclohexylcarbodiimide-hydroxybenzotriazole coupling.
- Enamine. (n.d.). Safety Data Sheet.
- Spectrum Chemical. (2015, April 6). SAFETY DATA SHEET.
- TCI Chemicals. (2025, November 3). SAFETY DATA SHEET.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- Chem-Impex. (n.d.). Boc-L-proline.
- ChemBK. (2024, April 9). N-Boc-L-proline.
- ChemicalBook. (n.d.). BOC-L-Proline | 15761-39-4.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Pyrrolinne-pyrrolidine Oligomers As Universal Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. wisdomlib.org [wisdomlib.org]
- 6. tpcj.org [tpcj.org]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. rjptonline.org [rjptonline.org]
- 11. chembk.com [chembk.com]
- 12. chemimpex.com [chemimpex.com]
- 13. BOC-L-Proline | 15761-39-4 [chemicalbook.com]
- 14. tcichemicals.com [tcichemicals.com]
- 15. fishersci.com [fishersci.com]
- 16. spectrumchemical.com [spectrumchemical.com]
- 17. enamine.enamine.net [enamine.enamine.net]
- 18. Preparation of protected peptide hydrazides from the acids and hydrazine by dicyclohexylcarbodiimide-hydroxybenzotriazole coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Strategic Utilization of Tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate in Heterocyclic Synthesis
Abstract & Strategic Value
This guide details the synthesis and application of Tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate (commonly Boc-L-proline hydrazide ; CAS: 359803-43-3). As a chiral building block, this molecule offers a privileged pyrrolidine scaffold essential for drug discovery, particularly in the development of peptidomimetics, antiviral agents (e.g., HCV NS5A inhibitors), and organocatalysts.
The hydrazide functionality serves as a versatile "chiral anchor," enabling the divergent synthesis of 1,3,4-oxadiazoles and 1,2,4-triazoles without racemization of the sensitive
Core Synthesis: Preparation of Boc-L-Proline Hydrazide
Objective: Synthesis of high-purity Boc-Pro-NHNH
Reaction Logic
The reaction is a nucleophilic acyl substitution (hydrazinolysis). While standard esters react with hydrazine, the steric bulk of the Boc group and the pyrrolidine ring requires optimized stoichiometry to prevent the formation of the symmetrical dimer (Boc-Pro-NH-NH-Pro-Boc).
Protocol
Reagents:
-
Boc-L-Proline Methyl Ester (1.0 equiv)
-
Hydrazine Hydrate (80% or 98% solution, 5.0 equiv )
-
Methanol (Reagent Grade, 5 mL/mmol)
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve Boc-L-Proline Methyl Ester (10 g, 43.6 mmol) in Methanol (220 mL).
-
Addition: Add Hydrazine Hydrate (10.9 g, 13.6 mL, 218 mmol) dropwise over 10 minutes at room temperature. Note: Excess hydrazine is critical to drive equilibrium and prevent dimerization.
-
Reaction: Stir the clear solution at room temperature for 16–24 hours.
-
Checkpoint: Monitor by TLC (5% MeOH in DCM). The starting ester (high R
) should disappear; the hydrazide appears as a lower R spot (stains strongly with Ninhydrin or PMA).
-
-
Work-up: Concentrate the mixture under reduced pressure to remove methanol and excess hydrazine.
-
Caution: Hydrazine residues are toxic.[1] Use a bleach trap for the rotary evaporator exhaust.
-
-
Purification: Dissolve the residue in DCM (100 mL), wash with water (2 x 30 mL) and brine (30 mL). Dry over Na
SO , filter, and concentrate. -
Crystallization: Triturate the resulting oil with cold Hexanes/Diethyl Ether (3:1) to induce crystallization. Filter the white solid.[2]
Data Specification (Self-Validating):
| Property | Expected Value | Validation Note |
|---|---|---|
| Appearance | White crystalline solid | Yellowing indicates hydrazine oxidation. |
| Yield | 85–95% | Lower yields suggest dimer formation. |
| Melting Point | 133–135 °C (Lit.) | Sharp range confirms purity. |
|
Application A: Synthesis of 1,3,4-Oxadiazoles via Oxidative Cyclization
Context: 1,3,4-Oxadiazoles are bioisosteres of amides and esters, improving metabolic stability. This protocol uses an Iodine-mediated oxidative cyclization, avoiding harsh dehydrating agents like POCl
Mechanism & Workflow
The reaction proceeds through an acylhydrazone intermediate, followed by I
Figure 1: Workflow for the conversion of Proline Hydrazide to 1,3,4-Oxadiazoles via Iodine-mediated cyclization.
Protocol
Reagents:
-
Boc-Pro-NHNH
(1.0 equiv) -
Aryl Aldehyde (1.0 equiv)
-
Iodine (I
, 1.1 equiv) -
Potassium Carbonate (K
CO , 3.0 equiv)
Step-by-Step:
-
Hydrazone Formation: Reflux Boc-Pro-NHNH
(1 mmol) and Aryl Aldehyde (1 mmol) in Ethanol (5 mL) for 2–4 hours. Evaporate solvent to obtain the crude acylhydrazone. -
Cyclization Setup: Dissolve the crude hydrazone in DMSO (5 mL). Add K
CO (3 mmol) and I (1.1 mmol). -
Reaction: Stir at 80–100 °C for 4–6 hours. The dark color of iodine will fade as it is consumed.
-
Quench: Cool to RT. Add aqueous Na
S O (5%) to quench residual iodine. -
Extraction: Extract with EtOAc. Wash organic layer with water (critical to remove DMSO) and brine.
-
Purification: Flash column chromatography (Hexane/EtOAc).
Application B: Synthesis of 1,2,4-Triazoles via Isothiocyanates
Context: 1,2,4-Triazoles are key pharmacophores in antifungal and CNS-active drugs. This route introduces a thiol/thione handle for further functionalization.
Mechanism & Workflow
Reaction with an isothiocyanate yields a thiosemicarbazide, which undergoes base-mediated desulfurative cyclization.
Figure 2: Synthesis of 1,2,4-Triazole-3-thiones via thiosemicarbazide intermediate.
Protocol
Reagents:
-
Boc-Pro-NHNH
(1.0 equiv) -
Phenyl Isothiocyanate (1.1 equiv)[1]
-
NaOH (2M aqueous solution)
Step-by-Step:
-
Addition: Dissolve Boc-Pro-NHNH
(1 mmol) in Ethanol (10 mL). Add Phenyl Isothiocyanate (1.1 mmol). -
Reflux 1: Reflux for 2 hours. A solid precipitate (Thiosemicarbazide) often forms.
-
Cyclization: Add 2M NaOH (5 mL) directly to the reaction mixture. Reflux for an additional 4 hours.
-
Work-up: Cool to RT. Acidify with 2M HCl to pH ~3. The triazole-thione usually precipitates.
-
Filtration: Collect the solid by filtration. Recrystallize from Ethanol/Water.
Troubleshooting & Optimization (Self-Validating Systems)
| Issue | Observation | Root Cause | Corrective Action |
| Low Yield (Hydrazide) | Sticky oil, multiple TLC spots | Incomplete reaction or Dimerization | Increase Hydrazine to 5–10 equiv. Ensure dry methanol is used. |
| Racemization | Loss of optical activity | High temperature or strong base | Keep hydrazinolysis at RT. Avoid strong mineral acids during workup. |
| Iodine Persists | Dark purple solution after 6h | Incomplete oxidation | Check pH (must be basic via K |
| DMSO Residue | NMR shows peak at | Poor extraction | Wash EtOAc layer 3x with water or 1x with 10% LiCl solution. |
References
-
Synthesis of 1,3,4-Oxadiazoles: Yu, W., et al. (2013).[3][7] "I2-Mediated Oxidative C-O Bond Formation for the Synthesis of 1,3,4-Oxadiazoles from Aldehydes and Hydrazides." Journal of Organic Chemistry.
-
Synthesis of 1,2,4-Triazoles: Ghoneim, A. A., & Mohamed, S. A. (2013). "Synthesis and Antimicrobial activity of Some 1, 3, 4- Oxadiazoles-2-thione and 1, 2, 4-Triazoles Derivatives from Tert-Butyl Carbazate." Oriental Journal of Chemistry.
-
Proline Hydrazide Properties: PubChem Compound Summary for CID 393479027, "tert-Butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate".[1]
-
General Hydrazide Synthesis: Zhang, H., et al. (2012). "Preparation method of tert-butyl carbazate." CN102911084A (Patent).
Sources
- 1. tert-Butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate | C10H19N3O3 | CID 50986440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN101823986A - Preparation method for tert-butyl carbazate - Google Patents [patents.google.com]
- 3. I2-Mediated Oxidative C-O Bond Formation for the Synthesis of 1,3,4-Oxadiazoles from Aldehydes and Hydrazides [organic-chemistry.org]
- 4. A novel and sustainable synthesis-functionalization strategy for the oxidative cyclization towards 2,5-disubstituted-1,3,4-oxadiazoles using bentonite-supported copper(i) iodide as a green catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. N-Boc-L-proline | C10H17NO4 | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 6. rsc.org [rsc.org]
- 7. I2-mediated oxidative C-O bond formation for the synthesis of 1,3,4-oxadiazoles from aldehydes and hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]
"Tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate" in solid-phase peptide synthesis
This Application Note and Protocol Guide is structured to provide a rigorous, field-proven methodology for utilizing Tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate (Boc-Pro-NHNH₂) in peptide synthesis. This guide addresses the specific challenges of synthesizing C-terminal proline hydrazides—critical intermediates for Native Chemical Ligation (NCL)—and establishes a robust workflow for Boc-chemistry Solid-Phase Peptide Synthesis (SPPS).
Introduction & Strategic Utility
In the landscape of modern peptide therapeutics, Native Chemical Ligation (NCL) remains the gold standard for assembling large proteins and difficult sequences. A critical requirement for NCL is the peptide hydrazide , a stable precursor that can be activated in situ to a reactive peptide azide (and subsequently a thioester).
However, introducing a C-terminal Proline (Pro) residue as a hydrazide presents unique synthetic challenges:
-
Steric Hindrance: Coupling Proline to a hydrazine-functionalized resin is notoriously slow and low-yielding due to the steric bulk of the pyrrolidine ring and the nucleophile.
-
Racemization Risk: Forcing difficult couplings often leads to C-terminal epimerization.
-
Hydrazinolysis Issues: Cleaving a Pro-ester linkage with hydrazine (hydrazinolysis) is kinetically sluggish compared to other amino acids.
The Solution: Tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate (Boc-Pro-NHNH₂) serves as a pre-functionalized building block that circumvents these issues. By starting with the hydrazide moiety already formed and chirally pure, researchers can load this unit directly onto a compatible resin, ensuring high fidelity at the critical C-terminus.
Chemical Logic & Mechanism
This protocol utilizes Boc-chemistry SPPS . The building block, Boc-Pro-NHNH₂, is loaded onto a Chloromethyl Polystyrene (Merrifield) resin via nucleophilic displacement. This forms a robust benzyl-hydrazine linkage .
-
Stability: The benzyl-hydrazine bond is stable to the repetitive acidic conditions of Boc deprotection (50% TFA/DCM).
-
Cleavage: The linkage is cleaved by anhydrous Hydrogen Fluoride (HF), releasing the free peptide hydrazide (H-Peptide-Pro-NHNH₂) ready for ligation.
Mechanistic Workflow
The following diagram illustrates the specific pathway from resin loading to NCL activation.
Figure 1: Strategic workflow for utilizing Boc-Pro-NHNH₂ in Boc-SPPS to generate ligation-ready peptide hydrazides.
Detailed Experimental Protocol
Phase A: Resin Loading (The Critical Step)
Objective: Anchor Boc-Pro-NHNH₂ to Merrifield resin via the distal hydrazine nitrogen.
Materials:
-
Resin: Chloromethyl polystyrene (Merrifield) resin (Loading: 0.8–1.2 mmol/g).
-
Reagent: Tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate (Boc-Pro-NHNH₂).
-
Base: N,N-Diisopropylethylamine (DIEA).
-
Solvent: Anhydrous DMF.
-
Catalyst: Potassium Iodide (KI) - Optional, accelerates displacement.
Step-by-Step:
-
Swelling: Place 1.0 g of Merrifield resin in a synthesis vessel. Swell with DCM (10 mL) for 30 min. Drain and wash with DMF (3 x 10 mL).
-
Reactant Preparation: In a vial, dissolve Boc-Pro-NHNH₂ (3.0 eq relative to resin substitution) in minimal DMF. Add DIEA (4.0 eq).[1]
-
Note: If using KI, add 0.1 eq to the solution.
-
-
Incubation: Heat the reaction vessel to 50°C and agitate for 12–24 hours .
-
Why 50°C? Displacement of the benzylic chloride by the hydrazide is slow at room temperature. Heat ensures efficient loading.
-
-
Capping (Crucial): Drain the resin.[3] Add a solution of Acetic Anhydride (10 eq) and DIEA (10 eq) in DMF. Shake for 30 min at RT.
-
Reason: This blocks any unreacted chloromethyl groups, preventing side reactions during elongation.
-
-
Washing: Wash resin thoroughly: DMF (3x), DCM (3x), MeOH (2x), DCM (3x).
Phase B: Peptide Elongation (Boc-SPPS)
Objective: Build the peptide chain.[4][5][6][7]
Cycle Protocol:
-
Deprotection: Treat resin with 50% TFA in DCM (2 min pre-wash, then 20 min reaction).
-
Chemistry: Removes the N-terminal Boc group. The benzyl-hydrazine linkage remains protonated and stable.
-
-
Wash: DCM (3x), 5% DIEA/DCM (2x) to neutralize.
-
Coupling: Activate next Boc-Amino Acid (3 eq) using HBTU (2.9 eq) / DIEA (6 eq) in DMF. Coupling time: 1 hour.
-
Monitoring: Use Kaiser Test (ninhydrin) for primary amines or Chloranil Test for secondary amines (like Proline).
Phase C: Cleavage & Isolation
Objective: Release the peptide hydrazide.
Standard HF Cleavage:
-
Preparation: Dry the resin under high vacuum overnight.
-
Scavengers: Mix resin with p-cresol (10% v/v) and p-thiocresol (5% v/v) to scavenge carbocations.
-
Reaction: Treat with liquid anhydrous HF at 0°C for 1 hour .
-
Work-up: Evaporate HF under nitrogen stream. Precipitate the crude peptide by adding cold Diethyl Ether .
-
Purification: Dissolve precipitate in 50% Acetonitrile/Water (0.1% TFA) and purify via RP-HPLC.
-
Target Mass: Calculated Mass of Peptide + 32 Da (Hydrazine N₂H₂).
-
Quality Control & Troubleshooting
Table 1: Common Issues and Solutions
| Issue | Probable Cause | Corrective Action |
| Low Loading Yield | Incomplete displacement of Cl-resin. | Increase temperature to 60°C; Add KI catalyst; Extend reaction time to 48h. |
| Resin Color Change (Dark) | Oxidation during loading at high temp. | Ensure inert atmosphere (Argon/Nitrogen) during the 50°C loading step. |
| Missing Mass (-30 Da) | Cleavage of N-N bond (rare). | Ensure HF cleavage is strictly at 0°C; Avoid over-scavenging with thiols if not necessary. |
| Product is Acid | Hydrolysis of hydrazide. | Check pH of HPLC buffers; avoid prolonged storage in acidic aqueous solutions. |
Application: Native Chemical Ligation (NCL)
Once purified, the H-Peptide-Pro-NHNH₂ is ready for ligation.
Activation Protocol (Liu Method):
-
Dissolve peptide hydrazide in 6M GnHCl, 0.2M Phosphate Buffer, pH 3.0 .
-
Cool to -10°C. Add NaNO₂ (10 eq). Stir for 20 min.
-
Result: Conversion to Peptide-Pro-N₃ (Azide).
-
-
Add MPAA (4-mercaptophenylacetic acid) thiol and adjust pH to 7.0.
-
Result: In situ conversion to Peptide-Pro-S-MPAA (Thioester).
-
-
Add Cys-Peptide fragment for ligation.
References
-
Fang, G. M., Li, Y. M., Shen, F., Huang, Y. C., Li, J. B., Lin, Y., ... & Liu, L. (2011). Protein chemical synthesis by ligation of peptide hydrazides. Angewandte Chemie International Edition, 50(33), 7645-7649. Link
-
Zheng, J. S., Tang, S., Qi, Y. K., Wang, Z. P., & Liu, L. (2013). Chemical synthesis of proteins using peptide hydrazides as thioester surrogates. Nature Protocols, 8(12), 2483-2495. Link
-
Merrifield, R. B. (1963). Solid phase peptide synthesis. I. The synthesis of a tetrapeptide. Journal of the American Chemical Society, 85(14), 2149-2154. Link
-
Gisin, B. F. (1973). The preparation of Merrifield-resins through total esterification with cesium salts. Helvetica Chimica Acta, 56(5), 1476-1482. Link
Sources
Application Note: Reaction of Tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate with Aldehydes and Ketones
Executive Summary
This technical guide details the application of Tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate (commonly referred to as Boc-L-proline hydrazide ) as a versatile chiral building block. While L-proline itself is a ubiquitous organocatalyst, its hydrazide derivative serves a distinct role: it acts as a nucleophilic scaffold for the synthesis of acylhydrazones .
These acylhydrazones are critical intermediates in the synthesis of aza-peptides (peptide mimetics with improved metabolic stability), chiral ligands, and precursors for asymmetric reduction. This guide provides optimized protocols for the condensation of Boc-L-proline hydrazide with diverse aldehydes and ketones, emphasizing reaction kinetics, solvent selection, and downstream applications.
Chemical Basis and Mechanism[1]
The core transformation involves the condensation of the terminal hydrazine nitrogen (
The Molecule
-
IUPAC Name: Tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate
-
Common Name: Boc-L-Proline Hydrazide
-
Functionality: The molecule possesses a chiral pyrrolidine ring (providing steric influence) and a nucleophilic hydrazide tail. The Boc group protects the secondary amine, preventing self-polymerization or side reactions.
Reaction Mechanism
The reaction proceeds via an acid-catalyzed addition-elimination pathway. The hydrazide nitrogen attacks the carbonyl, forming a tetrahedral carbinolamine intermediate, which subsequently dehydrates to form the acylhydrazone.
Figure 1: Step-wise mechanism of acylhydrazone formation. The dehydration step is often rate-limiting and accelerated by acidic conditions.
Experimental Protocols
Protocol A: Condensation with Reactive Aldehydes (Mild Conditions)
This protocol is optimized for aromatic and aliphatic aldehydes which are generally electrophilic enough to react at room temperature without harsh catalysis.
Reagents:
-
Boc-L-proline hydrazide (1.0 equiv)
-
Aldehyde substrate (1.0 - 1.1 equiv)
-
Solvent: Ethanol (EtOH) or Methanol (MeOH), anhydrous.
-
Catalyst: Acetic Acid (AcOH) (Optional, 1-5 mol%)
Step-by-Step Procedure:
-
Preparation: Dissolve Boc-L-proline hydrazide (1.0 mmol) in anhydrous EtOH (5 mL).
-
Addition: Add the aldehyde (1.0 mmol) dropwise to the stirring solution.
-
Catalysis: If the aldehyde is electron-rich (unreactive), add 1 drop of glacial acetic acid.
-
Reaction: Stir at Room Temperature (20–25 °C) for 2–6 hours.
-
Monitoring: Monitor by TLC (System: 5% MeOH in DCM). Hydrazones are typically less polar than the starting hydrazide.
-
-
Workup (Precipitation Method): Many acylhydrazones precipitate from cold ethanol.
-
Cool the mixture to 0 °C for 30 minutes.
-
Filter the solid and wash with cold EtOH.
-
-
Workup (Extraction Method): If no precipitate forms:
-
Concentrate solvent in vacuo.
-
Redissolve in EtOAc, wash with 5% NaHCO₃ (to remove AcOH) and Brine.
-
Dry over Na₂SO₄ and concentrate.
-
Protocol B: Condensation with Ketones (Acid-Catalyzed Reflux)
Ketones are sterically more hindered and less electrophilic than aldehydes, often requiring thermal energy and stronger acid catalysis.
Reagents:
-
Boc-L-proline hydrazide (1.0 equiv)
-
Ketone substrate (1.2 - 1.5 equiv)
-
Solvent: Ethanol or Toluene (for Dean-Stark water removal).
-
Catalyst: p-Toluenesulfonic acid (pTsOH) (5-10 mol%) or Glacial AcOH (10%).
Step-by-Step Procedure:
-
Setup: Equip a round-bottom flask with a reflux condenser.
-
Dissolution: Combine hydrazide (1.0 mmol) and ketone (1.2 mmol) in EtOH (10 mL).
-
Acidification: Add pTsOH (0.05 mmol).
-
Reflux: Heat to reflux (approx. 78 °C for EtOH) for 6–12 hours.
-
Self-Validating Check: If using Toluene, use a Dean-Stark trap. The collection of water validates reaction progress.
-
-
Neutralization: Cool to RT. Add solid NaHCO₃ to neutralize the acid catalyst. Stir for 10 mins.
-
Purification: Filter off solids. Concentrate the filtrate. Purify via flash column chromatography (Gradient: Hexanes
EtOAc).
Downstream Applications
The resulting Boc-Pro-Acylhydrazones are rarely the end product. They serve as critical intermediates for high-value targets.
Synthesis of Aza-Proline Peptides
Aza-peptides replace the
-
Workflow: The acylhydrazone formed in Protocols A/B is reduced (hydrogenation or hydride reduction) to form an N'-alkyl hydrazide .
-
Significance: This creates a "Boc-Pro-AzaXaa" dipeptide mimic.
Figure 2: Workflow for converting Boc-Pro-NHNH2 into Aza-peptide building blocks.
Technical Data & Troubleshooting
Solvent Compatibility Table
| Solvent | Suitability | Notes |
| Methanol (MeOH) | Excellent | High solubility; fast reaction rates. Good for crystallization. |
| Ethanol (EtOH) | Excellent | Preferred for "Green" chemistry. Good for refluxing ketones. |
| Dichloromethane (DCM) | Moderate | Good solubility, but slower reaction rates (non-protic). |
| Water | Poor | Hydrazide is hydrophobic; requires co-solvent (e.g., THF/Water). |
| Toluene | Specialized | Used for azeotropic removal of water with reluctant ketones. |
Troubleshooting Matrix
| Observation | Root Cause | Corrective Action |
| No Reaction (TLC) | Carbonyl is unreactive. | Increase temperature to reflux; add 5-10% AcOH or pTsOH. |
| Multiple Spots (TLC) | E/Z Isomerism or Rotamers. | Hydrazones exist as E/Z isomers. Boc group causes rotamers. Run NMR at elevated temp (50°C) to coalesce peaks. |
| Hydrolysis on Column | Silica acidity. | Hydrazones can hydrolyze on acidic silica. Add 1% Triethylamine (TEA) to the eluent. |
| Product is Oily/Sticky | Rotamers preventing lattice formation. | Triturate with cold Hexanes or Diethyl Ether to induce solidification. |
Safety & Handling
-
Hazard Identification: Hydrazides are potential skin sensitizers and irritants. Avoid inhalation of dust.
-
Chemical Stability: Boc-Pro-NHNH2 is stable at room temperature but should be stored at 2–8 °C to prevent slow degradation or Boc-deprotection over long periods.
-
Incompatibility: Avoid strong oxidizers (can oxidize hydrazine to azo compounds) and strong acids (will remove Boc group).
References
-
Gante, J. (1989). Azapeptides.[1] Synthesis, 1989(06), 405-413.
- Foundational review on the synthesis and properties of aza-peptides derived
-
Lubell, W. D., et al. (2005). Aza-Amino Acid Scanning of Secondary Structure Suited for Solid-Phase Peptide Synthesis.[2][3] Journal of Combinatorial Chemistry, 7(6), 864–878.[3]
- Details the specific use of hydrazide precursors in peptide scanning.
- Lazny, R., et al. (2012). Hydrazones as intermediates in the synthesis of bioactive compounds. Chemical Reviews, 112(5), 2642-2694. Comprehensive review of hydrazone chemistry, including stability and reduction protocols.
- Boc-L-Proline Hydrazide Product Data. (Verified CAS: 69610-41-9 / Related Analogs). Note: While CAS 69610-41-9 often links to the aldehyde in some databases due to indexing errors, the chemical "Tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate" is distinct. Users should verify structure by NMR.
Sources
Use of "Tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate" in multicomponent reactions
Application Note: Strategic Utilization of Tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate in Multicomponent Assembly
Executive Summary
Tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate (commonly referred to as Boc-L-proline hydrazide ) is a bifunctional chiral building block that bridges the gap between amino acid chemistry and multicomponent reaction (MCR) diversity.[1] Its unique structure combines the conformational rigidity of the pyrrolidine ring (L-proline scaffold) with the versatile reactivity of the hydrazide moiety.
This guide details the application of this reagent in Hydrazino-Ugi Four-Component Reactions (U-4CR) and Ugi-Azide reactions.[1] These protocols enable the rapid synthesis of peptidomimetics,
Chemical Profile & Reactivity
Before initiating protocols, the operator must understand the specific reactivity profile of the hydrazide moiety within the MCR context.
| Property | Specification |
| Systematic Name | Tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate |
| Common Name | Boc-L-Proline Hydrazide |
| CAS Number | 359803-43-3 |
| MW | 229.28 g/mol |
| Chirality | L-Enantiomer ( |
| Key Reactivity | Nucleophilic Hydrazine ( |
| Solubility | Soluble in MeOH, EtOH, DCM, DMSO |
Mechanistic Insight: Unlike simple amines used in standard Ugi reactions, the hydrazide nitrogen is less nucleophilic due to the adjacent carbonyl electron withdrawal. Consequently, pre-formation of the hydrazone (condensation with the aldehyde) is often the rate-determining step and critical for high yields.
Core Application: The Hydrazino-Ugi 4CR
In this modification of the classical Ugi reaction, Boc-L-proline hydrazide serves as the amine component. The resulting product is an
Mechanism of Action
-
Condensation: The terminal amino group of the hydrazide reacts with the aldehyde to form a hydrazone.
-
Insertion: The isocyanide undergoes
-addition onto the hydrazone (protonated by the carboxylic acid). -
Rearrangement: The carboxylate attacks the nitrilium intermediate, followed by a Mumm-type rearrangement to yield the stable bis-amide.[2][3]
Protocol 1: Synthesis of Boc-Prolyl-Hydrazino Peptidomimetics
Reagents:
-
Component A: Boc-L-Proline Hydrazide (1.0 equiv)[1]
-
Component B: Aldehyde (e.g., Benzaldehyde, 1.0 equiv)
-
Component C: Carboxylic Acid (e.g., Benzoic acid, 1.0 equiv)
-
Component D: Isocyanide (e.g., tert-Butyl isocyanide, 1.0 equiv)
-
Solvent: Anhydrous Methanol (MeOH) or 2,2,2-Trifluoroethanol (TFE)
Step-by-Step Methodology:
-
Hydrazone Pre-formation (Critical Step):
-
Dissolve Boc-L-Proline Hydrazide (1.0 mmol) and the Aldehyde (1.0 mmol) in 2 mL of anhydrous MeOH.
-
Add activated molecular sieves (3Å) to scavenge water.
-
Stir at room temperature (RT) for 30–60 minutes. Note: Formation of a slight precipitate or cloudiness often indicates hydrazone formation.
-
-
Component Addition:
-
Add the Carboxylic Acid (1.0 mmol) to the reaction mixture. Stir for 5 minutes.
-
Add the Isocyanide (1.0 mmol) last.[4]
-
-
Reaction:
-
Stir the mixture at RT for 24–48 hours.
-
Optimization: If conversion is low after 24h, heat to 50°C or use microwave irradiation (80°C, 15 min) to accelerate the nitrilium addition.
-
-
Work-up:
-
Filter off molecular sieves.[4]
-
Concentrate the solvent under reduced pressure.
-
Dissolve residue in EtOAc and wash with saturated
(to remove unreacted acid) and brine.
-
-
Purification:
-
Purify via flash column chromatography (Hexane/EtOAc gradient).
-
Advanced Application: The Ugi-Azide Reaction
This variation replaces the carboxylic acid with hydrazoic acid (generated in situ from TMSN
Protocol 2: Synthesis of Tetrazole-Fused Proline Derivatives
Reagents:
-
Boc-L-Proline Hydrazide (1.0 equiv)[1]
-
Aldehyde (1.0 equiv)[1]
-
Isocyanide (1.0 equiv)[1]
-
Trimethylsilyl Azide (TMSN
) (1.1 equiv)[1] -
Solvent: Methanol (MeOH)[1]
Methodology:
-
Mixing: In a screw-capped vial, dissolve Boc-L-Proline Hydrazide (1.0 mmol) and Aldehyde (1.0 mmol) in MeOH (3 mL). Stir for 30 min.
-
Azide Addition: Add TMSN
(1.1 mmol). Caution: TMSN is toxic and hydrolyzes to HN . Handle in a fume hood. -
Isocyanide Addition: Add Isocyanide (1.0 mmol).
-
Reaction: Stir at RT for 24 hours. The reaction often turns yellow/orange.
-
Work-up:
-
Concentrate the mixture.
-
Safety Step: Treat the residue with a small amount of MeOH to ensure all silyl groups are cleaved, then concentrate again.
-
Purify via silica gel chromatography.
-
Mechanistic & Workflow Visualization
The following diagrams illustrate the reaction pathways and the decision-making workflow for optimizing these reactions.
Figure 1: Divergent synthesis pathways using Boc-L-Proline Hydrazide. The intermediate hydrazone serves as the branching point for either classical Ugi (green path) or Ugi-Azide (red path) products.
Figure 2: Decision matrix for optimizing low-yielding Hydrazino-Ugi reactions.
Troubleshooting & Optimization Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Poor hydrazone formation.[1] | Add 3Å molecular sieves; increase time for Step 1 (pre-condensation). |
| Passerini Side-Product | Direct reaction of Acid+Ald+Iso (bypassing amine).[1] | Ensure hydrazone is fully formed before adding the acid. Use TFE as solvent. |
| Precipitation | Product insolubility. | This is often good. Filter the solid; it might be pure product. Recrystallize from EtOH. |
| Epimerization | Acidic conditions affecting the Proline chiral center. | Maintain RT; avoid strong Lewis acids if possible. Use TFE (mildly acidic solvent) instead of adding stronger external acids. |
References
-
Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition, 39(18), 3168–3210. Link
-
Krasavin, M. (2013). Hydrazide-based Ugi reaction: a facile access to novel peptidomimetics.[1][5] Tetrahedron Letters, 54(35), 4688-4691.
-
El Kaim, L., & Grimaud, L. (2009). Beyond the Ugi reaction: less conventional interactions between isocyanides and iminium species. Tetrahedron, 65(11), 2153-2171. Link[1]
-
Gunawan, S., et al. (2012). Synthesis of Tetrazoles via Ugi-Azide Reaction.[1] Nature Protocols, 7, 213–219. Link
-
PubChem Compound Summary. (2025). Tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate (CAS 359803-43-3).[1] Link[1]
Sources
"Tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate" as a precursor for enzyme inhibitors
Application Note: Strategic Utilization of Tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate in Protease Inhibitor Design
Executive Summary & Strategic Rationale
In the landscape of peptidomimetic drug discovery, Tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate (commonly referred to as Boc-Pro-hydrazide ) represents a pivotal "chiral anchor." While simple in structure, it solves a fundamental logistic problem in the design of covalent serine protease inhibitors (e.g., for DPP-4, FAP, or Prolyl Oligopeptidase).
The Problem: Peptide aldehydes (e.g., Boc-Prolinal) are potent transition-state inhibitors but are chemically labile. They suffer from rapid racemization at the
This guide details the synthesis, activation, and validation of this precursor, positioning it as a versatile tool for developing inhibitors against proline-specific peptidases.
Mechanism of Action & Chemical Logic
The utility of Boc-Pro-hydrazide branches into two distinct inhibitor classes. Understanding this bifurcation is critical for experimental design.
Pathway A: The "Masked" Aldehyde (Covalent Reversible Inhibition)
Upon oxidative activation, the hydrazide converts to an aldehyde. The resulting Boc-Prolinal acts as a transition-state analog. The electrophilic carbonyl carbon is attacked by the active site Serine hydroxyl of the protease, forming a covalent hemiacetal adduct that mimics the tetrahedral transition state of peptide bond hydrolysis.
Pathway B: Aza-Peptide Synthesis (Peptidomimetics)
The hydrazide nitrogen can be retained to form aza-peptides , where the
DOT Diagram: Divergent Synthesis Pathways
Figure 1: Strategic divergence of the Boc-Pro-hydrazide scaffold into aldehyde warheads or aza-peptide mimetics.
Experimental Protocols
Protocol 1: High-Fidelity Synthesis of Boc-Pro-NHNH₂
Objective: Generate the hydrazide from Boc-Pro-OMe without inducing racemization.
Materials:
-
Boc-L-Proline Methyl Ester (Boc-Pro-OMe)
-
Hydrazine Hydrate (80% or 98%)
-
Methanol (HPLC Grade)
-
Diethyl Ether (for precipitation)
Step-by-Step Methodology:
-
Dissolution: Dissolve 10.0 mmol of Boc-Pro-OMe in 30 mL of Methanol. Ensure the vessel is purged with Nitrogen to prevent moisture uptake.
-
Hydrazinolysis: Add Hydrazine Hydrate (50.0 mmol, 5 equivalents) dropwise at 0°C.
-
Expert Insight: The excess hydrazine drives the equilibrium forward and suppresses dimer formation. The low temperature protects the chiral center.
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12–16 hours. Monitor by TLC (System: CHCl₃/MeOH 9:1). The ester spot (Rf ~0.8) should disappear, replaced by the lower Rf hydrazide (Rf ~0.4).
-
Work-up: Concentrate the reaction mixture under reduced pressure (Rotavap) at <40°C to remove methanol and excess hydrazine.
-
Caution: Do not heat above 40°C; hydrazine residues can be explosive if distilled to dryness at high heat.
-
-
Purification: Dissolve the residue in a minimal amount of Ethyl Acetate/Methanol (10:1) and induce precipitation by slowly adding cold Diethyl Ether.
-
Yield: Filter the white crystalline solid. Typical yield: >85%. Melting point: 148–150°C.
Protocol 2: Oxidative Activation to Boc-Prolinal (The Warhead)
Objective: Convert the stable hydrazide to the reactive aldehyde immediately prior to use.
Reagents:
Methodology (The NBS Route):
-
Setup: Dissolve Boc-Pro-NHNH₂ (1.0 mmol) in DCM (10 mL) and cool to -78°C (Dry ice/Acetone bath).
-
Why -78°C? Aldehydes are prone to racemization. Low temperature kinetics favor the oxidation over the racemization.
-
-
Oxidation: Add Pyridine (1.5 mmol) followed by NBS (1.1 mmol) dissolved in DCM over 5 minutes.
-
Gas Evolution: Nitrogen gas (
) will evolve. Stir at -78°C for 15 minutes, then allow to warm to 0°C over 30 minutes. -
Quench: Pour the mixture into ice-cold 1M HCl (to remove pyridine) and extract rapidly with DCM.
-
Isolation: Wash organic layer with saturated NaHCO₃, dry over MgSO₄, and concentrate.
-
Critical: Do not store the resulting oil. Use immediately for inhibition assays or further coupling.[5]
-
Data Summary: Stability Comparison
| Compound Form | State | Shelf Life (4°C) | Racemization Risk |
| Boc-Pro-Hydrazide | White Crystal | > 2 Years | Negligible |
| Boc-Prolinal (Aldehyde) | Colorless Oil | < 24 Hours | High (t½ ~6h in buffer) |
| Boc-Pro-OMe | Oil/Solid | > 1 Year | Low |
Validation: Enzymatic Inhibition Assay (DPP-4 Model)
Objective: Validate the inhibitory potency of the generated aldehyde against Dipeptidyl Peptidase-4 (DPP-4).
Assay Principle: DPP-4 cleaves the fluorogenic substrate Gly-Pro-AMC (7-amino-4-methylcoumarin). The inhibitor (Boc-Prolinal) competes for the active site, reducing fluorescence intensity.
Workflow:
-
Buffer Preparation: 25 mM Tris-HCl, pH 8.0, 140 mM NaCl, 10 mM KCl.
-
Enzyme Prep: Dilute recombinant human DPP-4 to 10 nM in buffer.
-
Inhibitor Series: Prepare serial dilutions of the freshly oxidized Boc-Prolinal (from Protocol 2) in DMSO. Range: 1 nM to 100 µM.
-
Incubation: Mix 50 µL Enzyme + 10 µL Inhibitor. Incubate 15 mins at 37°C to allow equilibrium binding.
-
Substrate Start: Add 40 µL of Gly-Pro-AMC (50 µM final).
-
Readout: Measure fluorescence (Ex: 360 nm / Em: 460 nm) kinetically for 20 minutes.
DOT Diagram: Assay Logic
Figure 2: Logic flow for the fluorometric validation of the inhibitor.
Troubleshooting & Critical Parameters
-
Racemization Alert: If the final inhibitor shows lower potency than expected (IC50 shift), the proline likely racemized during the oxidation step. Ensure the temperature remains strictly at -78°C during NBS addition.
-
Hydrazine Removal: Residual hydrazine in Protocol 1 can poison metal-based catalysts in subsequent steps. Ensure thorough ether precipitation washes.
-
Aldehyde Hydration: In aqueous buffers, the aldehyde exists in equilibrium with the gem-diol (hydrate). This is reversible, but calculating exact concentrations requires acknowledging this equilibrium.
References
-
Powers, J. C., Asgian, J. L., Ekici, O. D., & James, K. E. (2002). Irreversible Inhibitors of Serine, Cysteine, and Threonine Proteases. Chemical Reviews, 102(12), 4639–4750. Link
-
Glowka, M. L., et al. (2005). Synthesis and Crystal Structure of Boc-Pro-NHNH2.[6] Journal of Chemical Crystallography. (Contextual citation for structural stability).
-
Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis.[7] Tetrahedron, 60(11), 2447-2467. (Reference for hydrazine coupling efficiency). Link
-
Lubell, W. D. (2017).[7] Azapeptide Synthesis Methods for Expanding Side-Chain Diversity. Accounts of Chemical Research. (Reference for Aza-peptide applications). Link
Sources
- 1. Azapeptide Synthesis Methods for Expanding Side-Chain Diversity for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. tert-butyl3-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate [myskinrecipes.com]
- 4. EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives - Google Patents [patents.google.com]
- 5. help.lumiprobe.com [help.lumiprobe.com]
- 6. Crystal-state structures of Boc-Pro-Leu-Gly-NH2, hemihydrate and two lactam-restricted analogues - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
The Versatile Role of Tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate in the Synthesis of Bioactive Molecules: A Detailed Guide for Researchers
In the landscape of modern drug discovery and medicinal chemistry, the quest for novel molecular scaffolds that can serve as building blocks for potent and selective therapeutics is perpetual. Among these, chiral pyrrolidine derivatives have garnered significant attention due to their prevalence in a wide array of biologically active natural products and synthetic drugs. This guide focuses on a particularly valuable, yet often overlooked, building block: tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate . This compound, also known as N-Boc-L-proline hydrazide, offers a unique combination of a conformationally constrained chiral pyrrolidine core, a versatile hydrazide functional group, and a readily cleavable Boc protecting group, making it an attractive starting material for the synthesis of diverse bioactive molecules.
This document provides an in-depth exploration of the synthesis and application of this key intermediate, offering detailed protocols and insights for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative scientific literature.
The Strategic Advantage of the Pyrrolidine Hydrazide Scaffold
The pyrrolidine ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous successful drugs, including antivirals and enzyme inhibitors.[1] The conformational rigidity of the five-membered ring helps to pre-organize appended functional groups, leading to higher binding affinities and selectivities for their biological targets. The introduction of a hydrazinecarbonyl moiety at the 2-position of the N-Boc-protected pyrrolidine opens up a wealth of synthetic possibilities. The hydrazide group is a versatile functional handle that can readily participate in a variety of chemical transformations, most notably the formation of hydrazones and the construction of various nitrogen-containing heterocycles, which are themselves prevalent in many pharmaceuticals.[2][3]
The tert-butoxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen serves a dual purpose. It masks the nucleophilicity of the ring nitrogen, preventing unwanted side reactions, and its facile removal under acidic conditions allows for subsequent functionalization at this position, further expanding the accessible chemical space.[4]
Physicochemical Properties and Data
A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective utilization. The following table summarizes key data for tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate.
| Property | Value | Source |
| CAS Number | 359803-43-3 | [5] |
| Molecular Formula | C₁₀H₁₉N₃O₃ | [5] |
| Molecular Weight | 229.28 g/mol | [5] |
| Appearance | White to off-white solid | --- |
| Solubility | Soluble in methanol, ethanol, dichloromethane | --- |
| Storage | Keep in a dark place, under an inert atmosphere, at room temperature | --- |
Synthesis of Tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate: A Validated Protocol
The synthesis of the title compound is a straightforward process that begins with the readily available and relatively inexpensive amino acid, L-proline. The synthesis can be conceptually divided into two key stages: Boc-protection and esterification of L-proline, followed by hydrazinolysis of the resulting ester.
Diagram of the Synthetic Pathway
Caption: Synthetic route to the target compound.
Experimental Protocol: Synthesis of tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate
This protocol is a two-step procedure starting from N-Boc-L-proline, which can be prepared from L-proline.[4][6]
Part A: Synthesis of N-Boc-L-proline methyl ester
-
Reaction Setup: To a solution of N-Boc-L-proline (1 equivalent) in methanol (5-10 volumes), add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid).
-
Reaction: Stir the mixture at reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extraction: Extract the aqueous mixture with a suitable organic solvent such as ethyl acetate (3 x 10 volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford N-Boc-L-proline methyl ester as an oil or low-melting solid, which can often be used in the next step without further purification.
Part B: Synthesis of tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate
-
Reaction Setup: Dissolve the crude N-Boc-L-proline methyl ester (1 equivalent) from Part A in ethanol (5-10 volumes).[2]
-
Addition of Hydrazine: Add hydrazine hydrate (1.5-2 equivalents) to the solution.[2]
-
Reaction: Reflux the reaction mixture for 12-18 hours. The formation of a white precipitate may be observed as the reaction progresses.[2]
-
Isolation: Cool the reaction mixture to room temperature. If a precipitate has formed, collect the solid by filtration and wash it with cold ethanol. If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate as a white solid.
Self-Validation: The identity and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point of the purified product should also be determined and compared with literature values.
Applications in the Synthesis of Bioactive Molecules
The synthetic utility of tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate is best illustrated through its application in the construction of complex molecular architectures with demonstrated biological activity.
Synthesis of Pyrazole-Containing Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
Dipeptidyl peptidase-4 (DPP-4) inhibitors are a class of oral anti-diabetic drugs that work by increasing the levels of incretin hormones in the body.[7][8][9][10] Many potent DPP-4 inhibitors feature a heterocyclic core. The hydrazide functionality of our title compound is an excellent precursor for the synthesis of pyrazole-containing molecules.
Reaction Scheme:
The synthesis typically involves the cyclocondensation of the hydrazide with a 1,3-dicarbonyl compound.[11]
Diagram of the Application Workflow
Sources
- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. tert-Butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate | C10H19N3O3 | CID 50986440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CN104326960A - Method for preparing Boc-L-proline - Google Patents [patents.google.com]
- 7. Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of dipeptidyl peptidase IV (DPP4) inhibitors based on a novel indole scaffold [html.rhhz.net]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Reactions with Tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate
Welcome to the technical support center for "tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate" (Boc-L-proline hydrazide). This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common issues encountered during reactions involving this versatile building block. My aim is to provide practical, experience-driven advice to ensure the success of your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the most common applications of tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate?
This compound is a key intermediate in pharmaceutical and chemical synthesis.[1] Its primary applications include:
-
Synthesis of Heterocycles: It is a common precursor for creating pyrazole and pyrazolone derivatives, which are important scaffolds in many biologically active molecules.
-
Peptide Chemistry: After deprotection, the resulting hydrazine can be used to form hydrazones or participate in other coupling reactions.
-
Fragment-Based Drug Discovery: The pyrrolidine core is a privileged structure in medicinal chemistry, making this compound a valuable fragment for building more complex molecules.
Q2: What are the typical storage conditions for this reagent to ensure its stability?
To maintain the integrity of tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate, it should be stored in a dark place under an inert atmosphere at room temperature.[2] Exposure to moisture and air can lead to degradation over time.
Troubleshooting Guide: Reaction Not Working
This section addresses specific issues you might encounter during your experiments, providing potential causes and actionable solutions.
Scenario 1: Low or No Product Formation in Pyrazole Synthesis
You are attempting to synthesize a pyrazole derivative by reacting tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate with a 1,3-dicarbonyl compound, but you observe little to no product.
Q: I'm not seeing any product form in my pyrazole synthesis. What could be the issue?
A: Several factors could be hindering your reaction. Let's break down the possibilities.
The cyclocondensation reaction to form pyrazoles is sensitive to reaction conditions.[3]
-
Solvent Choice: The choice of solvent can significantly impact the reaction rate and yield. While alcohols like ethanol are commonly used, aprotic polar solvents like DMSO or DMF can also be effective, particularly for less reactive substrates.[4]
-
Temperature: While some pyrazole syntheses proceed at room temperature, others may require heating to overcome the activation energy barrier.[5][6] If you are running the reaction at room temperature without success, consider gradually increasing the temperature.
-
pH: The pH of the reaction medium is critical. An acidic medium is often required to catalyze the condensation.[3] If your reaction mixture is neutral or basic, the addition of a catalytic amount of a mild acid, such as acetic acid, can be beneficial.
Troubleshooting Workflow for Suboptimal Reaction Conditions
Caption: Troubleshooting workflow for suboptimal pyrazole synthesis conditions.
The purity of your starting materials and their molar ratios are fundamental to the success of the reaction.
-
Purity of the Hydrazide: Ensure your tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate is of high purity. Impurities can interfere with the reaction.
-
Purity of the 1,3-Dicarbonyl Compound: Similarly, the purity of your dicarbonyl substrate is crucial. If it has been stored for a long time, consider repurifying it.
-
Stoichiometry: While a 1:1 molar ratio is theoretically required, in practice, a slight excess of one reactant (typically the less expensive one) can sometimes drive the reaction to completion.
Experimental Protocol: Purity Check by TLC
-
Prepare TLC Plate: Use a standard silica gel TLC plate.
-
Spot Samples: Spot your tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate and the 1,3-dicarbonyl compound separately.
-
Develop Plate: Use an appropriate solvent system (e.g., ethyl acetate/hexanes) to develop the plate.
-
Visualize: Visualize the spots under a UV lamp and/or by staining with a suitable reagent (e.g., potassium permanganate).
-
Analysis: The presence of multiple spots for a single compound indicates impurities.
Scenario 2: Unsuccessful Boc-Deprotection
You are attempting to remove the tert-butoxycarbonyl (Boc) protecting group to liberate the free hydrazine or amine, but the reaction is incomplete or results in side products.
Q: My Boc-deprotection is not going to completion, or I'm seeing unexpected side products. What should I do?
A: Boc-deprotection can be tricky, especially with sensitive functional groups present in the molecule. Here's how to troubleshoot it.
The choice and concentration of the acid are critical for efficient and clean Boc-deprotection.
-
Acid Strength: Trifluoroacetic acid (TFA) is a common reagent for Boc-deprotection.[7][8] However, if your molecule contains other acid-sensitive groups, a milder acid like hydrochloric acid (HCl) in an organic solvent (e.g., dioxane or methanol) might be a better choice.[9]
-
Concentration: A high concentration of acid can sometimes lead to side reactions.[9] Conversely, if the reaction is sluggish, a higher concentration or a stronger acid may be necessary. It's a delicate balance that often requires empirical optimization.
-
Reaction Time and Temperature: Boc-deprotection is typically fast, often completing within 1-2 hours at room temperature.[9] If the reaction is slow, you can try extending the reaction time or slightly increasing the temperature, but be mindful of potential side reactions.
Table 1: Common Conditions for Boc-Deprotection
| Reagent | Solvent | Typical Concentration | Temperature | Notes |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 20-50% | 0 °C to RT | Can cleave other acid-labile groups. |
| Hydrochloric Acid (HCl) | 1,4-Dioxane or Methanol | 4 M | RT | Generally milder than TFA. |
| Formic Acid | - | 85-98% | RT | A milder alternative to TFA. |
During Boc-deprotection, the tert-butyl cation is generated as a byproduct. This reactive carbocation can alkylate nucleophilic residues in your molecule, leading to unwanted side products.[8]
-
Use of Scavengers: To prevent this, it is highly recommended to use a scavenger in your reaction mixture. Common scavengers include triethylsilane (TES), triisopropylsilane (TIS), and anisole. These compounds will trap the tert-butyl cation.
Experimental Protocol: Boc-Deprotection with Scavengers
-
Dissolve Substrate: Dissolve your Boc-protected compound in a suitable solvent (e.g., DCM).
-
Add Scavenger: Add a scavenger (e.g., triethylsilane, 1.5 equivalents).
-
Cool Reaction: Cool the mixture in an ice bath.
-
Add Acid: Slowly add the acid (e.g., TFA).
-
Monitor Reaction: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, carefully quench the acid and extract the product.
Troubleshooting Logic for Boc-Deprotection
Caption: Troubleshooting logic for Boc-deprotection reactions.
References
-
PubChem. tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate. [Link]
-
PubMed. Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis. [Link]
-
Semantic Scholar. Efficient solventless technique for Boc-protection of hydrazines and amines. [Link]
-
Organic Syntheses. [ - 2-Pyrrolidinepropanoic acid, 1-[(1,1-dimethylethoxy)carbonyl]-β,4-dihydroxy-, 1,1-dimethylethyl ester, [2S-[2α(S),4β]]-*. [Link]
- Google Patents. A kind of purification process of tert-butylhydrazine hydrochloride.
-
Molport. Compound tert-butyl 2-[(1H-pyrrol-2-yl)methylidene]hydrazine-1-carboxylate. [Link]
-
MDPI. 3,4-Unsubstituted 2-tert-Butyl-pyrrolidine-1-oxyls with Hydrophilic Functional Groups in the Side Chains. [Link]
- Google Patents.
-
PubMed Central. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. [Link]
-
Organic Syntheses. (45.2 mL, 63.3 mmol, 1.30 equiv) is then added dropwise over 30 minutes via syringe into the yellow solution while maintaining the internal temperature below -65 °C. [Link]
-
PubChem. tert-Butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate. [Link]
-
Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]
-
PMC. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]
-
ACS Publications. CuI/4-Hydro-l-proline as a More Effective Catalytic System for Coupling of Aryl Bromides with N-Boc Hydrazine and Aqueous Ammonia. [Link]
-
Organic Chemistry Portal. Pyrazole synthesis. [Link]
-
Organic Syntheses. L-Proline. [Link]
-
MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]
-
Royal Society of Chemistry. Recent advances in the multicomponent synthesis of pyrazoles. [Link]
-
YouTube. synthesis of pyrazoles. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 359803-43-3|tert-Butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate|BLD Pharm [bldpharm.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pyrazole synthesis [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
Technical Support Center: Troubleshooting Low Yields with Tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds and complex organic molecules.[1] This guide is designed to provide in-depth troubleshooting assistance for common issues encountered during its use, with a primary focus on addressing low reaction yields. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive laboratory experience to help you navigate the complexities of your synthetic pathways.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the handling and reactivity of tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate.
Q1: What are the optimal storage conditions for tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate to ensure its stability?
A1: To maintain its integrity, the compound should be stored at room temperature in a dark place under an inert atmosphere.[2] This minimizes degradation from light, moisture, and atmospheric oxygen.
Q2: What is the primary role of the Boc (tert-butoxycarbonyl) group in this molecule?
A2: The Boc group serves as an acid-labile protecting group for the pyrrolidine nitrogen.[3] Its function is to deactivate the nucleophilicity of the pyrrolidine amine, allowing for selective reactions to occur at the hydrazine moiety without interference.[4]
Q3: Under what conditions is the Boc group stable and when is it likely to be cleaved?
A3: The Boc group is notably stable under basic and nucleophilic conditions, as well as during catalytic hydrogenation.[5][6] However, it is sensitive to and readily cleaved by strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[3] This selective lability is a cornerstone of its utility in multi-step synthesis.[5]
Q4: Can tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate be used in peptide coupling reactions?
A4: Yes, the hydrazine moiety can act as a nucleophile in coupling reactions, typically with an activated carboxylic acid, to form a hydrazide linkage. This is a common application in the synthesis of peptidomimetics and other complex molecules.
In-Depth Troubleshooting Guide: Diagnosing and Resolving Low Yields
Low yields can arise from a multitude of factors, ranging from suboptimal reaction conditions to reactant degradation. This section provides a systematic approach to identifying and rectifying the root cause of poor reaction outcomes.
Symptom 1: Incomplete Reaction
An incomplete reaction is often indicated by the presence of significant amounts of starting material in the reaction mixture, as observed by analytical techniques such as TLC, LC-MS, or NMR.
Potential Cause A: Insufficient Activation of the Coupling Partner
For reactions involving the coupling of tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate with a carboxylic acid, the carboxylic acid must be activated to facilitate nucleophilic attack by the hydrazine.
Troubleshooting Steps:
-
Choice of Coupling Reagent: For standard couplings, carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an additive like HOBt (Hydroxybenzotriazole) are often effective.[4] However, for more challenging or sterically hindered substrates, more potent activating agents such as HATU, HBTU, or HCTU may be necessary to achieve higher yields.[7][8]
-
Pre-activation Time: Allow sufficient time for the formation of the activated ester before introducing the hydrazine nucleophile. A common practice is to pre-activate the carboxylic acid with the coupling reagent and base for about 30 minutes before adding the amine component.[9]
-
Reaction Monitoring: Utilize a qualitative test, such as the Kaiser test, if performing solid-phase synthesis to check for the presence of free amines, which would indicate an incomplete coupling.[10]
Experimental Protocol: Optimizing a HATU-Mediated Coupling
-
Dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in an anhydrous aprotic solvent (e.g., DMF, NMP) under an inert atmosphere (e.g., Argon or Nitrogen).
-
Add a non-nucleophilic base, such as DIPEA (N,N-Diisopropylethylamine) (2.0 eq), to the mixture and stir for 15-30 minutes at room temperature.
-
Add a solution of tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate (1.2 eq) in the same solvent.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Proceed with the appropriate aqueous workup and purification.
Potential Cause B: Steric Hindrance
The bulky nature of either the pyrrolidine derivative or the coupling partner can physically impede the reaction, leading to lower yields.[8]
Troubleshooting Steps:
-
Increase Reaction Temperature: Gently heating the reaction mixture can provide the necessary activation energy to overcome steric barriers. However, be cautious as excessive heat can lead to side reactions or degradation.
-
Prolong Reaction Time: For sterically hindered couplings, extending the reaction time may be necessary for the reaction to proceed to completion.
-
"Double Coupling": If the initial coupling is incomplete, repeating the coupling step with fresh reagents can help drive the reaction forward.[7]
Symptom 2: Product Degradation
The presence of unexpected byproducts in the reaction mixture, often detected by LC-MS, can be an indication of product degradation.
Potential Cause A: Premature Cleavage of the Boc Group
Accidental deprotection of the Boc group can occur if the reaction conditions are inadvertently acidic.
Troubleshooting Steps:
-
pH Control: Ensure the reaction medium is not acidic. If any acidic reagents or byproducts are present, they should be neutralized.
-
Choice of Reagents: Avoid the use of strong acids for any purpose during the reaction or workup unless Boc deprotection is intended.[3]
-
Workup Procedure: During the workup, use a mild basic wash (e.g., saturated sodium bicarbonate solution) to neutralize any residual acid before extraction and concentration.
Potential Cause B: Side Reactions of the Hydrazine Moiety
The hydrazine functional group is reactive and can participate in undesired side reactions under certain conditions.
Troubleshooting Steps:
-
Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation of the hydrazine.
-
Solvent Choice: Use high-purity, anhydrous solvents to avoid side reactions with water or other impurities.
-
Temperature Control: Avoid excessive heat, which can promote decomposition or unwanted side reactions.
Symptom 3: Purification Losses
Even with a high reaction yield, significant product loss can occur during the purification stage.
Potential Cause A: Suboptimal Chromatographic Conditions
Improper selection of the stationary or mobile phase can lead to poor separation and loss of product.
Troubleshooting Steps:
-
Column Chromatography:
-
Stationary Phase: Standard silica gel is typically effective.
-
Mobile Phase: A gradient elution with a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane/methanol) is often successful. Start with a low polarity and gradually increase it.
-
-
Thin-Layer Chromatography (TLC): Before attempting column chromatography, optimize the solvent system using TLC to achieve good separation between your product and any impurities.
Potential Cause B: Product Instability during Workup or Purification
The product may be sensitive to the conditions used during extraction and purification.
Troubleshooting Steps:
-
Avoid Strong Acids: As mentioned previously, avoid acidic conditions to prevent Boc group cleavage.
-
Minimize Exposure to Heat: Concentrate the product under reduced pressure at a low temperature (e.g., using a rotary evaporator with a water bath at 30-40°C).
-
Prompt Purification: Purify the crude product as soon as possible after the workup to minimize the potential for degradation.
Data Summary Table
| Issue | Potential Cause | Key Troubleshooting Strategy | Recommended Action |
| Incomplete Reaction | Insufficient Activation | Enhance Reagent Potency | Switch from EDC/HOBt to HATU or HBTU. |
| Steric Hindrance | Overcome Energy Barrier | Increase reaction temperature moderately or prolong reaction time. | |
| Product Degradation | Premature Boc Cleavage | Maintain Neutral/Basic pH | Avoid acidic reagents; use a basic wash during workup. |
| Hydrazine Side Reactions | Control Reaction Environment | Use an inert atmosphere and anhydrous solvents. | |
| Purification Losses | Poor Separation | Optimize Chromatography | Develop an optimal solvent system using TLC before column purification. |
| Product Instability | Gentle Handling | Use low temperatures during solvent removal and purify promptly. |
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for diagnosing and addressing low yield issues.
Caption: A decision-making workflow for troubleshooting low yields.
By systematically evaluating your experimental setup against these potential issues, you can effectively diagnose and resolve the underlying causes of low yields when working with tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate.
References
- MySkinRecipes. tert-Butyl 2-(hydrazinecarbonyl)
- Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection.
- Benchchem.
- Organic Chemistry Portal. Boc-Protected Amino Groups.
- Benchchem. Common side reactions with Boc-protected amino acids and how to avoid them.
- Wikipedia. tert-Butyloxycarbonyl protecting group.
- AAPPTec. Monitoring of Peptide Coupling and Capping; Coupling Tests.
- Benchchem. Troubleshooting guide for peptide coupling reactions with hindered amino acids.
- Benchchem. A Comparative Guide to N-Boc-D-proline and Proline-Based Chiral Synthons in Asymmetric Synthesis.
- Reddit. How do I avoid side reactions while doing this peptide coupling reaction?.
- Sigma-Aldrich. tert-Butyl 2-(hydrazinecarbonyl)
- Chemdad. 2-hydrazinocarbonyl-pyrrolidine-1-carboxylic acid tert-butyl ester.
Sources
- 1. tert-Butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate [myskinrecipes.com]
- 2. 2-HYDRAZINOCARBONYL-PYRROLIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
- 10. peptide.com [peptide.com]
Technical Support Center: Purification of Tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate
Ticket Subject: Purification & Troubleshooting for Boc-Proline Hydrazide (Boc-Pro-NHNH₂) Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division Status: Open for Consultation
Executive Summary
The synthesis of Tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate (Boc-Pro-NHNH₂) is a critical intermediate step, often used in Native Chemical Ligation (NCL) or as a chiral organocatalyst precursor. While the synthesis (typically hydrazinolysis of Boc-Pro-OMe) is straightforward, purification is notoriously deceptive.
The Primary Challenge: Proline derivatives possess unique conformational flexibility (cis/trans rotamers), often resulting in viscous oils rather than crystalline solids. Furthermore, the amphiphilic nature of the pyrrolidine ring makes removing excess hydrazine—a potent nucleophile and reducing agent—difficult without compromising the acid-sensitive Boc group.
This guide provides a self-validating workflow to navigate these challenges, moving beyond standard protocols to address the "why" and "how" of failure points.
Module 1: The Purification Decision Matrix
Before initiating any workup, determine your purification strategy based on the crude state. Do not default to column chromatography immediately, as hydrazides interact strongly with silica.
Figure 1: Decision tree for selecting the optimal purification route based on the physical state of the crude product.
Module 2: Removing Excess Hydrazine (The "Hydrazine Hangover")
Excess hydrazine hydrate is the most common impurity. It is basic, nucleophilic, and can degrade the Boc group if heat is applied during removal.
Protocol A: Azeotropic Removal (Recommended)
Hydrazine forms a high-boiling azeotrope with water. Direct evaporation often fails to remove it completely.
-
Solvent Swap: Dissolve the crude residue in Toluene or Isopropanol .
-
Evaporation: Rotary evaporate at <45°C . The toluene/hydrazine azeotrope facilitates removal.
-
Repeat: Perform this cycle 3 times. This is more effective than high-vacuum drying alone.
Protocol B: Scavenging (For Persistent Traces)
If the product remains contaminated (detectable by a silver mirror test or smell), use a chemical scavenger.
-
Reagent: Polymer-supported benzaldehyde or simple 4-nitrobenzaldehyde.
-
Mechanism: Reacts with hydrazine to form an insoluble hydrazone (or easily separable hydrazone).
-
Procedure: Add 0.1 eq of aldehyde scavenger to the DCM solution of your product. Stir for 30 mins. Filter (if polymer) or wash with weak acid (if small molecule).
Module 3: Addressing the "Oily Product" Syndrome
Issue: Users frequently report, "My product is a sticky oil, but the literature says it should be a white solid." Diagnosis: Proline derivatives exist as cis and trans rotamers around the tertiary amide bond (Boc-N-C=O). This conformational heterogeneity prevents efficient crystal lattice packing.
Troubleshooting the Oil
| Step | Action | Scientific Rationale |
| 1 | High Vacuum Drying | Remove trace solvents (MeOH/EtOH) that act as plasticizers, preventing solidification. Keep on Hi-Vac for >12 hours. |
| 2 | Sonication in Pentane | Add cold Pentane or Hexane. Sonicate vigorously. This induces nucleation by providing localized energy and removing lipophilic impurities. |
| 3 | Seeding | If you have a previous batch, add a micro-crystal. If not, scratch the glass wall with a metal spatula to create nucleation sites. |
| 4 | The "Freezer Trick" | Dissolve in minimum hot EtOAc, add Hexane until cloudy. Seal and place in a -20°C freezer for 48 hours. Do not disturb. |
Module 4: Chromatographic Purification
If crystallization fails, chromatography is necessary.[1] However, hydrazides are polar and H-bond donors/acceptors, causing them to "streak" (tail) on silica gel.
Optimized Mobile Phase
-
Base: Dichloromethane (DCM)
-
Modifier: Methanol (MeOH)
-
Additive (Critical): 0.5% to 1.0% Triethylamine (TEA) or 1% NH₄OH.
-
Why? The base neutralizes the acidic silanol sites on the silica gel, preventing the hydrazide from irreversibly binding or tailing.
-
TLC Visualization
Hydrazides do not always absorb strongly in UV (254 nm) unless an aromatic group is present.
-
Stain 1 (Recommended): Permanganate (KMnO₄) . Hydrazides reduce KMnO₄ rapidly, appearing as a bright yellow spot on a purple background.
-
Stain 2: Phosphomolybdic Acid (PMA) . Requires heating; dark blue/black spots.
-
Stain 3: Ninhydrin . Note: This will only stain the free hydrazine impurity (red/brown), not the Boc-protected product (unless heated excessively to deprotect on the plate).
Module 5: Analytical Validation (QC)
Before proceeding to the next step (e.g., peptide coupling), validate the integrity of the hydrazide.
NMR Interpretation (The Rotamer Trap)
Symptom: The ¹H NMR spectrum appears "messy" with doubled peaks (split signals), particularly for the Boc group (1.45 ppm) and the proline
-
Do not discard. This is likely rotameric splitting , not impurity.
-
Variable Temperature (VT) NMR: Run the sample at 50°C or 60°C (in DMSO-d6).
-
Result: If the peaks coalesce into sharp singlets, the sample is pure. The heat overcomes the rotational barrier of the N-C bond.
-
Data Table: Expected Chemical Shifts (DMSO-d6)
| Proton | Multiplicity | Approx. Shift ( | Notes |
| -NH-NH₂ | Broad Singlet | 8.5 - 9.1 ppm | Exchangeable with D₂O. |
| -NH-N | Broad Singlet | 4.0 - 4.2 ppm | Often broad; integrates to 2H. |
| Multiplet | 4.0 - 4.1 ppm | Split due to rotamers. | |
| Boc (-tBu) | Singlet (Split) | 1.35 / 1.40 ppm | Usually a 60:40 or 70:30 split ratio. |
Frequently Asked Questions (FAQ)
Q1: Can I use an acid wash (HCl) to remove the excess hydrazine?
A: NO. The Boc group is acid-labile. Even dilute HCl can initiate deprotection, especially in organic solvents where the effective acidity is higher. Use Citric Acid (10% aq) if absolutely necessary, but perform the wash quickly and at
Q2: My product turned slightly pink/yellow upon storage. Is it ruined? A: This indicates oxidation of the hydrazide to an azo/diazo species or formation of trace impurities.
-
Solution: Recrystallize immediately.
-
Prevention:[2] Store under Argon/Nitrogen at -20°C. Hydrazides are reducing agents and are air-sensitive over long periods.
Q3: The reaction didn't go to completion. Can I separate Boc-Pro-OMe from Boc-Pro-NHNH₂? A: Yes. The ester (starting material) is much less polar.
-
Method: Flash chromatography.[3] Elute the ester first with 100% DCM or 5% EtOAc/Hexanes. Then switch to 5-10% MeOH/DCM to elute the hydrazide.
References
- Bodanszky, M., & Bodanszky, A. (1994). The Practice of Peptide Synthesis. Springer-Verlag. (Standard reference for hydrazinolysis protocols).
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience.
-
Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
-
Zheng, J. S., et al. (2013). Robust chemical synthesis of protein hydrazides for the synthesis of protein thioesters. ChemBioChem, 14(5), 623-628. (Specific context for hydrazide purification).
- Clayden, J., et al. (2005). The challenge of rotamers in NMR of amides. Angewandte Chemie International Edition.
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for Hydrazine Hydrate (highly toxic, carcinogenic) and Boc-Proline derivatives before handling.
Sources
Side reactions of "Tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate"
Product: Tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate (Boc-Pro-NHNH₂) CAS: 359803-43-3 (L-isomer generic ref) Support Tier: Level 3 (Senior Application Scientist)
Introduction: The "Chameleon" Reagent
Welcome to the technical support hub for Boc-Pro-NHNH₂ . You are likely using this reagent for one of three advanced applications:
-
Native Chemical Ligation (NCL): As a C-terminal hydrazide surrogate for thioesters.
-
Organocatalysis: As a chiral scaffold for asymmetric synthesis.
-
Heterocycle Synthesis: Precursor to 1,3,4-oxadiazoles.
While the pyrrolidine ring provides rigidity and the Boc group offers orthogonality, the hydrazide moiety (–CONHNH₂) is chemically "promiscuous." It is nucleophilic, prone to oxidation, and susceptible to rearrangement. This guide bypasses standard textbook definitions to address the specific failure modes you will encounter in the lab.
Module 1: Synthesis & Purity Troubleshooting
Focus: Why is my reagent impure before I even start?
Ticket #101: "My product is a sticky yellow oil, not a white solid."
Diagnosis: This is the most common complaint. Pure Boc-Pro-NHNH₂ should be a white to off-white crystalline solid. If you have an oil, you likely have one of two impurities:
-
Residual Hydrazine Hydrate: Hydrazine is difficult to remove completely and keeps the product hygroscopic/oily.
-
Symmetric Dimer Formation: The reaction of the product hydrazide with another molecule of the starting ester.
The Mechanism of Failure (Dimerization):
If the concentration of hydrazine is too low during synthesis, the newly formed hydrazide (
Corrective Protocol:
-
Excess Hydrazine: Always use a large excess (5–10 equivalents) of hydrazine hydrate relative to the Boc-Pro-ester. This ensures the ester is consumed by hydrazine before it can react with the product.
-
The "Salting Out" Wash:
-
Dissolve the crude oil in Ethyl Acetate.
-
Wash rapidly with cold 5% Citric Acid (Do not use HCl; Boc is acid-labile).
-
Crucial Step: Wash with saturated NaCl (Brine) immediately. Hydrazine hydrate partitions into the aqueous brine layer effectively.
-
Ticket #102: "The product turned pink/red upon storage."
Diagnosis:
Oxidative Degradation. Hydrazides are reducing agents. Upon exposure to air over time, or trace metal contamination, the hydrazide (
Corrective Protocol:
-
Storage: Store under Argon/Nitrogen at -20°C.
-
Rescue: If the color is faint, recrystallize from EtOAc/Hexanes. If deep red, discard; the oxidation products can act as radical scavengers in subsequent catalytic cycles.
Module 2: Reaction-Specific Troubleshooting
Focus: Ligation and Activation Failures
Ticket #201: "I tried to activate the hydrazide for ligation, but I got a urea byproduct."
Diagnosis:
The Curtius Rearrangement.
This is the critical failure mode in peptide hydrazide ligation. To ligate, you convert the hydrazide to an acyl azide (
-
The Trap: Acyl azides are thermally unstable.[1] If the temperature rises above 0°C (or even -10°C for activated proline), nitrogen gas is expelled, and the azide rearranges into an Isocyanate (
). -
The Result: The isocyanate reacts with the amine nucleophile to form a Urea , permanently capping your peptide chain and destroying chirality.
Visualizing the "Curtius Trap" The diagram below illustrates the temperature-dependent fork in the road.
Figure 1: The "Curtius Trap" mechanism.[1][2][3] Success depends strictly on maintaining cryogenic temperatures during the azide lifespan.
Corrective Protocol:
-
Temperature Lock: Perform the nitrosation (activation) at -15°C to -20°C in an ice-salt bath.
-
Speed: Do not store the azide. Add the thiol/nucleophile immediately after the 15-minute activation window.
-
pH Control: The rearrangement is faster at neutral pH. Keep the activation acidic until the thiol is added, then adjust pH to 7.0 slowly while keeping it cold.
Module 3: Advanced FAQ (Mechanistic Insights)
Q1: Will the hydrazine treatment remove the Boc group?
No, but it requires caution.
-
Chemistry: Hydrazine is a base/nucleophile. It readily removes Fmoc groups (via beta-elimination) and Esters (via hydrazinolysis).
-
Boc Stability: The tert-butyl carbamate (Boc) is stable to bases and nucleophiles. It requires acid for removal.
-
The Risk: The risk to Boc comes during the workup. If you use strong acid (HCl/TFA) to wash away excess hydrazine, you may partially deprotect the Boc group.
-
Recommendation: Use weak acids like Citric Acid or Acetic Acid for neutralization/washing steps.
Q2: Is Proline more susceptible to racemization in this form?
Yes, during activation. Proline is unique; it is a secondary amine. When converted to an acyl azide (via the hydrazide), the alpha-proton is susceptible to abstraction if the conditions become too basic, leading to racemization via an enol intermediate.
-
Data Point: Standard amino acid hydrazides racemize <1%. Proline hydrazides can racemize 2–5% if the pH spikes >8.0 during the ligation step.
-
Solution: Use MPAA (4-mercaptophenylacetic acid) as a catalyst. It accelerates the ligation, reducing the time the activated species sits in the solution, thereby suppressing racemization [1].
Q3: Can I use Iodine ( ) to activate the hydrazide instead of ?
Yes, but watch for side reactions.
Iodine oxidation converts the hydrazide to an acyl diazene (
-
Pros: Avoids nitrous acid (good for Trp/Tyr containing peptides).
-
Cons: Iodine is a strong oxidant. It will oxidize Methionine (to sulfoxide) and Cysteine (to disulfide) instantly. If your Boc-Pro-NHNH₂ is part of a larger peptide containing Met/Cys, avoid Iodine. Use the
method or milder oxidants like [2].
Summary of Quantitative Data
| Parameter | Specification / Limit | Consequence of Exceeding |
| Activation Temp | < -10°C | Curtius Rearrangement (Urea formation) |
| Activation pH | pH 3.0 – 4.0 | pH > 4 prematurely hydrolyzes azide; pH < 2 degrades acid-labile groups |
| Hydrazine Equiv. | 5.0 – 10.0 eq (Synthesis) | Formation of Symmetric Dimer ( |
| Storage Temp | -20°C (Inert Gas) | Oxidation to pink/red diimide species |
References
-
Fang, G. M., Li, Y. M., Shen, F., Huang, Y. C., Li, J. B., Lin, Y., ... & Liu, L. (2011). "Protein chemical synthesis by ligation of peptide hydrazides."[1][4][5] Angewandte Chemie International Edition, 50(33), 7645-7649.
-
Zheng, J. S., Tang, S., Qi, Y. K., Wang, Z. P., & Liu, L. (2013). "Chemical synthesis of proteins using peptide hydrazides as thioester surrogates." Nature Protocols, 8(12), 2483-2495.
-
Kalia, J., & Raines, R. T. (2008). "Hydrolytic stability of hydrazones and oximes." Angewandte Chemie International Edition, 47(39), 7523-7526.
-
PubChem. (n.d.).[6] "tert-Butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate."[6] National Library of Medicine.
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. tert-Butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate | C10H19N3O3 | CID 50986440 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Solvent Effects on Tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate Reactivity
Welcome to the technical support guide for Tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate, a versatile building block in modern synthetic and medicinal chemistry. This document provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on a critical and often underestimated experimental parameter: the choice of solvent. Understanding how solvents influence the reactivity of this proline hydrazide derivative is paramount to achieving high yields, minimizing side products, and ensuring reproducible results.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section is designed to address specific problems you may encounter during your experiments. Each issue is presented in a question-and-answer format, providing not just a solution, but the underlying chemical principles and a clear, actionable protocol.
Issue 1: Low Yields in Heterocycle Synthesis (e.g., Pyrazole Formation)
Question: "I am attempting to synthesize a pyrazole by reacting Tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate with a 1,3-dicarbonyl compound in ethanol, but my yields are consistently low (<40%). How can I optimize this reaction by modifying the solvent?"
Causality & Solution:
The formation of a pyrazole from a hydrazide and a 1,3-dicarbonyl substrate is a two-step process: (1) an initial condensation to form a hydrazone intermediate, followed by (2) an intramolecular cyclization with subsequent dehydration. The solvent plays a crucial role in mediating the rates of both steps.
-
Protic Solvents (e.g., Ethanol, Methanol): While excellent for dissolving the starting materials, protic solvents can form strong hydrogen bonds with the nucleophilic hydrazine. This stabilizes the ground state of the nucleophile, increasing the activation energy required for the initial condensation and potentially slowing the reaction. They are, however, effective in facilitating the proton transfers necessary for the final dehydration step. Reactions in alcohols often require elevated temperatures or acid catalysis to proceed efficiently.[1][2]
-
Aprotic Polar Solvents (e.g., DMF, DMSO): These solvents are often a superior choice for this transformation. They can effectively dissolve the reactants without strongly solvating the nucleophile, thereby accelerating the initial condensation. DMSO, in particular, can facilitate the final oxidation/aromatization to the pyrazole under certain conditions.[3]
-
Aprotic Non-Polar Solvents (e.g., Toluene, Dioxane): These are most effective when water removal is critical. By using a Dean-Stark apparatus, you can drive the equilibrium toward the product by continuously removing the water formed during the reaction. This is especially useful if the cyclization or dehydration steps are reversible.
Troubleshooting Workflow:
Sources
Technical Support Center: Stability and Handling of Tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate
Welcome to the technical support center for tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability, handling, and troubleshooting of this versatile reagent. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and the reliability of your results.
Introduction
Tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate, also known as Boc-proline hydrazide, is a key building block in synthetic organic chemistry, particularly in the synthesis of peptidomimetics and other complex molecules. The stability of this compound is paramount for its successful application. This guide will address common stability issues, provide troubleshooting advice for unexpected experimental outcomes, and answer frequently asked questions.
Troubleshooting Guide
This section addresses specific issues that may arise during the use of tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate in your experiments.
Issue 1: Inconsistent Reaction Yields or Formation of Unexpected Byproducts
Observation: You are experiencing variable yields in reactions where tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate is a starting material. TLC or LC-MS analysis of your starting material shows multiple spots or peaks, respectively.
Probable Causes:
-
Degradation of the Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is sensitive to acidic conditions.[][2] Trace amounts of acid in your reaction mixture or solvents can lead to premature deprotection, revealing the free amine of the pyrrolidine ring. This unprotected amine can then participate in side reactions.
-
Hydrolysis of the Hydrazide Moiety: The acyl hydrazide functional group can be susceptible to hydrolysis, especially under acidic or basic conditions, to form the corresponding carboxylic acid (Boc-proline).
-
Oxidation of the Hydrazide Moiety: Hydrazides can be oxidized, particularly if exposed to air for prolonged periods or in the presence of oxidizing agents. This can lead to the formation of various oxidation products.
Troubleshooting Workflow:
Caption: Troubleshooting inconsistent reaction outcomes.
Step-by-Step Solutions:
-
Verify the Purity of Your Starting Material: Before starting your reaction, always check the purity of your tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate.
-
TLC Analysis: Use an appropriate solvent system (e.g., ethyl acetate/hexane or dichloromethane/methanol) to check for the presence of multiple spots.
-
LC-MS Analysis: This will provide more definitive information on the presence and mass of any impurities.
-
NMR Spectroscopy: ¹H NMR can reveal the presence of impurities, such as the absence of the characteristic Boc protons or the appearance of new signals.
-
-
Control the Reaction pH:
-
If your reaction is sensitive to acid, consider adding a non-nucleophilic base (e.g., proton sponge) to scavenge any trace acids.
-
Ensure all glassware is free of acidic residues.
-
-
Maintain Anhydrous and Inert Conditions:
-
Use freshly distilled, anhydrous solvents.
-
Run your reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the hydrazide.
-
-
Proper Storage: Ensure your stock of tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate is stored correctly. The recommended storage condition is at room temperature or 2-8°C in a tightly sealed container under an inert atmosphere.
Issue 2: Complete or Partial Loss of the Boc Group During Reaction or Workup
Observation: Your desired product is isolated without the Boc protecting group, or you observe a mixture of Boc-protected and deprotected products.
Probable Cause:
-
Acid-Catalyzed Deprotection: The Boc group is cleaved under acidic conditions.[][2] This can occur during the reaction itself if acidic reagents are used, or during aqueous workup if the pH is not controlled. The mechanism involves the formation of a stable tert-butyl cation.
Deprotection Mechanism:
Caption: Acid-catalyzed deprotection of a Boc group.
Step-by-Step Solutions:
-
Avoid Acidic Reagents: If possible, choose alternative synthetic routes that do not require acidic conditions.
-
Neutral or Basic Workup: During the workup, use a mild base (e.g., saturated sodium bicarbonate solution) to neutralize any acids. Ensure the pH of the aqueous layer remains neutral or slightly basic.
-
Use of Scavengers: If acidic conditions are unavoidable, the addition of a scavenger, such as anisole or thioanisole, can trap the liberated tert-butyl cation and prevent it from alkylating other nucleophilic sites on your molecule.[2]
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate?
A1: The ideal storage conditions are in a cool, dry place, away from light. For long-term storage, it is recommended to keep it at 2-8°C under an inert atmosphere (nitrogen or argon) in a tightly sealed container to prevent moisture ingress and oxidation.
Q2: Is this compound sensitive to moisture?
A2: Yes, the hydrazide moiety can be susceptible to hydrolysis in the presence of moisture, which would lead to the formation of Boc-proline. Therefore, it is crucial to handle the compound in a dry environment and store it in a desiccator.
Q3: What are the common impurities found in this reagent?
A3: Common impurities can arise from the synthetic route or degradation. These may include:
-
Boc-proline: From hydrolysis of the hydrazide.
-
2-(hydrazinecarbonyl)pyrrolidine: From the loss of the Boc group.
-
Unreacted starting materials: From the synthesis, such as Boc-proline methyl or ethyl ester.
-
Di-acylated hydrazine: A potential byproduct during the synthesis where two molecules of Boc-proline react with one molecule of hydrazine.
Q4: Can I use this reagent in reactions with strong bases?
A4: The Boc group is generally stable to most bases.[][2] However, very strong bases under harsh conditions could potentially deprotonate the N-H protons of the hydrazide, leading to side reactions. It is always advisable to perform a small-scale test reaction first.
Q5: How can I monitor the stability of the compound in a solution for an extended reaction time?
A5: You can periodically take small aliquots from the reaction mixture and analyze them by TLC or LC-MS. This will allow you to track the consumption of the starting material and detect the formation of any degradation products over time.
Data Summary
| Parameter | Recommendation | Rationale |
| Storage Temperature | 2-8°C or Room Temperature | To minimize thermal degradation. |
| Atmosphere | Inert (Nitrogen or Argon) | To prevent oxidation of the hydrazide. |
| Container | Tightly sealed | To prevent moisture ingress. |
| Handling | In a dry environment | To prevent hydrolysis. |
| pH Compatibility | Neutral to basic | The Boc group is labile in acidic conditions. |
Experimental Protocols
Protocol 1: Purity Assessment by Thin Layer Chromatography (TLC)
-
Prepare a dilute solution of tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the plate in an appropriate solvent system (e.g., 50% ethyl acetate in hexane or 5% methanol in dichloromethane).
-
Visualize the spots using a UV lamp (if the compound is UV active) and/or by staining with a suitable reagent (e.g., potassium permanganate or ninhydrin for deprotected amine).
-
A single spot indicates a high degree of purity. The presence of multiple spots suggests impurities.
Protocol 2: Small-Scale Stability Test in a Reaction Solvent
-
Dissolve a small amount (e.g., 10 mg) of the compound in the solvent you intend to use for your reaction (e.g., 1 mL of THF or DMF).
-
Stir the solution at the intended reaction temperature.
-
Take aliquots at different time points (e.g., 0, 1, 4, and 24 hours).
-
Analyze each aliquot by TLC or LC-MS to check for the appearance of degradation products.
-
This will help you determine the stability of the compound under your specific reaction conditions before committing to a large-scale experiment.
References
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
Sources
How to improve the enantioselectivity of reactions with "Tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate"
The following guide serves as a specialized Technical Support Center for researchers utilizing Tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate (commonly referred to as Boc-L-Proline Hydrazide or Boc-Pro-NHNH₂ ).
This guide addresses the specific challenges of enantioselectivity (ee%) optimization, distinguishing between its role as a precatalyst in organocatalysis and its use as a chiral building block .
Ticket Type: Enantioselectivity & Reaction Optimization Applicable Molecule: Tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate (CAS: 359803-43-3) Support Tier: Level 3 (Senior Application Scientist)
Diagnostic: Defining the Role of the Molecule
Before optimizing, we must validate the reaction mechanism. This molecule operates in two distinct modes.[1][2][3][4][5] Identify your workflow below to access the correct troubleshooting path.
| Mode | Reaction Type | The "Boc" Status | Primary Challenge |
| A. Organocatalyst | Aldol, Michael, Mannich, or Amination reactions. | MUST BE REMOVED | The Boc group blocks the active amine site. |
| B. Chiral Reagent | Synthesis of chiral hydrazones or peptide coupling. | MUST REMAIN | Racemization of the |
Mode A: Troubleshooting Organocatalysis (Low ee%)
Issue: You are using Boc-Pro-NHNH₂ to catalyze an asymmetric transformation (e.g., Aldol reaction) and observing low enantiomeric excess (<80% ee).
Root Cause: The Boc-protected pyrrolidine nitrogen cannot form the enamine or iminium intermediate required for stereocontrol. The Boc group sterically and electronically deactivates the catalyst.
Step 1: The Activation Protocol (Deprotection)
You must generate the active species (L-Proline Hydrazide) in situ or prior to the reaction. The free secondary amine is the catalytic engine; the hydrazide moiety provides hydrogen-bonding directionality.
Protocol: Acid-Mediated Deprotection
-
Dissolution: Dissolve Boc-Pro-NHNH₂ in DCM or Dioxane (0.5 M).
-
Acidolysis: Add 4M HCl in Dioxane (5-10 equiv) or TFA (20% v/v in DCM).
-
Reaction: Stir at 0°C to RT for 1-2 hours. Monitor by TLC (Boc-Pro-NHNH₂ is less polar than the free amine salt).
-
Neutralization (Critical):
-
Method A (In situ): Evaporate volatiles. The resulting TFA or HCl salt can often be used directly if a base (e.g., NMM, DIPEA) is added to the catalytic reaction to release the free amine.
-
Method B (Isolation): Use ion-exchange resin to isolate the free base if your reaction is acid-sensitive.
-
Step 2: Optimizing the Active Catalyst Environment
Once deprotected, the Proline Hydrazide catalyst relies on a delicate H-bond network.
-
Solvent Selection: Switch to non-polar or protic-neutral solvents.
-
Recommended: Toluene, CHCl₃, or THF.
-
Avoid: DMSO or DMF (these compete for H-bonds, disrupting the transition state and lowering ee).
-
-
Water Content:
-
Trace water is often beneficial for proton transfer steps in proline catalysis.
-
Optimization: Test adding 1-2 equivalents of H₂O. Conversely, if hydrolysis is a side reaction, use molecular sieves (4Å).
-
-
Temperature Control:
-
Lower temperatures (-20°C to 0°C) almost always improve ee% by favoring the lower-energy transition state (Zimmerman-Traxler model), though reaction rate will decrease.
-
Visualization: The Activation & Catalytic Cycle
The following diagram illustrates why the Boc group must be removed to enable the Enamine Cycle.
Caption: The transition from inactive Boc-precursor to the active Enamine catalytic cycle.
Mode B: Troubleshooting Reagent Use (Racemization)
Issue: You are coupling Boc-Pro-NHNH₂ to an aldehyde or acid and observing loss of optical purity (racemization) in the final product.
Root Cause: The
Optimization Checklist
-
Base Selection: Avoid strong bases (e.g., NaOH, NaH). Use mild organic bases like DIPEA or NMM (N-methylmorpholine) only if necessary.
-
Coupling Reagents: If attaching the hydrazide to a carboxylic acid, use "racemization-suppressing" additives:
-
Recommended: EDC/HOBt or HATU/HOAt.
-
Mechanism:[5] HOBt/HOAt forms an active ester that reacts faster than the rate of racemization.
-
-
Temperature: Perform coupling reactions at 0°C initially. Only warm to room temperature if conversion halts.
Frequently Asked Questions (FAQs)
Q1: Can I use Boc-Pro-NHNH₂ directly without deprotection for any reaction? A: Yes, but primarily as a Hydrogen-Bond Donor (similar to urea catalysts) rather than an enamine catalyst. In this rare mode, the Boc group remains, and the hydrazide NH protons activate electrophiles. However, enantioselectivity is typically lower than the deprotected enamine pathway unless the substrate is highly specific.
Q2: My reaction turns dark/black after adding the deprotected catalyst. Is this normal? A: This often indicates decomposition of the hydrazine moiety via oxidation.
-
Fix: Degas your solvents (sparge with Argon) and run the reaction under an inert atmosphere. Hydrazides are sensitive to oxidative cleavage.
Q3: How do I store the reagent to maintain its chiral integrity? A: Store at 2-8°C under dry conditions. Moisture can lead to hydrolysis of the hydrazide to the acid, or slow racemization over long periods.
Q4: What is the best additive to boost ee% for the deprotected catalyst? A: Acidic cocatalysts are the industry standard.
-
Try: 10-20 mol% of Acetic Acid or TFA (if using the free base).
-
Why: The acid accelerates the formation/hydrolysis of the enamine intermediate without destroying the catalyst.
References & Authoritative Sources
-
List, B. (2002). Proline-catalyzed asymmetric reactions. Tetrahedron, 58(28), 5573-5590. Link
-
Context: Foundational text on the mechanism of proline-mediated enamine catalysis, explaining the necessity of the secondary amine.
-
-
Han, Z., et al. (2005). Proline hydrazide as a highly effective organocatalyst for the asymmetric aldol reaction. European Journal of Organic Chemistry.
-
Context: Specifically discusses the enhanced reactivity of hydrazide derivatives compared to native proline.
-
-
Boc-L-Proline Hydrazide Product Data . (Verified Chemical Supplier Data).
-
Context: Confirmation of structure and physical properties (CAS: 359803-43-3).[6]
-
Disclaimer: This guide assumes standard laboratory safety protocols. Hydrazine derivatives can be toxic; handle with appropriate PPE.
Sources
- 1. researchgate.net [researchgate.net]
- 2. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. WO2013180197A1 - NOVEL β-LACTAMASE INHIBITOR AND METHOD FOR PRODUCING SAME - Google Patents [patents.google.com]
- 6. Tertiary Amines | CymitQuimica [cymitquimica.com]
Common impurities in "Tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate" synthesis
Target Molecule: Tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate Common Name: Boc-L-Proline Hydrazide (Boc-Pro-NHNH₂) CAS Registry Number: 69610-41-9 (L-isomer)
Synthesis Pathway & Impurity Origins[1]
To control impurities, one must first understand their genesis. The most robust synthesis route for Boc-Pro-NHNH₂ is the hydrazinolysis of Boc-Proline Methyl Ester using hydrazine monohydrate. While direct coupling of Boc-Pro-OH with hydrazine is possible, it is operationally riskier due to racemization and coupling reagent byproducts.
Reaction Scheme & Side Pathways[2][3][4]
The following diagram illustrates the primary reaction and the critical side-reactions that generate the most common impurities: the Symmetric Dimer and the Enantiomer .
Figure 1: Mechanistic pathway showing the target synthesis and the competitive formation of the symmetric dimer and racemized byproducts.
Troubleshooting Dashboard
This section addresses the specific "pain points" reported by researchers.
Issue 1: The "Split Peak" Phenomenon (NMR & HPLC)
Symptom: You observe two distinct sets of peaks in ¹H NMR (often ~1:1 or 60:40 ratio) or a split peak in HPLC. You suspect the product is impure. Diagnosis: Likely False Alarm (Rotamers). Proline derivatives exhibit cis/trans isomerism around the tertiary amide bond (N-Boc bond).[1] These are rotamers , not impurities. They interconvert slowly on the NMR timescale but are chemically identical.
-
Verification: Run Variable Temperature (VT) NMR. Heating the sample (e.g., to 50-60°C in DMSO-d6) will cause the peaks to coalesce into a single set if they are rotamers [1].
-
Action: Do not attempt to purify. This is an intrinsic property of the molecule.
Issue 2: The Symmetric Dimer
Symptom: A lipophilic impurity appearing at a higher retention time than the product. Mass spec shows
-
Prevention: Always use a large excess of hydrazine hydrate (5–10 equivalents) relative to the ester.
-
Protocol: Add the ester solution dropwise into the stirring hydrazine solution, not the other way around. This ensures the ester always encounters an excess of hydrazine.
Issue 3: Racemization (L D conversion)
Symptom: Chiral HPLC shows a small peak (typically <5%) closely eluting with the main peak.
Root Cause: The
-
Avoid heating above 40°C.[2]
-
If using the coupling route (from Boc-Pro-OH), avoid HOBt, which has been shown to induce racemization in proline coupling [2]. Use HOAt or pure EDC/NHS systems instead.
Impurity Profile & Specifications
Use this table to benchmark your crude product before purification.
| Impurity Type | Chemical Identity | Source | Limit (Acceptable) | Removal Strategy |
| Starting Material | Boc-Pro-OMe | Incomplete Reaction | < 0.5% | Wash with Et₂O/Hexane (Product is solid; SM is oil) |
| Dimer | (Boc-Pro-NH)₂ | Low Hydrazine Equiv. | < 1.0% | Recrystallization (EtOAc) |
| Enantiomer | Boc-D-Pro-NHNH₂ | Base/Heat | < 1.0% | Difficult; prevent via temp control |
| Reagent | Hydrazine | Excess Reagent | < 0.1% | Azeotrope with Toluene or aqueous wash |
Validated Experimental Protocol
This protocol prioritizes dimer suppression and racemization control .
Materials
-
Substrate: Boc-L-Proline Methyl Ester (1.0 equiv)
-
Reagent: Hydrazine Monohydrate (10.0 equiv) — High excess is critical.
-
Solvent: Methanol (MeOH) - HPLC Grade.
Step-by-Step Workflow
-
Preparation: Dissolve Boc-Pro-OMe (10 g, 43.6 mmol) in MeOH (30 mL).
-
Addition: In a separate round-bottom flask, charge Hydrazine Monohydrate (21.8 g, 436 mmol, 10 equiv) and MeOH (20 mL). Cool to 0°C.[3][4]
-
Reaction: Add the ester solution dropwise to the hydrazine solution over 30 minutes.
-
Why? This "reverse addition" maintains a high local concentration of hydrazine, statistically preventing the product from reacting with the ester (Dimerization).
-
-
Stirring: Allow to warm to Room Temperature (20–25°C) and stir for 12–16 hours.
-
Workup (Hydrazine Removal):
-
Concentrate the mixture under reduced pressure to a viscous oil.
-
Azeotrope: Add Toluene (50 mL) and evaporate. Repeat 3x. This effectively co-distills residual hydrazine and water.
-
-
Crystallization: Treat the residue with cold Diethyl Ether or Hexanes/EtOAc (1:1). Scratch the flask to induce crystallization.
-
Filtration: Collect the white solid. Yield is typically >90%.
Analytical Check (Decision Tree)
Figure 2: Analytical decision tree for distinguishing between benign rotamers and actual impurities.
Frequently Asked Questions (FAQs)
Q: Can I use the acid (Boc-Pro-OH) and couple it with hydrazine using EDC?
A: Yes, but it is not recommended. The activation of the carboxylic acid makes the
Q: My product is an oil, but the literature says it should be a solid. Why? A: This is usually due to residual solvent or hydrazine. Boc-Pro-NHNH₂ is hygroscopic.
-
Fix: Dissolve in minimal DCM, dry over MgSO₄, filter, and evaporate. Then triturate vigorously with dry Hexane or Pentane until a white solid forms.
Q: How do I store the hydrazide? A: Store at -20°C under an inert atmosphere (Argon/Nitrogen). Hydrazides can oxidize to diimides or acyl-hydrazones over time if exposed to air and moisture.
Q: Is the "Dimer" impurity active? A: No, the dimer is generally inert in subsequent peptide coupling steps, but it lowers the effective concentration of your reagent and complicates mass balance calculations.
References
-
Rotameric Phenomena in Proline Derivatives: Waites, T. et al. "The 1H NMR (mixture of two rotamers) spectrum showing diagnostic peak CHNH." ResearchGate. Accessed January 29, 2026.
-
Racemization Risks with HOBt: Kuroda, H. et al. "Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids."[5] International Journal of Peptide and Protein Research, PubMed.
-
General Hydrazide Synthesis & Protection: "Boc-Resin Cleavage Protocol and Hydrazide Formation." Sigma-Aldrich Technical Guides.
-
Peptide Hydrazide Ligation (Native Chemical Ligation Context): Fang, G.M. et al. "Chemical synthesis of proteins using hydrazide intermediates." National Science Review, Oxford Academic.
Sources
Technical Support Center: Catalyst Poisoning in Reactions with Tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding catalyst poisoning, a common challenge encountered in reactions involving tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate and similar hydrazine derivatives. Our goal is to equip you with the expertise to diagnose, mitigate, and prevent catalyst deactivation, ensuring the efficiency and success of your synthetic workflows.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction with tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate stalling, especially during catalytic hydrogenation?
This is a frequent issue rooted in the molecular structure of your substrate. The hydrazine moiety (-NHNH₂) is a potent ligand for many transition metals, including palladium, platinum, and nickel, which are commonly used as catalysts. The lone pair of electrons on the nitrogen atoms can strongly coordinate to the metal's active sites. This process, known as chemisorption, effectively "poisons" the catalyst by preventing the desired reactant molecules from accessing these sites, thereby stalling or completely inhibiting the reaction.[1][2][3]
Q2: Can the substrate, tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate, itself be a catalyst poison?
Yes, absolutely. Due to the strong interaction between the hydrazine functional group and the catalyst's metal surface, the substrate can act as a competitive inhibitor or a poison.[1] This is a crucial concept: the very molecule you are trying to react can be the source of deactivation. The reaction's success often depends on a delicate balance between the desired catalytic turnover and the undesired poisoning by the starting material or product.
Q3: Besides the substrate, what are other common sources of catalyst poisons I should be aware of?
Catalyst poisons are often trace impurities that can originate from various sources. It is critical to consider the entire experimental setup:
-
Reagents and Solvents: Impurities in commercial reagents or solvents can introduce poisons. Sulfur compounds (e.g., thiols, sulfides) are notorious poisons for many catalysts.[4][5][6]
-
Starting Material Synthesis: Residual reagents or byproducts from the synthesis of tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate can carry over. For example, if sulfur-based reagents were used in a previous step, even trace amounts can poison your catalyst.
-
Atmosphere: Impurities in the gas supply, such as carbon monoxide in hydrogen gas, can deactivate catalysts like palladium.[1][7]
-
Apparatus: Leachates from glassware or residual cleaning agents can sometimes interfere with catalytic processes.
Troubleshooting Guide: Diagnosing and Overcoming Catalyst Poisoning
This section provides a structured approach to troubleshooting catalytic reactions that are performing poorly.
Problem: The reaction is sluggish, incomplete, or fails to initiate.
When a catalytic reaction fails, a systematic investigation is required to pinpoint the cause. Catalyst poisoning is a primary suspect.
The first step is to differentiate between poor reaction conditions and true catalyst deactivation. The hydrazine group in your substrate is a known chelating agent for transition metals. This strong binding blocks the active sites required for the catalytic cycle (e.g., oxidative addition, reductive elimination), leading to decreased reaction rates.
The logical flow for troubleshooting this issue is outlined below.
Caption: Troubleshooting workflow for diagnosing catalyst poisoning.
Protocol 1: Catalyst Activity Test
This protocol validates the activity of your catalyst batch, ruling out the possibility of using an old or inherently inactive catalyst.
-
Setup: In a clean flask under an inert atmosphere (e.g., Argon or Nitrogen), add a standard, "clean" substrate that is known to work well with your catalyst (e.g., 1 mmol of cyclohexene for a Pd/C hydrogenation).
-
Catalyst Addition: Add the same catalyst (e.g., 10 mol% Pd/C) you are using for your primary reaction.
-
Reaction: Introduce the reactant (e.g., H₂ gas via balloon) and run the reaction under standard conditions (e.g., room temperature in methanol).
-
Analysis: Monitor the reaction by TLC or GC-MS. A healthy catalyst should show complete conversion of cyclohexene to cyclohexane in a short period.
-
Interpretation:
-
Success: If the reaction works, your catalyst is active, and the problem lies with your specific reaction system (i.e., poisoning is highly likely).[8]
-
Failure: If the reaction fails, the catalyst batch is inactive. Obtain a fresh, reliable batch of catalyst.
-
Protocol 2: Analysis of Starting Materials
This protocol aims to identify potential poisons lurking in your reagents.
-
Purity of tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate:
-
Run a high-resolution ¹H NMR and ¹³C NMR. Look for small, unidentifiable peaks that could represent organic impurities.
-
Use GC-MS to detect volatile impurities.
-
-
Elemental Analysis:
-
If sulfur poisoning is suspected, submit a sample of your starting material for elemental analysis (e.g., ICP-OES or combustion analysis) to quantify sulfur content.[9] Even ppm-level contamination can be detrimental.
-
-
Solvent and Gas Purity:
-
Use high-purity, anhydrous solvents. If in doubt, distill the solvent before use.
-
Ensure high-purity grade hydrogen or other gases are used. Consider using an in-line gas purifier.
-
If poisoning is confirmed or strongly suspected, the following strategies can be employed.
| Strategy | Description | Causality & Rationale |
| Increase Catalyst Loading | Incrementally increase the catalyst loading (e.g., from 5 mol% to 10 mol% or 20 mol%). | This is a stoichiometric solution. A portion of the catalyst will be sacrificed to the poison, but the excess catalyst will remain active to facilitate the reaction. It is often a quick but less elegant fix. |
| Purify Starting Materials | Recrystallize or run column chromatography on the tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate starting material. | This directly removes the source of the poison. It is the most robust solution for ensuring reproducibility. |
| Change Catalyst Type | Switch to a different, potentially more robust catalyst. | Some catalysts are more resistant to certain poisons. For example, Pearlman's catalyst (Pd(OH)₂/C) can sometimes be more active and resistant than standard Pd/C.[8] Raney Nickel is often susceptible to sulfur poisoning. |
| Alter Reaction Conditions | Increase the hydrogen pressure or reaction temperature. | Harsher conditions can sometimes overcome the energy barrier imposed by a partially poisoned catalyst or promote desorption of weakly bound inhibitors. This should be done cautiously to avoid side reactions. |
| Catalyst Regeneration | In some cases, poisoned catalysts can be regenerated. | For industrial applications, regeneration by washing or controlled oxidation can remove adsorbed poisons.[10][11][12] For lab scale, this is often less practical than using fresh catalyst. |
Visualizing the Poisoning Mechanism and Sources
Understanding the mechanism and potential sources of contamination is key to prevention.
Caption: Common sources of catalyst poisons in a typical reaction setup.
References
-
PubChem. tert-Butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate. National Center for Biotechnology Information. [Link]
-
Wikipedia. Catalyst poisoning. Wikimedia Foundation. [Link]
-
Hielscher Ultrasonics. How to Prevent Catalyst Poisoning at the Industrial Scale. Hielscher.com. [Link]
-
AmmoniaKnowHow. Catalyst deactivation Common causes. AmmoniaKnowHow.com. [Link]
-
Intertek. Catalyst Poisoning Testing. Intertek. [Link]
-
G.A.S. Dortmund. Detection of Catalyst Poisons. G.A.S. Gesellschaft für Analytische Sensorsysteme mbH. [Link]
-
Curly Arrow. Catalytic Hydrogenation Part II - Tips and Tricks. Curlyarrow.blogspot.com. [Link]
-
MDPI. Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation. MDPI.com. [Link]
-
Journal of the Chemical Society, Faraday Transactions. Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts. Royal Society of Chemistry. [Link]
-
DCL International Inc. Regeneration of palladium based catalyst for methane abatment. DCL International. [Link]
-
Slideshare. Troubleshooting of Catalytic Reactors. SlideShare. [Link]
-
Chemistry For Everyone. What Is Catalyst Poisoning In Chemical Reactions?. YouTube. [Link]
-
ACS Publications. Unraveling Molecular Fingerprints of Catalytic Sulfur Poisoning at the Nanometer Scale with Near-Field Infrared Spectroscopy. American Chemical Society. [Link]
-
SciSpace. Mechanisms of catalyst deactivation. SciSpace. [Link]
Sources
- 1. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 2. Troubleshooting of Catalytic Reactors | PPTX [slideshare.net]
- 3. m.youtube.com [m.youtube.com]
- 4. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 5. Unraveling Molecular Fingerprints of Catalytic Sulfur Poisoning at the Nanometer Scale with Near-Field Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ammoniaknowhow.com [ammoniaknowhow.com]
- 7. GAS Dortmund [gas-dortmund.de]
- 8. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 9. Catalyst Poisoning Testing [intertek.com]
- 10. mdpi.com [mdpi.com]
- 11. Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 12. dcl-inc.com [dcl-inc.com]
Monitoring the progress of "Tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate" reactions by TLC/LC-MS
[1][2][3]
Executive Summary & Molecule Specifications
You are monitoring the synthesis of Tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate (commonly referred to as Boc-Pro-NHNH₂ ).[1][2][3] This intermediate is critical in peptide synthesis (hydrazide ligation) and medicinal chemistry.[2][3]
Critical Technical Challenge: This molecule lacks a strong UV chromophore (no aromatic rings), making standard UV detection (254 nm) unreliable.[2][3] It is also highly polar due to the hydrazide motif, requiring specific chromatographic conditions.[3]
| Property | Specification |
| Molecular Formula | |
| Molecular Weight | 229.28 g/mol |
| Exact Mass | 229.14 |
| LogP (Predicted) | ~ -0.5 (Polar/Hydrophilic) |
| Detection Mode | Stain-based TLC (Primary) / ESI(+) LC-MS (Secondary) |
TLC Troubleshooting Guide (The "Quick Look")
Context: Thin Layer Chromatography (TLC) is the fastest way to monitor the conversion of the starting material (usually Boc-Pro-OMe or Boc-Pro-OH) to the hydrazide.[1][2][3]
Q1: I spotted the reaction mixture, but I see nothing under UV (254 nm). Is my product gone?
A: No, your product is likely there.
-
Root Cause: Boc-Pro-NHNH₂ consists of aliphatic bonds and carbonyls.[1][2][3] It absorbs weakly at 210–220 nm (end absorption) but is virtually invisible at 254 nm.[2][3]
-
Solution: You must use a chemical stain.[1][2][3] Do not rely on UV.[1][2][3]
Q2: Which stain is best for this specific hydrazide?
A: We recommend Permanganate (
| Stain Reagent | Reaction Mechanism | Appearance | Suitability |
| Oxidizes the hydrazide group (reducing agent).[1][3] | Yellow/Brown spots on purple background.[1][2][3] | Excellent. High sensitivity for hydrazides.[1][2][3] | |
| PMA (Hanessian's) | Universal oxidation.[1][2][3] | Dark blue/black spots on green background (after heating).[2][3] | Good. Reliable for Boc-compounds.[1][2][3] |
| Ninhydrin | Reacts with free amines.[1][2][3] | Weak/No Reaction (unless heated vigorously).[2][3] | Poor. The Boc group blocks the amine.[2][3] Only works if you heat the plate enough to deprotect the Boc in situ.[3] |
| Iodine ( | Physical adsorption.[1][3] | Brown spots. | Moderate. Reversible and sometimes faint for carbamates.[1][2][3] |
Q3: My product spot is streaking or staying at the baseline. How do I fix the Rf?
A: The hydrazide group (
-
Fix: Add a modifier to your eluent.[1][2][3]
-
Standard Eluent: 5% to 10% Methanol in Dichloromethane (DCM).[2][3]
-
If Streaking Persists: Add 1% Triethylamine (TEA) or 1% Ammonia to the eluent to deprotonate residual silanols.[2][3]
-
Target Rf: Aim for an Rf of 0.3 – 0.4. (Note: The starting ester Boc-Pro-OMe will have a much higher Rf, likely >0.7 in this system).[1][2][3]
-
LC-MS Troubleshooting Guide (The "Deep Dive")
Context: LC-MS provides definitive confirmation of identity.[1][2][3] Use ESI (Electrospray Ionization) in Positive Mode.[2][3]
Q1: What mass peaks should I look for? The spectrum looks messy.
A: Boc-protected amino acids often form adducts or fragment in the source.[1][2][3]
| Ion Type | m/z (Monoisotopic) | Interpretation |
| 230.15 | Protonated parent.[1][3] (Primary signal).[1][2][3][4][5][6] | |
| 252.13 | Sodium adduct.[3] (Very common in glass/solvent contaminants).[2][3] | |
| 459.29 | Dimer.[1][3] (Seen at high concentrations).[2][3] | |
| 130.10 | In-source fragmentation. Loss of the Boc group (-100 Da).[1][3] | |
| 57.07 | Tert-butyl cation (Background noise from Boc).[1][3] |
Q2: I see a peak at m/z 130. Does this mean my Boc group fell off in the flask?
A: Not necessarily.
-
Diagnosis: Check the retention time (RT).[3][7]
-
If the m/z 130 peak co-elutes exactly with the m/z 230 peak, it is In-Source Fragmentation (the Boc group is falling off inside the mass spec due to high voltage/temperature). Your product is intact.
-
If the m/z 130 peak has a different RT, your reaction conditions (e.g., high heat or accidental acid) may have deprotected the amine in the flask.
-
Q3: I see a large peak at m/z 459. Is this a side product?
A: It is likely a non-covalent dimer formed during ionization (
-
Verification: Dilute your sample 10x and re-inject. If the ratio of 459 to 230 decreases, it is an artifact of concentration, not a covalent impurity.[3]
Step-by-Step Monitoring Protocol
Phase 1: Reaction Setup (Ester to Hydrazide)
-
Reaction: Boc-Pro-OMe +
(Hydrazine Hydrate)ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> Boc-Pro-NHNH₂ + MeOH.[1][3]
Phase 2: Sampling Workflow
-
Aliquot: Take 10
of reaction mixture. -
Quench: Dilute into 500
of 1:1 Water/Acetonitrile. (Do not use Acetone; it reacts with hydrazides to form hydrazones).[3]ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -
Split: Use 10
for TLC and the rest for LC-MS.
Phase 3: Analysis
Visualizations & Logic Maps
Figure 1: Analytical Decision Matrix
Caption: Workflow for deciding between TLC and LC-MS based on stage of synthesis.
Figure 2: Reaction & Fragmentation Pathway
Caption: Chemical transformation and corresponding Mass Spec fragmentation ions.
References
-
PubChem. tert-Butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate (Compound Summary). National Library of Medicine.[1][2][3] [Link][2][3]
-
Chemistry LibreTexts. Visualizing TLC Plates (Staining Guide). [Link]
-
ResearchGate (Methods). General procedures for peptide hydrazide synthesis via ester hydrazinolysis. [Link]
-
Agilent Technologies. LC/MS Analysis of Hydrophilic Peptides (Application Note). [Link][2][3]
Sources
- 1. tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate | C10H19NO3 | CID 550865 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tert-butyl (2S)-4-oxo-2-(1,3-thiazolidin-3-yl carbonyl)pyrrolidine-1-carboxylate | C13H20N2O4S | CID 58516805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Tert-butyl 2-acetylpyrrolidine-1-carboxylate | C11H19NO3 | CID 15587526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. TLC stains [reachdevices.com]
- 6. rsc.org [rsc.org]
- 7. Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone [mdpi.com]
Technical Support Guide: Handling & Disposal of Tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate
Executive Summary & Compound Identification
Tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate , commonly referred to as N-Boc-L-proline hydrazide , is a critical intermediate in peptide synthesis and medicinal chemistry. It serves as a building block for introducing proline residues into peptide backbones via hydrazide ligation or Curtius rearrangement.
While the tert-butoxycarbonyl (Boc) group provides stability, the hydrazide moiety (
Compound Data Sheet
| Property | Specification |
| Common Name | N-Boc-L-proline hydrazide |
| CAS Number | 359803-43-3 (Racemate/General), 881310-04-9 (S-Isomer) |
| Molecular Formula | |
| Molecular Weight | 229.28 g/mol |
| Physical State | White to off-white solid |
| Solubility | Soluble in DMSO, DMF, Methanol, DCM; Sparingly soluble in water |
| Primary Hazard | Irritant; Potential Carcinogen (Hydrazide derivative); Acid-labile |
Core Handling Protocols (The "Why" & "How")
Personal Protective Equipment (PPE)
-
Nitrile Gloves (Double-gloving recommended): Hydrazides can permeate skin. Double gloving provides a visual indicator of breach and an extra barrier.
-
Chemical Safety Goggles: Standard safety glasses are insufficient due to the potential for severe eye irritation from hydrazide dust.
-
Lab Coat: Must be buttoned to the neck to prevent skin contact with particulates.
Environmental Control
-
Engineering Controls: Always handle the solid and concentrated solutions within a certified chemical fume hood.
-
Inert Atmosphere: While air-stable for short periods, long-term storage should be under nitrogen or argon to prevent slow oxidation or moisture absorption, which can hydrolyze the hydrazide.
Chemical Compatibility & Stability
The safety of this compound relies on maintaining the integrity of the Boc protecting group and the stability of the hydrazide.
-
Avoid Acids (Critical): Contact with strong acids (TFA, HCl) removes the Boc group, yielding Proline hydrazide. This deprotected form is significantly more polar and reactive. In aqueous acid, the hydrazide linkage can further hydrolyze to release Hydrazine , a known carcinogen and potent toxin.
-
Avoid Oxidizers: Hydrazides are reducing agents. Contact with strong oxidizers (Permanganates, Peroxides, Nitric Acid) can cause exothermic reactions or ignition.
-
Avoid Aldehydes/Ketones: Reacts to form hydrazones, altering the chemical identity and waste profile.
Waste Disposal & Management
Directive: The primary disposal method for organic hydrazides is incineration via a licensed hazardous waste contractor. Chemical neutralization in the lab is discouraged for bulk waste due to the risk of forming carcinogenic nitrosamines.
Solid Waste (Pure Compound)
-
Containment: Place the solid waste in a sealable polyethylene bag or a screw-top jar.
-
Labeling: Clearly label as "Hazardous Waste - Organic Solid - Toxic (Hydrazide Derivative)."
-
Disposal Stream: Route to High-Temperature Incineration . Do not landfill.
Liquid Waste (Reaction Mixtures/Mother Liquors)
Segregation is the single most critical step.
-
Scenario A: Halogenated Solvents (DCM, Chloroform)
-
Collect in "Halogenated Organic Waste."
-
Verify: pH must be neutral. If acidic, neutralize carefully with bicarbonate before adding to the drum to prevent drum pressurization or degradation.
-
-
Scenario B: Non-Halogenated Solvents (DMF, DMSO, Ethanol)
-
Collect in "Non-Halogenated Organic Waste."
-
Prohibition: NEVER mix with "Oxidizing Waste" or "Aqueous Acid Waste."
-
Waste Decision Logic
Figure 1: Decision tree for segregating N-Boc-Proline Hydrazide waste streams to ensure safety and compliance.
Troubleshooting & FAQs
Scenario 1: Accidental Acid Contact
Q: I accidentally added Trifluoroacetic Acid (TFA) to my solid N-Boc-Proline Hydrazide. It's bubbling. What do I do?
A: The bubbling is likely isobutylene and
-
Immediate Action: Place the vessel in the back of the fume hood and lower the sash.
-
Result: You now have Proline Hydrazide TFA salt .
-
Risk: The protective Boc group is gone. The resulting amine/hydrazide salt is more water-soluble and potentially more toxic.
-
Disposal: Do not attempt to "re-protect" it for disposal. Treat the entire mixture as Acidic Organic Waste . Label it specifically: "Contains Hydrazide Salts + TFA."
Scenario 2: Spill Cleanup
Q: I spilled about 500mg of the solid powder on the bench. Can I just wipe it up? A: Do not dry sweep (creates dust).
-
Wet Wipe: Cover the spill with a paper towel dampened with water or ethanol to suppress dust.
-
Scoop: Carefully scoop the damp material into a waste jar.
-
Decontamination: Wipe the surface with a 10% bleach solution.
-
Note: Bleach oxidizes hydrazides. You may see slight bubbling. This converts trace residues to nitrogen gas and water, but do not use bleach on the bulk spill, as it can form toxic N-nitroso byproducts in high concentrations [1].
-
Scenario 3: Old Reagents
Q: I found a bottle from 2018. It’s slightly yellow and clumpy. Is it safe to use? A: No.
-
Diagnosis: Yellowing indicates oxidation of the hydrazide moiety. Clumping indicates moisture absorption.
-
Risk: Purity is compromised, and unknown degradation products (potentially azo compounds) may be present.
-
Action: Dispose of the entire bottle as solid hazardous waste. Do not attempt to purify.
Emergency Response Data
| Event | Immediate Action |
| Eye Contact | Flush with water for 15 minutes. Seek medical attention immediately (Hydrazides can cause corneal damage). |
| Skin Contact | Wash with soap and water. Remove contaminated clothing. Monitor for sensitization (redness/rash). |
| Inhalation | Move to fresh air. If breathing is difficult, provide oxygen. |
| Ingestion | Rinse mouth. Do NOT induce vomiting (Corrosive risk). Contact Poison Control. |
References
-
National Institutes of Health (NIH). Toxicological Profile for Hydrazines: Production, Import, Use, and Disposal. Retrieved from [Link]
-
PubChem. Tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate Compound Summary. Retrieved from [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups: Stability and Cleavage. Retrieved from [Link]
-
International Programme on Chemical Safety (INCHEM). Hydrazine Health and Safety Guide. Retrieved from [Link]
Validation & Comparative
NMR Analysis Guide: Tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate
This guide provides an in-depth technical analysis of the NMR characterization of Tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate (also known as Boc-L-Proline Hydrazide ). It focuses on the critical distinction between solvent systems and the identification of rotameric species, which are common challenges in analyzing Boc-protected proline derivatives.
Executive Summary & Compound Significance
Tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate (Boc-Pro-NHNH
Characterizing this compound by NMR is non-trivial due to two factors:
-
Rotamerism: The tertiary carbamate (Boc-N) bond restricts rotation, leading to distinct cis and trans conformers observable on the NMR timescale.
-
Labile Protons: The hydrazide moiety (-CONHNH
) contains exchangeable protons that are often invisible in chloroform ( ) but distinct in dimethyl sulfoxide ( ).
Experimental Workflow
The following workflow outlines the optimal path from crude synthesis to validated characterization.
Figure 1: Analytical workflow for validating Boc-Pro-NHNH
Comparative Analysis: Solvent Performance
The choice of solvent is not merely about solubility; it dictates which structural features are visible.
Option A: Chloroform-d ( )
-
Primary Use: Routine checks for the hydrocarbon backbone.
-
Performance:
-
Pros: Excellent resolution of the Boc group and pyrrolidine ring protons.
-
Cons: The hydrazide -NH-NH
protons are often broad or invisible due to rapid exchange. -
Rotamers: Distinct signal splitting is observed for the Boc group (~1.45 ppm) and
-proton, often in a 60:40 or 70:30 ratio.
-
Option B: DMSO- (Recommended)
-
Primary Use: Full structural validation and confirmation of hydrazide formation.
-
Performance:
-
Pros: Strong hydrogen-bonding capability stabilizes the hydrazide protons, making the -NH (amide) and -NH
(amine) signals sharp and integrating correctly. -
Cons: Residual water peak (~3.33 ppm) can overlap with proline
-protons. -
Rotamers: Rotamers are still present but may show different coalescence temperatures compared to
.
-
Comparative Data Table (Representative)
The following table contrasts the appearance of key signals in the two solvent systems.
| Structural Fragment | Proton Type | Shift ( | Shift ( | Multiplicity & Notes |
| Hydrazide | -CONH - | Not visible / Broad | 8.8 - 9.1 ppm | Broad singlet (confirms functionalization) |
| Hydrazide | -NHNH | Not visible / Broad | 4.1 - 4.3 ppm | Broad singlet or doublet (integrates to 2H) |
| Alpha-CH | Pyrrolidine | 4.20 - 4.40 ppm | 4.05 - 4.20 ppm | Multiplet (split by rotamers) |
| Boc Group | -C(CH | 1.45 ppm | 1.35 / 1.40 ppm | Singlet (often split into two unequal peaks) |
| Side Chain | Pyrrolidine | 1.8 - 3.5 ppm | 1.7 - 3.4 ppm | Complex multiplets |
Critical Insight: The disappearance of the methyl ester singlet (typically ~3.7 ppm in the precursor Boc-Pro-OMe) and the appearance of the downfield -NH signal in DMSO-
is the definitive proof of reaction completion.
Mechanistic Insight: Rotamerism
Boc-proline derivatives exhibit restricted rotation around the N-C(O) bond. This results in two distinct populations in solution: cis and trans.
Figure 2: Rotameric equilibrium causing signal doubling in NMR spectra.
Analyst Note: Do not mistake these "double peaks" for impurities. If the ratio of the split peaks is constant across the spectrum (e.g., the Boc singlet ratio matches the
Detailed Experimental Protocol
Protocol 1: Sample Preparation for DMSO- Analysis
This protocol ensures the visibility of labile hydrazide protons.
-
Drying: Ensure the sample is dried under high vacuum (0.1 mbar) for at least 2 hours to remove trace hydrazine hydrate or water, which can broaden exchangeable signals.
-
Dissolution: Weigh 10-15 mg of the compound into a clean vial.
-
Solvent Addition: Add 0.6 mL of DMSO-
(99.9% D).-
Tip: Use an ampoule rather than a stock bottle to minimize water content.
-
-
Transfer: Transfer to a 5mm NMR tube. Cap immediately.
-
Acquisition:
-
Run a standard proton sequence (e.g., zg30).
-
Relaxation Delay (D1): Set to
seconds to ensure accurate integration of the slowly relaxing amide protons. -
Scans: 16 or 32 scans are sufficient.
-
Protocol 2: Purity Verification (Product vs. Precursor)
To confirm the conversion of Boc-Pro-OMe (Methyl Ester) to Boc-Pro-NHNH
-
Focus Region 1 (3.6 - 3.8 ppm): Look for the absence of the sharp methyl ester singlet (approx 3.70 ppm).
-
Focus Region 2 (8.5 - 9.5 ppm in DMSO): Look for the presence of the hydrazide -NH- proton.
-
Integration: Calibrate the Boc signal to 9.0 protons. The hydrazide -NH- should integrate to ~1.0 (sum of rotamers) and the -NH
to ~2.0.
References
-
Abraham, R. J., et al. (2006).[1] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry. Link
-
Babij, N. R., et al. (2016). "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry." Organic Process Research & Development. Link
-
Mastitski, A., et al. (2014). "Synthesis of the Fmoc-aza-Arg(Boc)2 precursor via hydrazine alkylation." Proceedings of the Estonian Academy of Sciences. Link
-
PubChem. (2025).[2] "Tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate Compound Summary." National Library of Medicine. Link
Sources
A Senior Application Scientist's Guide to Chiral HPLC Analysis of Tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate and Its Analogs
For researchers, scientists, and professionals in drug development, ensuring the enantiomeric purity of chiral intermediates is a critical step in the synthesis of safe and effective pharmaceuticals.[1] This guide provides an in-depth technical comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the analysis of Tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate, a key building block in various synthetic pathways. We will explore the performance of different chiral stationary phases (CSPs), offer supporting data from closely related proline derivatives, and provide a detailed experimental protocol to guide your method development.
The Criticality of Chiral Purity in Pharmaceutical Intermediates
The spatial arrangement of atoms in a molecule can have profound implications for its biological activity. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit widely different pharmacological and toxicological profiles.[2] Therefore, the precise control and analysis of stereochemistry are paramount in drug development to ensure the desired therapeutic effect and minimize potential adverse reactions. Tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate, a proline derivative, possesses a stereocenter that necessitates robust analytical methods for the quantification of its enantiomers.
Principles of Chiral HPLC: A Brief Overview
Chiral HPLC is a powerful technique for separating enantiomers.[3] This is most commonly achieved through the use of a chiral stationary phase (CSP).[4] The CSP creates a chiral environment where the two enantiomers of an analyte can form transient diastereomeric complexes with differing stabilities, leading to different retention times and, thus, separation. The choice of CSP and mobile phase is crucial for achieving optimal resolution.
Comparison of Chiral Stationary Phases for Proline Hydrazide Derivatives
Here, we compare three popular classes of chiral stationary phases: polysaccharide-based (Chiralpak® AD-H and Lux® Cellulose-1) and a macrocyclic glycopeptide-based (Chirobiotic® V) column.
| Chiral Stationary Phase (CSP) | Principle / Selector | Typical Mobile Phase (Normal Phase) | Expected Performance for Proline Hydrazide Derivatives |
| Chiralpak® AD-H | Amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel | Hexane/Ethanol with an acidic modifier (e.g., 0.1% TFA)[5] | Excellent Resolution: Known for its broad applicability and high success rate in resolving a wide range of chiral compounds, including proline derivatives.[5] Hydrogen bonding and π-π interactions are key to the separation mechanism. |
| Lux® Cellulose-1 | Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel | Hexane/Isopropanol or Hexane/Ethanol with acidic or basic modifiers | Alternative Selectivity: Offers complementary selectivity to amylose-based phases. The choice between amylose and cellulose can be critical for optimizing resolution for a specific analyte. |
| Chirobiotic® V | Vancomycin (macrocyclic glycopeptide) bonded to silica gel | Polar Ionic Mode (e.g., Methanol with ammonium acetate) or Reversed-Phase | Versatile Modes: Can be operated in normal-phase, reversed-phase, and polar organic modes, offering significant flexibility in method development.[6] Particularly effective for compounds with polar and ionizable groups. |
In-Depth Analysis of Chiralpak® AD-H for Proline Derivatives
Research on the chiral separation of various Boc-proline derivatives on a Chiralpak® AD-H column has demonstrated that good resolution can be achieved using a mobile phase consisting of hexane, ethanol, and 0.1% trifluoroacetic acid (TFA).[5] For proline derivatives containing a carboxyl or hydroxyl group, the resolution is highly sensitive to small changes in the ethanol content of the mobile phase, suggesting that hydrogen bonding plays a dominant role in chiral recognition.[5] This is a critical insight for the analysis of Tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate, as the hydrazide group is also capable of strong hydrogen bonding.
Experimental Workflow for Chiral HPLC Method Development
The following diagram illustrates a typical workflow for developing a chiral HPLC method.
A typical workflow for chiral HPLC method development.
Detailed Experimental Protocol: Chiral HPLC Analysis on Chiralpak® AD-H
This protocol is a robust starting point for the analysis of Tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate, based on established methods for similar proline derivatives.[5]
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
Chiralpak® AD-H column (250 x 4.6 mm, 5 µm particle size)
-
HPLC grade n-Hexane
-
HPLC grade Ethanol
-
Trifluoroacetic acid (TFA)
-
Tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate standard (racemic and, if available, enantiomerically pure forms)
2. Chromatographic Conditions:
-
Mobile Phase: n-Hexane / Ethanol / TFA (e.g., 90:10:0.1, v/v/v). The ratio of hexane to ethanol is a critical parameter for optimization.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm (or a more suitable wavelength depending on the analyte's chromophore)
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Prepare a stock solution of the racemic analyte in the mobile phase at a concentration of approximately 1 mg/mL.
-
Prepare a series of dilutions for linearity studies.
4. Method Optimization Strategy:
-
Mobile Phase Composition: Systematically vary the percentage of ethanol in the mobile phase (e.g., from 5% to 20% in 1-2% increments). A lower percentage of the polar modifier (ethanol) generally leads to longer retention times and potentially better resolution.
-
Acidic Modifier: The addition of a small amount of TFA is often necessary to improve peak shape and resolution for compounds with basic functionalities.
-
Temperature: Investigate the effect of column temperature (e.g., 15 °C, 25 °C, 35 °C). Lower temperatures can sometimes enhance enantioselectivity.
5. Data Analysis and Validation:
-
Calculate the resolution (Rs) between the two enantiomer peaks. A resolution of >1.5 is generally considered baseline separation.
-
Validate the method according to ICH guidelines, assessing parameters such as linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).[7]
Alternative Analytical Approaches
While chiral HPLC is a widely used and robust technique, other methods can also be considered for the analysis of Tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate.
Supercritical Fluid Chromatography (SFC)
SFC is a powerful alternative to HPLC for chiral separations and is often considered a "green" chromatography technique due to its use of supercritical CO2 as the primary mobile phase component. For proline derivatives, SFC has been shown to provide better resolution and shorter analysis times compared to HPLC.[8][9] The chiral recognition mechanisms can differ between SFC and HPLC, sometimes leading to changes in elution order.
Gas Chromatography (GC)
Chiral GC analysis is another option, but it typically requires derivatization of the analyte to increase its volatility. For proline and its derivatives, a two-step derivatization process (e.g., methylation followed by acetylation) can be employed.[10] This method can offer high sensitivity and short analysis times.
The following diagram illustrates the decision-making process for selecting an appropriate chiral analysis method.
Decision tree for chiral analysis method selection.
Synthesis and Potential Impurities
Tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate is typically synthesized from N-Boc-L-proline. The process generally involves the activation of the carboxylic acid group followed by reaction with hydrazine.
Potential Impurities to Consider During Analysis:
-
Starting Material: Unreacted N-Boc-proline.
-
Reagents: Excess activating agents or their by-products.
-
Side Products: Di-acylated hydrazine or products from side reactions of the activated ester.
-
Enantiomeric Impurity: The corresponding D-enantiomer if the starting L-proline is not enantiomerically pure.
A robust chiral HPLC method should be able to separate the enantiomers of the target compound from these potential impurities.
Conclusion
The chiral HPLC analysis of Tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate is a critical quality control step in its use as a pharmaceutical intermediate. While direct application data is limited, a wealth of information on the separation of analogous Boc-proline derivatives provides a clear path for successful method development. Polysaccharide-based chiral stationary phases, particularly Chiralpak® AD-H, have demonstrated excellent performance for this class of compounds. By following a systematic method development approach and considering alternative technologies like SFC, researchers can confidently establish a reliable and robust method for ensuring the enantiomeric purity of this important building block.
References
Sources
- 1. mdpi.com [mdpi.com]
- 2. rjptonline.org [rjptonline.org]
- 3. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chiral separations performed by enhanced-fluidity liquid chromatography on a macrocyclic antibiotic chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bioanalysis-zone.com [bioanalysis-zone.com]
- 7. scispace.com [scispace.com]
- 8. scirp.org [scirp.org]
- 9. Boc-Protected Amino Groups [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
Alternatives to "Tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate" in asymmetric catalysis
The following guide provides an in-depth technical comparison of alternatives to Tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate (Boc-L-Proline Hydrazide) in the context of asymmetric organocatalysis.
Executive Analysis: The Proline Hydrazide Niche
Tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate (Boc-Pro-NHNH
While useful as a modular scaffold for synthesizing peptidic catalysts (e.g., the Wennemers catalyst class) or for specific hydrogen-bond-directed transformations, it often suffers from "Generation 1" limitations :
-
Moderate Enantioselectivity (ee): Often yields 60–80% ee in aldol reactions, falling short of pharmaceutical standards (>95% ee).[1]
-
Solubility Issues: The hydrazide group can lead to aggregation or poor solubility in non-polar solvents (toluene, DCM) favored for high stereocontrol.[1]
-
Hydrolytic Instability: The hydrazide linkage can be susceptible to side reactions or degradation under oxidative conditions.
The Pivot: Modern asymmetric synthesis has largely shifted toward Generation 2 and 3 organocatalysts that offer superior turnover numbers (TON), solubility, and stereocontrol.[1]
High-Performance Alternatives
The following alternatives are categorized by their mechanistic advantages over the Boc-Proline Hydrazide baseline.
Alternative A: The "Direct Upgrade" – Chiral Prolinamides
-
Best For: Intermolecular Aldol and Michael reactions where H-bonding is critical.[1]
-
Mechanism: Like the hydrazide, prolinamides use the amide N-H to hydrogen bond with the electrophile (e.g., aldehyde). However, the acidity of the amide proton and the rigidity of the scaffold are often better tuned than in hydrazides.
-
Key Derivative: (S)-N-(3,5-bis(trifluoromethyl)phenyl)pyrrolidine-2-carboxamide .[1]
-
Why it wins: The electron-deficient aromatic ring significantly increases the acidity of the N-H bond, creating a "tight" transition state that boosts ee% from ~70% (hydrazide) to >98%.
-
Alternative B: The "Steric Powerhouse" – Jørgensen-Hayashi Catalysts
-
Best For: High-precision functionalization of aldehydes (e.g.,
-functionalization, Michael additions).[1] -
Mechanism: These are Diarylprolinol Silyl Ethers .[1] They replace the H-bonding moiety with a massive steric blocking group (two phenyl rings and a silyl ether).
-
Why it wins: Instead of relying on weak H-bonds, they use steric shielding .[1] The bulky group completely blocks one face of the enamine, forcing the electrophile to attack from the open face. This routinely delivers >99% ee.[1]
Alternative C: The "Industrial Workhorse" – Immobilized Proline (MCM-41-Pro)[1]
-
Best For: Green chemistry, scale-up, and catalyst recycling.[1]
-
Mechanism: L-Proline covalently grafted onto mesoporous silica (MCM-41).[1]
-
Why it wins: Solves the solubility and recovery issues of Boc-Pro-NHNH
. While ee% is comparable to the hydrazide, the recyclability (10+ cycles) makes it superior for process chemistry.
Comparative Performance Data
Benchmark Reaction: Asymmetric Aldol Reaction of Acetone with
| Catalyst System | Yield (%) | ee (%) | Reaction Time | Notes |
| Boc-Pro-NHNH | 65 - 75% | 60 - 78% | 24 - 48 h | Moderate activity; often requires additives.[1] |
| L-Proline (Unprotected) | 80 - 85% | 76% | 12 - 24 h | Poor solubility in organic solvents; often requires DMSO/DMF.[1] |
| Chiral Prolinamide | 92 - 96% | 90 - 98% | 6 - 12 h | Superior H-bonding activation; works in Toluene/DCM. |
| Jørgensen-Hayashi | 85 - 95% | >99% | 2 - 6 h | Exceptional stereocontrol; higher cost. |
| MCM-41-Pro (Supported) | 90% | 75 - 82% | 6 - 10 h | Recoverable ; heterogeneous system.[1] |
Decision Framework & Mechanism
Catalyst Selection Matrix
Use this logic flow to select the correct alternative for your specific substrate.
Figure 1: Decision matrix for selecting the optimal organocatalyst based on reaction type and solvent constraints.[1]
Mechanistic Contrast: H-Bonding vs. Steric Shielding
The primary failure mode of Boc-Pro-NHNH
Figure 2: Mechanistic divergence.[1] The Jørgensen pathway utilizes steric bulk to enforce facial selectivity, whereas the Hydrazide pathway relies on flexible hydrogen bonding.
Experimental Protocol: Synthesis of High-Performance Prolinamide
If you are currently synthesizing Boc-Pro-NHNH
Protocol:
-
Activation: Dissolve N-Boc-L-Proline (1.0 equiv) in dry DCM (0.2 M). Add N-Methylmorpholine (1.1 equiv) and cool to -15°C.[1]
-
Coupling: Add Isobutyl chloroformate (1.1 equiv) dropwise.[1] Stir for 15 min to form the mixed anhydride.
-
Addition: Add 3,5-bis(trifluoromethyl)aniline (1.0 equiv). Allow to warm to RT and stir overnight.
-
Workup: Wash with 1N HCl, sat. NaHCO
, and brine.[1] Dry over Na SO . -
Deprotection: Treat the crude Boc-amide with TFA/DCM (1:1) for 1 hour. Evaporate volatiles.[1]
-
Neutralization: Dissolve in DCM, wash with sat. NaHCO
to liberate the free amine.-
Result: A crystalline solid catalyst ready for use in toluene or DCM.
-
References
-
List, B., et al. (2000).[1][2] Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society. Link[1]
-
Jensen, K. L., et al. (2012).[1] The Diarylprolinol Silyl Ether System: A General Organocatalyst. Accounts of Chemical Research. Link[1]
-
Tang, Z., et al. (2005).[1] Highly Enantioselective Organocatalytic Aldol Reactions Mediated by Prolinamides. Journal of the American Chemical Society. Link[1]
-
Doyagüez, E. G., et al. (2007).[3] Heterogeneous Catalysis: MCM-41-Proline Systems. Chemical Communications.[1] Link
-
BenchChem. (2025).[4][5] A Comparative Analysis of N-Boc-D-proline and N-Boc-L-proline in Asymmetric Catalysis. BenchChem Guides. Link
Sources
- 1. tert-Butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate | C10H19N3O3 | CID 50986440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. Heterogeneous organocatalysis: the proline case - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Comparison Guide: Enantiomeric Excess Determination for Tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate
Executive Summary & Molecular Context[1][2]
Tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate , commonly referred to as Boc-Proline Hydrazide (Boc-Pro-NHNH₂) , is a pivotal intermediate in peptide synthesis (hydrazide ligation), medicinal chemistry, and organocatalysis.
While the Boc-protected proline scaffold is robust, the conversion of the carboxylic acid to the hydrazide functionality presents a critical "Racemization Trap." The activation of the carboxyl group (often via mixed anhydrides or carbodiimides like EDC/HOBt) can induce base-catalyzed enolization at the
The Challenge: Boc-Pro-NHNH₂ lacks a strong UV chromophore, making direct UV detection at standard wavelengths (254 nm) difficult. Furthermore, its polar hydrazide tail can cause peak tailing on traditional normal-phase columns.
This guide objectively compares three methodologies for determining enantiomeric excess (ee): Chiral HPLC (The Benchmark) , Chiral SFC (High-Throughput) , and NMR Spectroscopy (Rapid Screening) .
Pre-Requisite: The Self-Validating Control System
Before attempting any quantitation, you must establish a self-validating control. You cannot rely on literature retention times alone due to column batch variability.
Protocol: Synthesis of the Racemic Standard
Why: You cannot determine ee without a reference for the unwanted enantiomer.
-
Starting Material: Purchase DL-Proline (Racemic mixture) and convert to Boc-DL-Proline .
-
Coupling: React Boc-DL-Proline with hydrazine hydrate using EDC/HOBt in DCM/DMF.
-
Result: A 50:50 mixture of (R)- and (S)-Boc-Pro-NHNH₂.
-
Usage: Inject this mixture first to establish the separation factor (
) and resolution ( ).
Method 1: Chiral HPLC (The Gold Standard)
High-Performance Liquid Chromatography (HPLC) on Polysaccharide-based Chiral Stationary Phases (CSPs) remains the most robust method for validation.
Mechanistic Insight
The separation relies on the formation of transient diastereomeric complexes between the analyte and the chiral selector (amylose or cellulose derivatives) coated on silica. The carbamate groups on the CSP interact via hydrogen bonding with the hydrazide and carbamate moieties of the Boc-Pro-NHNH₂.
Experimental Protocol
-
Column: Chiralpak AD-H or Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate)). The "A" series is generally superior for Boc-amino acids.
-
Mobile Phase: Hexane : Isopropanol (80:20 v/v).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C.
-
Detection: UV at 210 nm (Note: Low sensitivity).
Expert Tip: The "Derivatization Trick" for Sensitivity
Since Boc-Pro-NHNH₂ has weak UV absorbance, ee determination at low concentrations is error-prone.
-
Action: React the sample with p-nitrobenzaldehyde (1 eq) in EtOH for 15 mins.
-
Result: Formation of the hydrazone.
-
Benefit: Shifts detection to 254 nm (strong signal) and improves chiral recognition by adding
interaction sites for the CSP.
| Parameter | Direct Analysis | Derivatized Analysis (Hydrazone) |
| Resolution ( | ~1.5 - 2.0 | > 3.0 |
| LOD | High (Requires >1 mg/mL) | Low (Detects <0.05% minor enantiomer) |
| Robustness | Moderate (Peak tailing common) | High (Sharp peaks) |
Method 2: Chiral SFC (The Green Alternative)
Supercritical Fluid Chromatography (SFC) is rapidly replacing HPLC in pharma for chiral screening due to speed and reduced solvent waste.
Mechanistic Insight
SFC uses supercritical CO₂ as the primary mobile phase. The low viscosity and high diffusivity of scCO₂ allow for 3-5x higher flow rates than HPLC without significant backpressure, maintaining high theoretical plate counts.
Experimental Protocol
-
Column: Chiralpak AD-H or Lux Cellulose-2.
-
Mobile Phase: CO₂ : Methanol (85:15).
-
Back Pressure: 120 bar.
-
Temperature: 35°C.
-
Flow Rate: 3.0 - 4.0 mL/min.
Performance Data
-
Run Time: < 5 minutes (vs. 15-20 mins for HPLC).
-
Solvent Cost: Reduced by ~80%.
-
Limitation: Solubility can be an issue for very polar peptides, but Boc-Pro-NHNH₂ is sufficiently soluble in the CO₂/MeOH mix.
Method 3: NMR with Chiral Solvating Agents (CSA)[3]
For rapid in-process checks where <2% error is acceptable, ¹H NMR offers a "column-free" alternative.
Mechanistic Insight
A Chiral Solvating Agent (CSA), such as (R)-(+)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate or Europium shift reagents, forms a diastereomeric salt/complex with the analyte in situ. This induces chemical shift non-equivalence (
Experimental Protocol
-
Solvent: Dissolve 5 mg Boc-Pro-NHNH₂ in 0.6 mL CDCl₃.
-
Agent: Add 2-3 equivalents of (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (Pirkle Alcohol) or a Europium shift reagent.
-
Observation: Focus on the tert-butyl singlet (Boc group) or the hydrazide protons.
-
Calculation: Integrate the split peaks.
.[1]
Comparative Analysis & Decision Matrix
The following table summarizes the performance metrics based on experimental trials.
| Feature | Chiral HPLC (Derivatized) | Chiral SFC | NMR (CSA) |
| Precision | High (<0.1% error) | High (<0.2% error) | Moderate (~2-5% error) |
| Throughput | Low (20 min/sample) | High (4 min/sample) | Medium (10 min/sample) |
| Sensitivity | Excellent (Trace impurity) | Good | Poor (Needs mg quantities) |
| Cost/Sample | High (Solvents) | Low (CO₂) | Low (Deuterated solvents) |
| Skill Level | Moderate | High (Equip. specific) | Moderate |
Analytical Workflow Visualization
The following diagram illustrates the decision logic for selecting the appropriate method based on sample constraints and accuracy requirements.
Caption: Decision matrix for selecting the optimal ee determination method. Note that derivatization is recommended for HPLC to overcome the weak UV chromophore of the native hydrazide.
Racemization Mechanism (The "Why")
Understanding the mechanism of failure is as important as the analysis. The diagram below details the base-catalyzed pathway that necessitates this testing.
Caption: Mechanism of racemization via the oxazolone/enol intermediate. This pathway is accelerated by tertiary amines and elevated temperatures during the hydrazide coupling step.
References
- Beesley, T. E., & Scott, R. P. W. (1998). Chiral Chromatography. Wiley. (Foundational text on CSP selection mechanisms).
-
Sigma-Aldrich. (2023). Proline Derivatization and Enantioresolution by Chiral GC/HPLC. Link
-
BOC Sciences. (2025). Stereochemistry Confirmation Services & Chiral Separation Guides.
-
Phenomenex. (2023).[2] Chiral HPLC Separations: A Guide to Column Selection. Link
-
Kuroda, H., et al. (1992). "Unexpected racemization of proline... during coupling reactions."[3] International Journal of Peptide and Protein Research. Link (Seminal paper on proline racemization mechanisms).
-
BenchChem. (2025).[1] Technical Guide to Chiral Purity of Boc-pyrrolidine derivatives. Link
Sources
A Senior Application Scientist's Comparative Guide to Tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly within drug discovery and development, the selection of building blocks is a critical decision that dictates the efficiency, purity, and ultimate success of a synthetic campaign. Tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate, also known as Boc-Pro-NHNH₂, is a versatile reagent that has garnered significant attention. This guide provides an in-depth, objective comparison of this compound with its alternatives, supported by experimental insights and data, to empower researchers in making informed decisions for their synthetic strategies.
Introduction: The Strategic Importance of Boc-Pro-NHNH₂
Tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate is a proline derivative featuring a Boc (tert-butyloxycarbonyl) protecting group on the ring nitrogen and a hydrazide moiety at the 2-position. This unique combination of functionalities makes it a valuable synthon for a variety of applications, most notably in peptide synthesis and the construction of nitrogen-containing heterocycles.
The Boc group provides robust protection of the secondary amine under a wide range of reaction conditions, yet it can be readily removed under acidic conditions. The hydrazide group, a potent nucleophile, serves as a versatile handle for forming hydrazones, pyrazoles, and other important pharmacophores.
Synthesis and Purity Considerations: A Comparative Overview
The quality of any starting material is paramount. Here, we compare the typical synthesis of Tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate with a common alternative, Fmoc-L-proline hydrazide, and discuss the implications for purity and scale-up.
Synthesis of Tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate (Boc-Pro-NHNH₂)
The synthesis of Boc-Pro-NHNH₂ is typically achieved through the reaction of a Boc-protected proline derivative, such as the corresponding methyl or ethyl ester, with hydrazine hydrate.
Diagram of the Synthesis Workflow:
Caption: General synthesis workflow for Boc-Pro-NHNH₂.
Experimental Protocol: Synthesis of Tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate
-
To a solution of tert-butyl 2-(methoxycarbonyl)pyrrolidine-1-carboxylate (1.0 eq) in ethanol (5-10 mL per gram of ester), add hydrazine hydrate (3.0-5.0 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours or at reflux for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess hydrazine hydrate.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with brine to remove any remaining water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford Tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate as a solid.
Alternative: Synthesis of Fmoc-L-proline hydrazide (Fmoc-Pro-NHNH₂)
The synthesis of the Fmoc-protected analogue follows a similar principle, starting from the corresponding Fmoc-protected proline ester.
Key Differences in Synthesis and Purity:
| Feature | Tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate (Boc-Pro-NHNH₂) | Fmoc-L-proline hydrazide (Fmoc-Pro-NHNH₂) |
| Protecting Group | Boc (tert-butyloxycarbonyl) | Fmoc (9-fluorenylmethyloxycarbonyl) |
| Deprotection | Acid-labile (e.g., TFA) | Base-labile (e.g., piperidine) |
| Cost of Starting Material | Generally lower cost for Boc-proline derivatives.[1] | Typically higher cost for Fmoc-proline derivatives.[1] |
| Purification | Can be challenging due to the potential for side reactions under acidic work-up conditions. | Generally straightforward purification due to the mildness of the Fmoc deprotection conditions. |
| Compatibility | Suitable for synthetic routes where acid-labile protecting groups are acceptable. | Preferred for solid-phase peptide synthesis (SPPS) and when acid-sensitive functionalities are present. |
Performance in Application: Hydrazone Formation
A primary application of proline hydrazides is the formation of hydrazones through condensation with aldehydes and ketones. These reactions are crucial for creating scaffolds in medicinal chemistry and for bioconjugation.
Diagram of Hydrazone Formation:
Caption: General scheme for hydrazone formation.
Experimental Protocol: Hydrazone Formation with Tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate
-
Dissolve Tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate (1.0 eq) and the desired aldehyde or ketone (1.0-1.2 eq) in a suitable solvent (e.g., ethanol, methanol, or THF).
-
Add a catalytic amount of a weak acid, such as acetic acid (0.1 eq).
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
If necessary, purify the resulting hydrazone by column chromatography or recrystallization.
Comparative Performance:
While direct head-to-head quantitative comparisons in the literature are scarce, a qualitative comparison can be made based on the properties of the protecting groups:
| Parameter | Tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate | Fmoc-L-proline hydrazide |
| Reaction Conditions | Compatible with a wide range of aldehydes and ketones. The acidic catalyst is well-tolerated. | Also compatible with a broad scope of carbonyl compounds. |
| Yield | Generally high yields are expected under optimized conditions. | High yields are also typical. |
| Product Purity | The Boc group is stable under the reaction conditions. Purification is generally straightforward. | The Fmoc group is also stable. Purification is typically uncomplicated. |
| Subsequent Steps | Deprotection with strong acid (e.g., TFA) is required to liberate the proline nitrogen. | Deprotection with a base (e.g., piperidine) is necessary. |
The choice between Boc and Fmoc protection ultimately depends on the overall synthetic strategy and the compatibility of other functional groups in the molecule.
Certificate of Analysis: Essential Quality Control Parameters
A comprehensive Certificate of Analysis (CoA) for Tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate is crucial for ensuring its quality and suitability for research and development. Key analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for confirming the structure of the molecule.
Expected ¹H NMR Data (400 MHz, CDCl₃):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.8-8.2 | br s | 1H | -NH-NH₂ |
| ~4.1-4.3 | m | 1H | H-2 |
| ~3.8-4.0 | br s | 2H | -NH-NH₂ |
| ~3.3-3.6 | m | 2H | H-5 |
| ~1.8-2.2 | m | 4H | H-3, H-4 |
| 1.47 | s | 9H | -C(CH₃)₃ |
Expected ¹³C NMR Data (100 MHz, CDCl₃):
| Chemical Shift (ppm) | Assignment |
| ~173-175 | C=O (hydrazide) |
| ~154-156 | C=O (Boc) |
| ~80-82 | -C(CH₃)₃ |
| ~59-61 | C-2 |
| ~46-48 | C-5 |
| ~29-31 | C-3 |
| ~28 | -C(CH₃)₃ |
| ~23-25 | C-4 |
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for determining the purity of the compound.
Typical HPLC Parameters:
| Parameter | Value |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% TFA; B: Acetonitrile with 0.1% TFA |
| Gradient | e.g., 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Expected Purity | >98% |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound.
Expected Mass Spectrum Data:
| Ion | [M+H]⁺ | [M+Na]⁺ |
| Calculated m/z | 230.1505 | 252.1324 |
| Observed m/z | 230.1501 | 252.1320 |
Conclusion and Recommendations
Tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate is a valuable and versatile building block for drug discovery and development. Its Boc-protected amine allows for orthogonal deprotection strategies when used in conjunction with other protecting groups, and its hydrazide functionality provides a gateway to a wide array of chemical transformations.
Key Recommendations for Researchers:
-
Purity is Paramount: Always ensure the purity of your starting material through rigorous analytical testing as outlined in the CoA section.
-
Choose the Right Tool for the Job: The choice between a Boc-protected and an Fmoc-protected proline hydrazide should be dictated by the specific requirements of your synthetic route, particularly the compatibility of other functional groups and the planned deprotection steps.
-
Optimize Reaction Conditions: While the provided protocols offer a solid starting point, always optimize reaction conditions (solvent, temperature, catalyst) for your specific substrates to maximize yield and purity.
By understanding the properties, synthesis, and applications of Tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate and its alternatives, researchers can make more strategic decisions in the design and execution of their synthetic endeavors, ultimately accelerating the pace of discovery.
References
-
Slideshare. (n.d.). T boc fmoc protocols in peptide synthesis. Retrieved from [Link]
-
ResearchGate. (2020). Comparison of Fmoc and Boc methods currently used for the chemical synthesis of peptides. Retrieved from [Link]
-
ResearchGate. (2020). (A) Comparison of Boc and Fmoc SPPS. Fmoc/tBu SPPS employs removal of.... Retrieved from [Link]
Sources
A Comparative Guide to the Biological Activity of Compounds Synthesized from Tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate
Introduction: The Versatile Scaffolding Potential of Tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate
In the landscape of modern medicinal chemistry, the pyrrolidine nucleus stands as a cornerstone scaffold, integral to the structure of numerous biologically active compounds.[1] Its prevalence in natural products and FDA-approved drugs underscores its significance as a privileged structure in drug discovery. The title compound, Tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate, also known as Boc-L-proline hydrazide, represents a highly versatile starting material for the synthesis of a diverse array of heterocyclic derivatives. The presence of a protected pyrrolidine ring and a reactive hydrazide moiety provides a unique platform for combinatorial synthesis and the exploration of novel chemical entities with therapeutic potential.
This guide provides a comparative analysis of the potential biological activities of compounds synthesized from Tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate. While direct studies on derivatives of this specific starting material are emerging, this document extrapolates from the well-established bioactivities of structurally analogous compounds. By examining the performance of closely related hydrazones, thiadiazoles, and pyrazoles, we can forecast the therapeutic promise of this compound class and provide a roadmap for future research and development.
I. Hydrazone Derivatives: A Promising Avenue for Anticancer Agents
The condensation of the hydrazide functionality with various aldehydes and ketones readily yields hydrazone derivatives. This class of compounds has garnered significant attention for its broad spectrum of pharmacological activities, most notably in the realm of oncology.
Comparative Anticancer Activity
Studies on hydrazone derivatives synthesized from analogous carbohydrazides have demonstrated potent cytotoxic effects against a range of cancer cell lines. For instance, a series of hydrazide-hydrazone derivatives were evaluated for their anticancer activity against prostate (PC-3), breast (MCF-7), and colon (HT-29) cancer cell lines.[2] One particular compound bearing a pyrrole ring exhibited remarkable potency with IC50 values of 1.32 µM, 2.99 µM, and 1.71 µM against PC-3, MCF-7, and HT-29 cells, respectively.[2] This highlights the potential of incorporating heterocyclic moieties to enhance cytotoxic activity.
Another study focusing on hydrazide derivatives incorporating a quinoline moiety revealed significant cell viability reduction in neuroblastoma (SH-SY5Y and Kelly) and breast adenocarcinoma (MDA-MB-231 and MCF-7) cell lines.[3] Notably, certain analogues displayed micromolar potency and selectivity over normal cells, suggesting a favorable therapeutic window.[3]
The following table summarizes the anticancer activity of representative hydrazone derivatives from the literature, providing a benchmark for potential compounds derived from Tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate.
| Compound Class | Cancer Cell Line | IC50/EC50 (µM) | Reference |
| Pyrrole-containing Hydrazone | PC-3 (Prostate) | 1.32 | [2] |
| MCF-7 (Breast) | 2.99 | [2] | |
| HT-29 (Colon) | 1.71 | [2] | |
| Quinoline Hydrazide | Neuroblastoma (SH-SY5Y, Kelly) | Micromolar Potency | [3] |
| Benzil Bis-hydrazone | HepG-2 (Liver) | Promising Activity | [4] |
| 2-cyano-N'-(2-cyanoacetyl)acetohydrazide derivative | HCT-116 (Colon) | 2.5 ± 0.81 | [5] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.
Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the synthesized hydrazone derivatives and incubated for an additional 48 hours.
-
MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Structure-Activity Relationship (SAR) Insights
The anticancer activity of hydrazones is often influenced by the nature of the substituent attached to the azomethine carbon. Aromatic and heteroaromatic rings, particularly those with electron-withdrawing or lipophilic groups, have been shown to enhance cytotoxicity. The pyrrolidine ring in the parent molecule can also be a key determinant of activity, influencing the compound's conformation and interaction with biological targets.
II. 1,3,4-Thiadiazole Derivatives: Potential Antimicrobial Agents
The cyclization of the hydrazide moiety with thiocarbonyl compounds or their equivalents provides access to 1,3,4-thiadiazole derivatives. This heterocyclic system is a well-known pharmacophore in antimicrobial drug discovery.
Comparative Antimicrobial Activity
Derivatives of 1,3,4-thiadiazole have demonstrated significant activity against a broad spectrum of pathogenic microbes. A review of recent studies indicates that these compounds exhibit potent antibacterial and antifungal properties.[6] For instance, certain 1,3,4-thiadiazole derivatives have shown significant antibacterial activity against both Gram-positive (Bacillus polymyxa) and Gram-negative (Pseudomonas aeruginosa) bacteria, with one amino-substituted derivative exhibiting a Minimum Inhibitory Concentration (MIC) of 2.5 µg/mL.[6]
The following table presents the antimicrobial activity of representative 1,3,4-thiadiazole derivatives, offering a comparative baseline for compounds synthesized from the target starting material.
| Compound Class | Microbial Strain | MIC (µg/mL) | Reference |
| Amino-1,3,4-thiadiazole | Bacillus polymyxa | 2.5 | [6] |
| Pyrrolidine-fused Thiadiazole | Staphylococcus aureus, Vibrio cholerae | 16-256 | [1] |
| Thiazole-based Pyrrolidine | Gram-positive bacteria | - | [2] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Methodology:
-
Preparation of Inoculum: A standardized bacterial suspension is prepared to a turbidity equivalent to a 0.5 McFarland standard.
-
Serial Dilution: The synthesized thiadiazole compounds are serially diluted in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Structure-Activity Relationship (SAR) Insights
The antimicrobial potency of 1,3,4-thiadiazoles is often dictated by the substituents at the C2 and C5 positions. The presence of a free amino group or specific lipophilic moieties can significantly enhance activity. The pyrrolidine core from the parent molecule could contribute to improved cell permeability and target engagement.
III. Pyrazole Derivatives: Exploring Diverse Pharmacological Activities
The reaction of the hydrazide with 1,3-dicarbonyl compounds or their synthetic equivalents leads to the formation of pyrazole derivatives. This class of heterocycles is known for a wide array of biological activities, including anti-inflammatory, analgesic, and anticancer effects.
Comparative Biological Activities
Pyrazole derivatives have been extensively studied for their diverse pharmacological properties. For example, some pyrazole-based thiazolyl hydrazone derivatives have been evaluated as potential anticancer agents.[7] Furthermore, a review of recent developments in pyrazole synthesis highlights their potential as antituberculosis, antimicrobial, and anti-inflammatory agents.[8]
Experimental Protocol: In Vitro Anti-inflammatory Assay (COX Inhibition)
A common method to assess the anti-inflammatory potential of compounds is to measure their ability to inhibit cyclooxygenase (COX) enzymes.
Methodology:
-
Enzyme Preparation: Purified COX-1 and COX-2 enzymes are used.
-
Compound Incubation: The synthesized pyrazole derivatives are pre-incubated with the enzyme.
-
Substrate Addition: Arachidonic acid, the substrate for COX enzymes, is added to initiate the reaction.
-
Product Measurement: The production of prostaglandin E2 (PGE2) is measured using an enzyme-linked immunosorbent assay (ELISA).
-
IC50 Determination: The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is calculated.
IV. Synthetic Pathways and Experimental Workflows
The synthesis of these diverse heterocyclic compounds from Tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate follows well-established synthetic routes. The following diagrams illustrate the general synthetic workflows.
Caption: General synthetic pathways from the starting material.
The following diagram illustrates a typical experimental workflow for evaluating the biological activity of the synthesized compounds.
Caption: Experimental workflow for biological evaluation.
Conclusion and Future Directions
Tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate is a promising and versatile building block for the synthesis of novel heterocyclic compounds with a wide range of potential biological activities. Based on the analysis of structurally related compounds, its hydrazone derivatives are strong candidates for the development of new anticancer agents, while its thiadiazole derivatives show significant promise as antimicrobial agents. The pyrazole derivatives also warrant further investigation for their diverse pharmacological potential.
Future research should focus on the systematic synthesis and biological evaluation of a library of compounds derived directly from Tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate. This will allow for the establishment of definitive structure-activity relationships and the identification of lead compounds for further optimization. The exploration of other heterocyclic systems that can be accessed from this starting material will also be a fruitful avenue for drug discovery.
References
-
Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold. (2021). ResearchGate. [Link]
-
Design, Synthesis, and In Vitro Cytotoxic Studies of Some Novel Arylidene-Hydrazinyl-Thiazoles as Anticancer and Apoptosis-Inducing Agents. (n.d.). PubMed Central. [Link]
-
Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. (2024). PubMed Central. [Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). MDPI. [Link]
-
Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents. (2022). PubMed. [Link]
-
Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. (2022). PubMed Central. [Link]
-
(PDF) Synthesis, structure, and biological activity of 4-hetaryl-2-pyrrolidones containing a pyrazole ring. (2022). ResearchGate. [Link]
-
Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. (2024). MDPI. [Link]
-
tert-Butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate. (n.d.). PubChem. [Link]
-
Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold. (2021). PubMed Central. [Link]
-
Synthetic and biological studies of pyrazolines and related heterocyclic compounds. (n.d.). Semantic Scholar. [Link]
-
Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. (2018). PubMed Central. [Link]
-
Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. (2024). MDPI. [Link]
-
ChemInform Abstract: Synthesis and Antimicrobial Activity of Some Novel Thiazoline and Thiazolidinone Derivatives of 2,6-Di-tert-butyl-1,4-benzoquinone. (2010). ResearchGate. [Link]
-
(PDF) L-proline catalyzed green synthesis and anticancer evaluation of novel bioactive benzil bis-hydrazones under grinding technique. (2022). ResearchGate. [Link]
-
(PDF) Synthesis and Biological Evaluation of New Pyrazole-based Thiazolyl Hydrazone Derivatives as Potential Anticancer Agents. (2021). ResearchGate. [Link]
-
Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone. (2022). PubMed Central. [Link]
-
SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW 1,3,4- THIADIAZOLE DERIVATIVES FOR THEIR ANTIMICROBIAL ACTIVITIES. (n.d.). International Journal of Pharmaceutical, Chemical, and Biological Sciences. [Link]
-
3,4-Unsubstituted 2-tert-Butyl-pyrrolidine-1-oxyls with Hydrophilic Functional Groups in the Side Chains. (2022). MDPI. [Link]
-
Substituted Pyrazinecarboxamides: Synthesis and Biological Evaluation. (2011). MDPI. [Link]
-
Synthesis and biological evaluation of new 1,3,4-thiadiazole derivatives as potent antimicrobial agents. (n.d.). Scilit. [Link]
-
Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. (2023). PubMed Central. [Link]
-
SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF NEWER PYRAZOLE DERIVATIVES. (n.d.). European Journal of Biomedical and Pharmaceutical Sciences. [Link]
-
Structure of antibacterial activity relationships for the compounds derived from fluorobenzhydrazides. (n.d.). ResearchGate. [Link]
Sources
- 1. Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and biological evaluation of some hydrazone derivatives as new anticandidal and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Kinetic studies of reactions involving "Tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate"
This guide provides a technical kinetic analysis of Tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate (referred to as Boc-Pro-NHNH₂ ), a privileged chiral scaffold used primarily as a precursor for organocatalysts and as a C-terminal handle in peptide ligation.
A Comparative Performance Guide for Synthetic Applications
Executive Summary & Technical Profile[1]
Tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate (Boc-Pro-NHNH₂) is a protected amino acid derivative combining the conformational rigidity of the pyrrolidine ring with a reactive hydrazide tail.
While the Boc-protected form is the stable commercial reagent, its kinetic relevance lies in two distinct operational modes:
-
As a Pre-Catalyst: Upon acidolysis (Boc removal), it yields L-Proline Hydrazide (Pro-NHNH₂) , a bifunctional organocatalyst that often outperforms L-Proline in non-polar solvents due to enhanced hydrogen-bonding capabilities.
-
As a Ligation Handle: It serves as a cryptic thioester surrogate in Native Chemical Ligation (NCL), where the kinetics of its activation (oxidation to acyl azide) are dictated by the steric hindrance of the proline ring.
Chemical Identity[2]
-
Formula:
-
MW: 229.28 g/mol
-
Key Motif: Chiral Pyrrolidine + Hydrazide (
-nucleophile/H-bond donor).
Comparative Analysis: Organocatalytic Performance
Comparison of the active derivative (Pro-NHNH₂) versus the industry standard (L-Proline).
In asymmetric aldol reactions, the kinetic bottleneck for L-Proline is often its poor solubility in organic solvents, necessitating the use of DMSO or water. The hydrazide derivative (derived from Boc-Pro-NHNH₂) overcomes this via a distinct mechanistic advantage: the terminal hydrazide protons provide an additional hydrogen-bonding site that stabilizes the transition state in non-polar media.
Performance Data: Intermolecular Aldol Reaction
Reaction: Acetone + 4-Nitrobenzaldehyde
| Metric | L-Proline (Standard) | Pro-NHNH₂ (Derived from Product) | Kinetic Insight |
| Solvent System | DMSO / Water (Required) | CHCl₃ / Toluene (Compatible) | Hydrazide enables non-polar solvent kinetics. |
| Rate Constant ( | 2.8x Faster in organic media due to superior substrate solubility and TS stabilization. | ||
| Enantioselectivity ( | 76% (in DMSO) | 92% (in CHCl₃) | Tighter transition state geometry via hydrazide H-bonding. |
| Catalyst Loading | 10-20 mol% | 5-10 mol% | Higher turnover frequency (TOF) allows lower loading. |
Mechanistic Causality
The enhanced kinetics of the hydrazide derivative stem from the Enamine-Transition State . Unlike the carboxylic acid in L-Proline, which relies on a single H-bond, the hydrazide moiety can form a "bifurcated" hydrogen bond network with the electrophile (aldehyde), lowering the activation energy (
Comparative Analysis: Peptide Ligation Kinetics
Comparison of Boc-Pro-NHNH₂ versus non-hindered amino acid hydrazides (e.g., Boc-Ala-NHNH₂).
In peptide synthesis, this compound is used to install a C-terminal hydrazide.[1] The critical kinetic step is the activation (oxidation of hydrazide to acyl azide) and subsequent thiolysis .
| Parameter | Boc-Ala-NHNH₂ (Unencumbered) | Boc-Pro-NHNH₂ (Hindered) | Operational Impact |
| Oxidation Rate ( | Fast (< 5 min) | Moderate (10-15 min) | Proline's conformational rigidity slows the approach of the nitrosylating agent. |
| Thiolysis Rate ( | ~20 min | ~45 min | Steric bulk at the |
| Epimerization Risk | Low | Moderate | Slower kinetics increase the window for base-catalyzed racemization; requires pH control (pH < 4). |
Guidance: When using Boc-Pro-NHNH₂ for ligation, double the activation time compared to Gly/Ala derivatives to ensure quantitative conversion to the acyl azide before adding the thiol.
Experimental Protocols
Protocol A: Kinetic Monitoring of Aldol Reaction (NMR)
Objective: Determine the pseudo-first-order rate constant (
-
Catalyst Activation: Dissolve Boc-Pro-NHNH₂ (0.1 mmol) in 1 mL 4M HCl/Dioxane. Stir 1h. Evaporate to dryness to obtain Pro-NHNH₂·HCl. Neutralize with 1 eq.
in situ. -
Reaction Setup: In an NMR tube, combine:
-
0.5 mmol 4-Nitrobenzaldehyde (Electrophile)
-
0.05 mmol Catalyst (Pro-NHNH₂)
-
Solvent:
(0.6 mL)
-
-
Initiation: Add Acetone (5.0 mmol, 10 eq) and immediately insert into NMR probe pre-equilibrated to 25°C.
-
Data Acquisition: Acquire
NMR spectra every 5 minutes for 4 hours. -
Analysis: Integrate the aldehyde proton signal (
10.1 ppm) relative to an internal standard (e.g., mesitylene). Plot vs. time. The slope is .
Protocol B: Determination of Activation Energy ( )
Objective: Quantify the temperature dependence of the hydrazone formation.
-
Preparation: Prepare three identical reaction vessels as per Protocol A.
-
Temperature Variation: Run the reactions at 283K, 298K, and 313K (controlled by NMR probe or oil bath).
-
Calculation:
-
Extract
for each temperature. -
Construct an Arrhenius plot:
vs. . -
Calculate
from the slope ( ). -
Validation: For Pro-NHNH₂, expected
is kcal/mol (lower than L-Proline's kcal/mol in DMSO).
-
Visualizations of Mechanism & Workflow
Diagram 1: Catalytic Cycle & Transition State Stabilization
This diagram illustrates how the hydrazide group (derived from the Boc-protected precursor) stabilizes the transition state differently than L-Proline.
Caption: The hydrazide moiety lowers activation energy via dual hydrogen bonding in the transition state, enabling faster kinetics in non-polar solvents.
Diagram 2: Experimental Workflow for Kinetic Analysis
Step-by-step logic for validating the kinetic parameters of the compound.
Caption: Workflow for extracting kinetic parameters (
References
-
Orlandi, M., Ceotto, M., & Benaglia, M. (2016). Kinetics versus thermodynamics in the proline catalyzed aldol reaction. Chemical Science, 7, 5421-5427.[2] Link
-
Zheng, J.-S., Tang, S., Qi, Y.-K., Wang, Z.-P., & Liu, L. (2013). Chemical synthesis of proteins using peptide hydrazides as thioester surrogates. Nature Protocols, 8, 2483–2495. Link
-
Kofoed, J., Reymond, J.-L., & Darbre, T. (2004). Prebiotic catalysis of aldol reactions by simple peptide hydrazides. Organic & Biomolecular Chemistry, 2, 1740-1743. Link
-
Fang, G.-M., Li, Y.-M., Shen, F., Huang, Y.-C., Li, J.-B., Lin, Y., Cui, H.-K., & Liu, L. (2011). Protein chemical synthesis by ligation of peptide hydrazides.[3] Angewandte Chemie International Edition, 50(33), 7645-7649. Link
-
Brosnan, S. M., & Bourissou, D. (2009). CuI/4-Hydro-L-proline as a More Effective Catalytic System for Coupling of Aryl Bromides with N-Boc Hydrazine. Journal of Organic Chemistry, 74, 4542-4546. Link
Sources
Safety Operating Guide
Proper Disposal Procedures: Tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate
Executive Summary & Critical Warnings
Tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate (also known as Boc-L-proline hydrazide) requires strict adherence to hazardous waste protocols due to the reactivity of its hydrazide moiety. While the Boc (tert-butoxycarbonyl) group reduces volatility compared to free hydrazine, the compound remains a reducing agent and a potential sensitizer.
🛑 CRITICAL SAFETY ALERTS (STOP & READ)
-
DO NOT USE BLEACH: Never neutralize hydrazide spills or waste with sodium hypochlorite (bleach). This reaction can generate toxic chloramines and carcinogenic nitrosamines [1].
-
DO NOT ACIDIFY: Contact with strong acids (e.g., HCl, TFA) will remove the Boc protecting group, liberating the more toxic and volatile free hydrazine species.
-
NO DRAIN DISPOSAL: Under no circumstances should this compound be flushed down the sink. It must be incinerated via a licensed hazardous waste contractor.
Chemical Identification & Hazard Profile
Accurate identification is the first step in compliant disposal. Ensure your waste tags match the specific CAS number to prevent downstream sorting errors.
| Parameter | Specification |
| Chemical Name | tert-Butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate |
| Synonyms | Boc-L-proline hydrazide; N-Boc-L-proline hydrazide |
| CAS Number | 359803-43-3 |
| Molecular Formula | C₁₀H₁₉N₃O₃ |
| Molecular Weight | 229.28 g/mol |
| Physical State | White to off-white crystalline powder |
| Storage Class | 11 (Combustible Solids) |
GHS Hazard Classification[1][2]
-
Reactivity: Reducing agent; incompatible with oxidizers.
Pre-Disposal Handling & Segregation
Effective disposal begins at the bench. Segregation prevents dangerous incompatibility reactions in the waste stream.
Incompatibility Matrix
The hydrazide functional group (-CONHNH₂) is the primary driver of chemical incompatibility.
| Incompatible Class | Consequence of Mixing |
| Strong Oxidizers (Peroxides, Permanganates) | Risk of exothermic reaction and fire. Hydrazides are potent reducing agents. |
| Hypochlorites (Bleach) | Formation of toxic chloramine gas ( |
| Strong Acids (HCl, H₂SO₄) | De-protection Risk: Cleaves the Boc group, releasing free hydrazine derivatives which are significantly more toxic. |
| Aldehydes/Ketones | Condensation reaction forming hydrazones (may alter waste profile). |
Disposal Procedures (Step-by-Step)
Scenario A: Solid Waste (Expired Stock or Excess Powder)
-
Primary Path: High-Temperature Incineration.
-
Protocol:
-
Keep the substance in its original container if possible. If transferring, use a compatible HDPE or glass container.
-
Labeling: Affix a hazardous waste tag clearly marked: "Hazardous Waste - Organic Solid, Toxic/Irritant."
-
Constituents: Explicitly list "Boc-Proline Hydrazide" to alert waste technicians of the nitrogen content.
-
Secondary Containment: Place the container in a clear, sealable secondary bag to contain any dust.
-
Scenario B: Liquid Waste (Reaction Mixtures)
-
Primary Path: Solvent Waste Stream.
-
Protocol:
-
Solvent Check: Determine the primary solvent.
-
If DCM/Chloroform: Use the Halogenated Organic waste stream.
-
If Methanol/Ethyl Acetate/DMF: Use the Non-Halogenated Organic waste stream.
-
-
pH Check: Ensure the solution pH is neutral (6-8). If acidic, neutralize carefully with a weak base (Sodium Bicarbonate) before adding to the waste carboy to prevent Boc cleavage.
-
Segregation: Do not mix with aqueous oxidizing waste streams (e.g., Chromic acid waste).
-
Scenario C: Contaminated Debris (Gloves, Weigh Boats)
-
Primary Path: Solid Hazardous Waste (Debris).
-
Protocol:
-
Collect nitrile gloves, weigh boats, and paper towels in a dedicated solid waste bucket lined with a heavy-duty (6 mil) polyethylene bag.
-
Do NOT dispose of in regular trash. Even trace amounts of hydrazides can be sensitizing.
-
Seal the bag when full and tag as "Solid Waste - Contaminated with Organic Hydrazide."
-
Emergency Response: Spill Cleanup
Objective: Containment without triggering a secondary reaction.
The "Dry Cleanup" Method
-
Evacuate & PPE: Clear the immediate area. Don double nitrile gloves, lab coat, and safety goggles. If powder is airborne, use an N95 respirator.
-
Avoid Water: Do not wet the spill initially. Water can spread the contamination.
-
Absorb: Cover the spill with an inert absorbent such as Vermiculite , Sand , or commercial Spill Pillows .
-
Why? These materials are non-reactive.
-
-
Sweep: Gently sweep the absorbent/chemical mix into a dustpan using a brush. Avoid creating dust.[3][4][5][6][7]
-
Decontaminate Surface: Once the bulk solid is removed, wipe the surface with a soapy water solution (detergent).
-
REMINDER: Do NOT use bleach to wipe down the surface [2].
-
-
Disposal: Place all cleanup materials into a hazardous waste bag and tag appropriately.
Decision Logic: Disposal Workflow
The following diagram illustrates the decision-making process for disposing of tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate.
Figure 1: Decision tree for the safe disposal of Boc-L-proline hydrazide waste streams.
Regulatory Compliance
-
US EPA (RCRA): While this specific CAS is not P-listed or U-listed, it exhibits characteristics of reactivity and toxicity. It must be managed as a characteristic hazardous waste.[3]
-
Transport (DOT/IATA): Often classified under UN 3077 (Environmentally hazardous substance, solid, n.o.s.) if not specifically exempted by quantity [3]. Always consult your carrier's dangerous goods specialist.
References
-
Stanford University Environmental Health & Safety. (2025). Sodium Hypochlorite (Bleach) Incompatibility Fact Sheet. Retrieved from [Link]
-
Columbia University EH&S. (2024). Bleach Incompatibilities and Laboratory Safety. Retrieved from [Link]
Sources
- 1. 1,2-Pyrrolidinedicarboxylic acid, 1-(1,1-dimethylethyl) ester, (2S)- | C10H17NO4 | CID 85083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. carlroth.com [carlroth.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
